Product packaging for 1,3-Dimethylcyclohexanol(Cat. No.:CAS No. 55539-04-3)

1,3-Dimethylcyclohexanol

Katalognummer: B2913386
CAS-Nummer: 55539-04-3
Molekulargewicht: 128.215
InChI-Schlüssel: DWUSBTCQAFWLIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1,3-Dimethylcyclohexanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B2913386 1,3-Dimethylcyclohexanol CAS No. 55539-04-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-dimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSBTCQAFWLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers of 1,3-Dimethylcyclohexanol

This technical guide provides a comprehensive overview of the stereoisomers of this compound. It covers the structural analysis of the stereoisomers, their synthesis, separation protocols, and available spectroscopic data. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Stereochemical Analysis

This compound possesses two stereogenic centers at the C1 and C3 positions. The presence of these two chiral centers would typically suggest the existence of 2n = 22 = 4 stereoisomers. However, due to the cyclic nature of the molecule, we must consider the possibility of meso compounds. The stereoisomers are classified as cis and trans based on the relative orientation of the hydroxyl group at C1 and the methyl group at C3.

  • cis-1,3-Dimethylcyclohexanol : In this isomer, the hydroxyl group and the C3-methyl group are on the same side of the cyclohexane (B81311) ring. This configuration possesses a plane of symmetry, rendering the molecule achiral. Therefore, the cis isomer is a meso compound.

  • trans-1,3-Dimethylcyclohexanol : In this isomer, the hydroxyl group and the C3-methyl group are on opposite sides of the ring. This arrangement lacks a plane of symmetry, making the molecule chiral. The trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers.

In total, there are three distinct stereoisomers of this compound: the achiral cis (meso) form and the chiral trans pair of enantiomers, ((1R,3R)-1,3-dimethylcyclohexanol and (1S,3S)-1,3-dimethylcyclohexanol).

G cluster_stereoisomers Stereoisomers of this compound This compound This compound cis-1,3-Dimethylcyclohexanol (meso) cis-1,3-Dimethylcyclohexanol (meso) This compound->cis-1,3-Dimethylcyclohexanol (meso) trans-1,3-Dimethylcyclohexanol (chiral) trans-1,3-Dimethylcyclohexanol (chiral) This compound->trans-1,3-Dimethylcyclohexanol (chiral) (1R,3R)-1,3-Dimethylcyclohexanol (1R,3R)-1,3-Dimethylcyclohexanol trans-1,3-Dimethylcyclohexanol (chiral)->(1R,3R)-1,3-Dimethylcyclohexanol (1S,3S)-1,3-Dimethylcyclohexanol (1S,3S)-1,3-Dimethylcyclohexanol trans-1,3-Dimethylcyclohexanol (chiral)->(1S,3S)-1,3-Dimethylcyclohexanol

Figure 1: Stereoisomeric relationship of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H16OPubChem[1][2]
Molecular Weight128.21 g/mol PubChem[1][2]
IUPAC Name1,3-dimethylcyclohexan-1-olPubChem[1]
CAS Number55539-04-3 (mixture)PubChem[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the stereoisomers of this compound. While comprehensive data for each isolated stereoisomer is limited, general spectral information is available for the mixture of isomers.

SpectroscopyData Source
13C NMRWiley-VCH GmbH[1]
GC-MSChemical Concepts, A Wiley Division[1]
IR (Vapor Phase)John Wiley & Sons, Inc.[1]

Experimental Protocols

Synthesis of this compound Stereoisomers

A common method for the synthesis of this compound is the Grignard reaction, which involves the reaction of 3-methylcyclohexanone (B152366) with a methylmagnesium halide. This reaction typically produces a mixture of the cis and trans diastereomers.

Protocol: Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

  • Grignard Reagent Formation: Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

  • Reaction with Ketone: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of 3-methylcyclohexanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-1,3-dimethylcyclohexanol, can be purified by fractional distillation or column chromatography.

G cluster_synthesis Synthesis Workflow 3-Methylcyclohexanone 3-Methylcyclohexanone Grignard Reaction Grignard Reaction 3-Methylcyclohexanone->Grignard Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Grignard Reaction Reaction Mixture Reaction Mixture Grignard Reaction->Reaction Mixture Quenching (NH4Cl) Quenching (NH4Cl) Reaction Mixture->Quenching (NH4Cl) Crude Product Crude Product Quenching (NH4Cl)->Crude Product Purification Purification Crude Product->Purification Mixture of cis/trans Isomers Mixture of cis/trans Isomers Purification->Mixture of cis/trans Isomers

Figure 2: Generalized workflow for the synthesis of this compound.
Separation of Stereoisomers

The separation of the stereoisomers of this compound involves two stages: the separation of the diastereomers (cis and trans) and the resolution of the enantiomers of the trans isomer.

4.2.1 Diastereomer Separation

The cis (meso) and trans (racemic) diastereomers have different physical properties and can be separated by standard laboratory techniques such as fractional distillation or column chromatography.

Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the mixture of cis- and trans-1,3-dimethylcyclohexanol in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated diastereomers.

  • Solvent Removal: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.

4.2.2 Enantiomeric Resolution of trans-1,3-Dimethylcyclohexanol

The resolution of the enantiomers of trans-1,3-dimethylcyclohexanol requires the use of a chiral resolving agent to form diastereomeric derivatives, which can then be separated.

Protocol: Diastereomeric Ester Formation

  • Esterification: React the racemic mixture of trans-1,3-dimethylcyclohexanol with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-mandelic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This reaction forms a mixture of two diastereomeric esters.

  • Separation of Diastereomers: The resulting diastereomeric esters have different physical properties and can be separated by fractional crystallization or column chromatography.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using NaOH or LiOH) to regenerate the individual, enantiomerically pure trans-1,3-dimethylcyclohexanol stereoisomers and the chiral resolving agent.

G cluster_resolution Enantiomeric Resolution Workflow Racemic trans-Isomer Racemic trans-Isomer Esterification Esterification Racemic trans-Isomer->Esterification Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Esterification Diastereomeric Esters Diastereomeric Esters Esterification->Diastereomeric Esters Chromatography/Crystallization Chromatography/Crystallization Diastereomeric Esters->Chromatography/Crystallization Separated Diastereomers Separated Diastereomers Chromatography/Crystallization->Separated Diastereomers Hydrolysis Hydrolysis Separated Diastereomers->Hydrolysis Enantiomerically Pure trans-Isomers Enantiomerically Pure trans-Isomers Hydrolysis->Enantiomerically Pure trans-Isomers

Figure 3: Workflow for the chiral resolution of trans-1,3-dimethylcyclohexanol.

Conclusion

This compound is a molecule with interesting stereochemical properties, comprising three stereoisomers: a meso cis form and a pair of trans enantiomers. The synthesis of these isomers typically results in a mixture that can be separated using standard chromatographic techniques for the diastereomers and chiral resolution for the enantiomers. A thorough understanding of the stereochemistry and separation of these isomers is essential for their application in various fields, including drug development and materials science.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 1,3-dimethylcyclohexanol, focusing on their stereochemistry, conformational analysis, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating key data and experimental methodologies. While direct applications in signaling pathways are not extensively documented in current literature, the structural motifs of substituted cyclohexanols are of interest in medicinal chemistry, and this guide provides a foundational understanding of these specific isomers.

Introduction

This compound (C₈H₁₆O, Molar Mass: 128.21 g/mol ) is a substituted cyclohexanol (B46403) with two stereocenters, leading to the existence of cis and trans diastereomers.[1] The spatial arrangement of the methyl and hydroxyl groups on the cyclohexane (B81311) ring dictates the isomer's three-dimensional structure, which in turn influences its physical, chemical, and potentially biological properties. Understanding the stereochemical nuances of these isomers is crucial for their application in various fields, including organic synthesis and medicinal chemistry.

Stereochemistry and Conformational Analysis

The stereoisomerism in this compound arises from the relative orientations of the methyl group at C-3 and the hydroxyl and methyl groups at C-1. This results in two diastereomers: cis-1,3-dimethylcyclohexanol and trans-1,3-dimethylcyclohexanol. The stability of these isomers is best understood by examining their chair conformations.

Cis Isomer: In the most stable chair conformation of the cis isomer, both the C-1 methyl group and the C-3 methyl group can occupy equatorial positions, while the hydroxyl group is in an axial position, or vice versa. The diequatorial arrangement of the bulky methyl groups is sterically favored as it minimizes 1,3-diaxial interactions, making the cis isomer generally more stable than the trans isomer.[2]

Trans Isomer: For the trans isomer, one methyl group must be in an axial position while the other is equatorial in any given chair conformation. This arrangement inevitably leads to greater steric strain due to 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the same side of the ring.

The following diagram illustrates the most stable chair conformations of the cis and trans isomers.

Caption: Stable chair conformations of this compound isomers.

Physical and Chemical Properties

Table 1: Physical Properties of 1,3-Dimethylcyclohexane (B1346967) Isomers

Propertycis-1,3-Dimethylcyclohexanetrans-1,3-Dimethylcyclohexane
Boiling Point120 °C[8]124 °C[9]
Melting Point-76 °C[8]-90.1 °C
Density0.784 g/mL at 25 °C[8]0.766 g/mL at 25 °C

Note: Data for 1,3-dimethylcyclohexane is provided as an estimation for the corresponding cyclohexanols.

Experimental Protocols

Synthesis

The synthesis of this compound isomers can be achieved through the Grignard reaction of 3-methylcyclohexanone (B152366) with methylmagnesium bromide. This reaction typically yields a mixture of the cis and trans isomers. The stereoselectivity of the reaction can be influenced by the reaction conditions, such as temperature and solvent.

General Protocol for the Synthesis of this compound:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 3-methylcyclohexanone in anhydrous diethyl ether to the Grignard reagent. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain a mixture of cis- and trans-1,3-dimethylcyclohexanol.

The following diagram illustrates the synthetic workflow.

start 3-Methylcyclohexanone reaction Grignard Reaction (Anhydrous Ether, 0 °C to RT) start->reaction grignard Methylmagnesium Bromide (CH3MgBr) grignard->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup product Mixture of cis- and trans- This compound workup->product

Caption: Synthesis of this compound isomers.

Separation of Isomers

The separation of the cis and trans diastereomers of this compound can be achieved using column chromatography on silica (B1680970) gel.[10][11] The choice of eluent is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically employed. The separation can be monitored by thin-layer chromatography (TLC).

General Protocol for Column Chromatography Separation:

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of gradually increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the separated isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Spectroscopic Characterization

The cis and trans isomers of this compound can be distinguished by their spectroscopic data, particularly NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are sensitive to their axial or equatorial orientation. In the more stable diequatorial conformation of the cis isomer, the ring protons will exhibit different splitting patterns compared to the axial-equatorial conformation of the trans isomer.

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also dependent on the stereochemistry. Due to symmetry, the cis isomer is expected to show fewer signals in its ¹³C NMR spectrum compared to the less symmetric trans isomer.[12][13][14]

Table 2: Predicted Spectroscopic Data

IsomerPredicted ¹H NMR FeaturesPredicted ¹³C NMR Features
cisDistinct signals for axial and equatorial protons.Fewer signals due to higher symmetry.[12][13][14]
transMore complex splitting patterns due to the presence of both axial and equatorial substituents.More signals due to lower symmetry.[13]

Note: Specific, experimentally verified NMR data for both pure isomers is limited in publicly available literature. The table provides expected differences based on stereochemical principles.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the C-C and C-O bonds in the distinct three-dimensional structures of the isomers.

Applications in Drug Development and Signaling Pathways

While there is no extensive literature directly linking this compound to specific signaling pathways or drug development programs, the substituted cyclohexanol scaffold is a recurring motif in biologically active molecules. For instance, certain cyclohexanol analogues have been shown to act as positive modulators of GABA(A) receptor currents, suggesting potential applications as general anesthetics.[13] The conformational rigidity and the ability to present functional groups in well-defined spatial orientations make substituted cyclohexanols attractive scaffolds for the design of new therapeutic agents. Further research is needed to explore the potential biological activities of the cis and trans isomers of this compound.

The following diagram illustrates a hypothetical signaling pathway where a cyclohexanol derivative might act as a modulator.

ligand Cyclohexanol Derivative receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Modulation g_protein G-Protein receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

This technical guide has summarized the key stereochemical, physical, and spectroscopic properties of the cis and trans isomers of this compound. While specific experimental data for the individual isomers is sparse in the public domain, this document provides a solid foundation based on the principles of conformational analysis and data from analogous compounds. The provided experimental protocols for synthesis and separation offer a starting point for researchers working with these molecules. Although direct biological applications are yet to be fully elucidated, the substituted cyclohexanol scaffold holds promise in medicinal chemistry, warranting further investigation into the potential therapeutic relevance of these specific isomers.

References

conformational analysis of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of 1,3-Dimethylcyclohexanol

Introduction

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules and its influence on their physical properties and chemical reactivity. In the realm of drug development and materials science, a thorough understanding of a molecule's preferred spatial arrangements is paramount for predicting its interactions with biological targets or its material properties. Substituted cyclohexanes represent a classic model for such analysis due to their well-defined chair and boat conformations, with the chair form being significantly more stable.

This technical guide provides a detailed conformational analysis of this compound, a disubstituted cyclohexane (B81311) derivative. It will explore the stereoisomerism of this compound and delve into the energetic factors that govern the stability of its various chair conformations. The principles discussed herein are broadly applicable to the conformational analysis of other complex cyclic systems.

Stereoisomerism in this compound

The presence of two stereocenters at the C1 and C3 positions of the cyclohexane ring in this compound gives rise to diastereomers, which are designated as cis and trans.

  • cis-1,3-Dimethylcyclohexanol : In this isomer, the methyl and hydroxyl groups are on the same side of the cyclohexane ring. This means that in a chair conformation, one substituent will be in an axial position while the other is equatorial, or both will be axial, or both will be equatorial, depending on the specific chair flip. For a cis-1,3 relationship, the substituents will be either both axial or both equatorial.

  • trans-1,3-Dimethylcyclohexanol : In this isomer, the methyl and hydroxyl groups are on opposite sides of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.

The relative stability of these isomers and their conformers is dictated by the magnitude of steric strain, primarily arising from 1,3-diaxial interactions.

Conformational Analysis of cis-1,3-Dimethylcyclohexanol

The cis isomer of this compound can exist as two interconverting chair conformations through a process known as a ring flip.

  • Diequatorial (e,e) Conformer : In this conformation, both the C1-methyl group and the C3-hydroxyl group occupy equatorial positions.[1][2] Substituents in equatorial positions are generally more stable as they point away from the bulk of the ring, minimizing steric hindrance.[3][4] This conformer is therefore expected to be the most stable.

  • Diaxial (a,a) Conformer : Following a ring flip, both substituents move to axial positions.[1][2] This conformation is significantly destabilized by multiple 1,3-diaxial interactions.[1] Specifically, the axial methyl group experiences steric repulsion with the axial hydrogens on C3 and C5, and the axial hydroxyl group experiences similar repulsions with the axial hydrogens on C1 and C5. Furthermore, a highly destabilizing 1,3-syn-axial interaction occurs between the methyl and hydroxyl groups themselves.

The energy difference between axial and equatorial conformers is quantified by A-values, which represent the Gibbs free energy difference (ΔG°) for a substituent moving from the equatorial to the axial position.[5][6] The larger the A-value, the greater the steric bulk of the substituent and its preference for the equatorial position.[6]

Conformational Analysis of trans-1,3-Dimethylcyclohexanol

For the trans isomer, one substituent is always axial and the other is equatorial. The ring flip interconverts these positions.

  • Conformer 1 (1e,3a) : The C1-methyl group is in the equatorial position, and the C3-hydroxyl group is in the axial position.

  • Conformer 2 (1a,3e) : The C1-methyl group is in the axial position, and the C3-hydroxyl group is in the equatorial position.

The relative stability of these two conformers depends on which substituent occupies the more sterically demanding axial position. The conformer with the bulkier group in the equatorial position will be favored.[7] Since the methyl group has a larger A-value than the hydroxyl group, the conformation where the methyl group is equatorial (1e,3a) is the more stable of the two. The two chair conformations of the trans isomer are energetically equivalent only if the substituents are identical.[7]

Quantitative Analysis of Conformational Energies

The steric strain in the different conformers can be estimated by summing the energies of the destabilizing interactions, primarily the 1,3-diaxial interactions. These are closely related to gauche-butane interactions, with a single axial methyl group introducing about 7.6 kJ/mol (1.8 kcal/mol) of strain.[8][9]

SubstituentA-Value (kcal/mol)1,3-Diaxial Strain (kcal/mol)
Methyl (-CH₃)~1.74[6]~1.8 (2 x 0.9)
Hydroxyl (-OH)~0.87[5]~1.0 (2 x 0.5)

Note: A-values can be solvent-dependent, especially for hydrogen-bonding groups like -OH.[5] The 1,3-diaxial strain values are approximations for interaction with two axial hydrogens.

Summary of Conformational Stabilities

IsomerConformerAxial/Equatorial PositionsMajor Steric InteractionsEstimated Relative Energy (kcal/mol)Stability
cis e,eC1-CH₃ (eq), C3-OH (eq)None0 (Reference)Most Stable
a,aC1-CH₃ (ax), C3-OH (ax)CH₃↔H, OH↔H, CH₃↔OH (1,3-diaxial)> 5.4Least Stable
trans 1e,3aC1-CH₃ (eq), C3-OH (ax)OH↔H (1,3-diaxial)~1.0More Stable
1a,3eC1-CH₃ (ax), C3-OH (eq)CH₃↔H (1,3-diaxial)~1.8Less Stable

For cis-1,3-dimethylcyclohexane, the energy of the diaxial conformation is estimated to be around 5.6 kcal/mol higher than the diequatorial form, leading to an equilibrium mixture of over 99.99% of the diequatorial conformer.[10] A similar strong preference is expected for cis-1,3-dimethylcyclohexanol. The energy difference between the two trans conformers is approximately the difference in their A-values: 1.8 - 1.0 = 0.8 kcal/mol.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for quantifying conformational equilibria.

  • Sample Preparation : The substituted cyclohexane is dissolved in a solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • Data Acquisition : The ¹H or ¹³C NMR spectrum is recorded at room temperature, where ring flipping is rapid, resulting in averaged signals. The sample is then cooled until the rate of interconversion becomes slow on the NMR timescale. At this point, separate signals for the axial and equatorial conformers can be resolved.

  • Analysis : The ratio of the conformers is determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RT ln K, where K is the equilibrium constant (ratio of conformers), R is the gas constant, and T is the temperature in Kelvin.[11][12]

  • Structural Assignment : The Karplus equation, which relates the vicinal coupling constant (³J) to the dihedral angle between two adjacent C-H bonds, can be used to distinguish between axial and equatorial protons and thus assign the conformations.

Computational Chemistry

Molecular mechanics and quantum mechanics (ab initio) calculations are used to model the potential energy surface of the molecule.

  • Structure Input : The 3D coordinates for the different chair conformations of the cis and trans isomers are generated.

  • Energy Minimization : The geometry of each conformer is optimized to find the lowest energy structure for that conformation.

  • Energy Calculation : The single-point energy of each minimized structure is calculated using a selected level of theory (e.g., B3LYP or MP2 with an appropriate basis set).

  • Analysis : The relative energies of the conformers are compared to determine the most stable species and the energy differences between them. These theoretical values can then be compared with experimental results.

Visualization of Conformational Analysis Workflow

G cluster_isomers Stereoisomers cluster_cis_conformers cis Conformers (Ring Flip) cluster_trans_conformers trans Conformers (Ring Flip) cis cis-1,3-Dimethylcyclohexanol cis_ee Diequatorial (e,e) (Low Energy) cis->cis_ee Favored cis_aa Diaxial (a,a) (High Energy) cis->cis_aa trans trans-1,3-Dimethylcyclohexanol trans_ae ax-CH3, eq-OH (Higher Energy) trans->trans_ae trans_ea eq-CH3, ax-OH (Lower Energy) trans->trans_ea Favored cis_ee->cis_aa Equilibrium trans_ea->trans_ae Equilibrium start This compound start->cis start->trans

Caption: Logical workflow for the conformational analysis of this compound.

References

An In-depth Technical Guide to the Chair Conformation of cis-1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the conformational isomers of cis-1,3-Dimethylcyclohexanol, with a focus on the thermodynamic stability of its chair conformations. The principles outlined are fundamental to stereochemistry and are critical in fields such as medicinal chemistry and materials science, where molecular shape dictates function and interaction.

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds).[1][2][3] In a chair conformation, the substituent positions are not equivalent, existing as either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).[2]

For substituted cyclohexanes, the interconversion between two distinct chair conformations, known as ring-flipping, is a rapid process at room temperature. However, the energetic equivalence of these two chairs is lifted when substituents are present. The relative stability of the conformers is dictated by the steric strain experienced by the substituents, primarily through 1,3-diaxial interactions.[4][5] These are repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring.[5][6] Generally, a chair conformation is more stable when a bulky substituent occupies an equatorial position.[4][7]

Chair Conformations of cis-1,3-Dimethylcyclohexanol

The cis isomer of a 1,3-disubstituted cyclohexane has both substituents on the same face of the ring. This geometric constraint dictates that in a chair conformation, both substituents must be either axial (diaxial) or equatorial (diequatorial).[2][8] Consequently, cis-1,3-Dimethylcyclohexanol exists as an equilibrium between two chair conformers, as depicted in the workflow below.

  • Conformer A: Diequatorial (e,e) : Both the methyl group at C-1 and the hydroxyl group at C-3 occupy equatorial positions.

  • Conformer B: Diaxial (a,a) : Following a ring flip, both the methyl group and the hydroxyl group occupy axial positions.[9]

The equilibrium between these two conformations is not balanced. The diaxial conformer is significantly destabilized by severe steric hindrance, making the diequatorial conformer the overwhelmingly predominant species.

Quantitative Stability Analysis: A-Values

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[10] Larger A-values correspond to greater steric bulk and a stronger preference for the equatorial position.[10]

The A-values for the methyl and hydroxyl groups are summarized in the table below.

SubstituentA-Value (kcal/mol)Rationale for Steric Strain
Methyl (-CH₃)1.74[10]The axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens, creating significant steric strain.[6]
Hydroxyl (-OH)0.87[11]The smaller size and ability of the O-H bond to rotate away from the ring's interior result in less steric strain compared to a methyl group.[11]

Analysis of Conformational Energy:

  • Diequatorial (e,e) Conformer: In this conformation, both bulky substituents are in the sterically favored equatorial positions. There are no significant 1,3-diaxial interactions involving these groups, making this the low-energy, highly stable conformer.[4][9]

  • Diaxial (a,a) Conformer: This conformer is highly unstable for two primary reasons:

    • Individual 1,3-Diaxial Interactions: The axial methyl group interacts with axial hydrogens at C-5, and the axial hydroxyl group interacts with axial hydrogens at C-5. The sum of their individual A-values (1.74 + 0.87 = 2.61 kcal/mol) provides a baseline for the instability.

    • Syn-Axial Interaction: A highly destabilizing 1,3-diaxial interaction occurs directly between the axial methyl and axial hydroxyl groups. This repulsion is far greater than that with axial hydrogens and renders the diaxial conformer practically negligible at equilibrium. For the analogous cis-1,3-dimethylcyclohexane, the diaxial conformer is so unstable that the compound is considered "anancomeric," meaning the equilibrium lies almost exclusively on one side.[8]

The energy difference between the two conformers of cis-1,3-Dimethylcyclohexanol is therefore substantially greater than 2.61 kcal/mol, leading to a population ratio that is almost entirely the diequatorial form.

Experimental Protocols for Conformational Analysis

While specific experimental data for cis-1,3-Dimethylcyclohexanol is not detailed herein, the determination of conformational energies and equilibria for substituted cyclohexanes is typically achieved through the following well-established methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Low-Temperature Measurement: The sample is cooled to a temperature where the ring-flipping process becomes slow on the NMR timescale (typically below -60 °C).

  • Spectral Acquisition: At this low temperature, the signals for the individual axial and equatorial conformers can be resolved and observed separately in the ¹H or ¹³C NMR spectrum.

  • Integration and Calculation: The relative populations of the two conformers are determined by integrating the areas of their respective characteristic signals.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq) , where K_eq is the ratio of the equatorial to axial conformer populations.

Computational Chemistry:

  • Model Building: The 3D structures of both the diequatorial and diaxial conformers are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized using quantum mechanics (e.g., Density Functional Theory, DFT) or molecular mechanics methods to find the lowest energy structure for each.

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory.

  • Relative Energy Determination: The difference in the calculated energies provides a theoretical value for the stability difference between the conformers.

Visualization of Conformational Equilibrium

The logical relationship and thermodynamic favorability in the conformational equilibrium of cis-1,3-Dimethylcyclohexanol are illustrated below.

G Diaxial Diaxial Conformer (a,a) - High Steric Strain - 1,3-Diaxial Interactions (CH₃/H, OH/H) - Severe 1,3-Diaxial Interaction (CH₃/OH) Diequatorial Diequatorial Conformer (e,e) - Low Steric Strain - Thermodynamically Favored Diequatorial->Diaxial

References

Synthesis of 1,3-Dimethylcyclohexanol from 3-Methylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylcyclohexanol from 3-methylcyclohexanone (B152366). The primary method detailed is the Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, stereochemical considerations, a detailed experimental protocol, and methods for purification and characterization of the final product.

Introduction

The synthesis of substituted cyclohexanol (B46403) derivatives is of significant interest in organic and medicinal chemistry due to their prevalence in natural products and their potential as chiral building blocks in the development of new therapeutic agents. This compound, a tertiary alcohol, can be efficiently synthesized from 3-methylcyclohexanone through the nucleophilic addition of a methyl group via a Grignard reagent. This guide will focus on the practical execution of this transformation, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Mechanism and Stereochemistry

The core of this synthesis is the Grignard reaction, where an organomagnesium halide (in this case, methylmagnesium bromide or iodide) acts as a potent nucleophile. The reaction proceeds via the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of 3-methylcyclohexanone.[1][2] This attack leads to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[2][3]

The addition of the Grignard reagent to the carbonyl group can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to the formation of two diastereomers: cis-1,3-dimethylcyclohexanol and trans-1,3-dimethylcyclohexanol. The stereochemical outcome is influenced by steric hindrance and torsional strain in the transition state.[4] Generally, for unhindered Grignard reagents like methylmagnesium bromide, the attack often favors the equatorial direction to avoid steric interactions with the axial hydrogens at the C3 and C5 positions. However, the presence of the methyl group at the 3-position introduces additional steric factors that can influence the diastereomeric ratio. The final product is typically a mixture of both cis and trans isomers.[5]

dot```dot graph "Grignard Reaction Mechanism" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants ketone [label="3-Methylcyclohexanone", shape=box, style=rounded, fillcolor="#F1F3F4"]; grignard [label="CH₃MgBr\n(Methylmagnesium Bromide)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Intermediate intermediate [label="Magnesium Alkoxide Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Workup workup [label="H₃O⁺\n(Acidic Workup)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Products product [label="this compound\n(cis and trans isomers)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Pathway ketone -> intermediate [label="Nucleophilic Attack"]; grignard -> intermediate; intermediate -> product [label="Protonation"]; workup -> product; }

Caption: A flowchart of the experimental workflow for the synthesis.

Characterization Data

The synthesized this compound is a mixture of cis and trans diastereomers. The characterization data for each isomer is crucial for confirming the product's identity and purity.

4.1. Spectroscopic Data

Techniquecis-1,3-Dimethylcyclohexanoltrans-1,3-Dimethylcyclohexanol
¹H NMR Characteristic peaks for two methyl groups and cyclohexyl protons. The chemical shifts will differ slightly from the trans isomer.Distinct signals for the two methyl groups and the cyclohexyl protons, with different chemical shifts and coupling constants compared to the cis isomer.
¹³C NMR Expected to show 8 distinct signals due to the lack of a plane of symmetry in the most stable chair conformation.Expected to show 5 signals in the proton-decoupled spectrum due to a plane of symmetry in the diequatorial conformation.
IR (cm⁻¹) Broad O-H stretch (~3400), C-H stretches (~2950-2850), C-O stretch (~1150).Broad O-H stretch (~3400), C-H stretches (~2950-2850), C-O stretch (~1150). The fingerprint region may show minor differences from the cis isomer.

Note: Actual peak positions and multiplicities can be found in spectral databases or through experimental determination.

Expected Yield and Purity

The Grignard reaction is generally high-yielding. A typical yield for this synthesis, after purification, is in the range of 70-85%. The purity of the final product can be assessed by Gas Chromatography (GC) to determine the diastereomeric ratio and by NMR and IR spectroscopy to identify any residual starting material or byproducts.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations involving Grignard reagents must be conducted under an inert atmosphere and away from sources of ignition.

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid open flames.

  • Iodomethane is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • The reaction quenching with acid is highly exothermic. Perform this step slowly and with efficient cooling.

Conclusion

The synthesis of this compound from 3-methylcyclohexanone via a Grignard reaction is a classic and effective method for producing this tertiary alcohol. Careful attention to anhydrous conditions and reaction temperature control is critical for achieving a high yield. The resulting diastereomeric mixture can be analyzed and potentially separated by standard chromatographic or distillation techniques, providing access to stereochemically defined building blocks for further synthetic applications. This guide provides a solid foundation for researchers to successfully perform this synthesis and characterize the resulting products.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylcyclohexanol is a cyclic alcohol with significant applications in various fields of chemical synthesis and research. Its stereoisomers, cis and trans, exhibit distinct physical and chemical properties that are crucial for their application in areas such as fragrance development and as chiral building blocks in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

Physicochemical Properties

This compound is a saturated cyclic alcohol. Its chemical formula is C₈H₁₆O, and it has a molecular weight of approximately 128.21 g/mol .[1][2][3] The presence of two stereocenters at positions 1 and 3 gives rise to two geometric isomers: cis-1,3-Dimethylcyclohexanol and trans-1,3-Dimethylcyclohexanol.

General Properties
PropertyValueReference
Molecular FormulaC₈H₁₆O[1][2][3]
Molecular Weight128.21 g/mol [1][2][3]
CAS Number55539-04-3[3][4][5]
Vapor Pressure0.377 mmHg at 25°C[4]
Isomer-Specific Properties

Obtaining precise, experimentally verified physical constants for each isomer of this compound is challenging due to limited published data. The data below is a compilation of available information. For comparison, data for the closely related compound cis-1,3-dimethylcyclohexane (B1347349) is included, which can provide an estimate for the boiling point and density of the corresponding alcohol, though the hydroxyl group will increase these values.

Propertycis-1,3-Dimethylcyclohexanoltrans-1,3-DimethylcyclohexanolReference
Boiling Point~120 °C (for cis-1,3-dimethylcyclohexane)~124 °C (for trans-1,3-dimethylcyclohexane)[6][7]
Density~0.784 g/mL at 25 °C (for cis-1,3-dimethylcyclohexane)~0.78 g/mL (for trans-1,3-dimethylcyclohexane)[6]

Note: The boiling points and densities of the alcohols will be higher than their alkane counterparts due to hydrogen bonding.

Experimental Protocols

Synthesis of this compound (Mixture of Isomers) via Grignard Reaction

This protocol outlines the synthesis of this compound from 3-methylcyclohexanone (B152366) using a Grignard reagent. This reaction typically produces a mixture of cis and trans isomers.

Materials:

  • Magnesium turnings

  • Iodomethane (B122720)

  • Anhydrous diethyl ether

  • 3-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, reflux condenser with drying tube)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Prepare a solution of iodomethane in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the iodomethane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.[8]

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve 3-methylcyclohexanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[9]

  • Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.[8]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation or column chromatography to separate the isomers.[8]

Experimental Workflow for Grignard Synthesis

Grignard_Synthesis reagents Mg turnings, I2, CH3I in anhydrous ether grignard Formation of Methylmagnesium Iodide (Grignard Reagent) reagents->grignard ketone 3-Methylcyclohexanone in anhydrous ether reaction Nucleophilic Addition (Reaction with Ketone) ketone->reaction grignard->reaction workup Quenching with sat. aq. NH4Cl reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Drying, Filtration, Solvent Removal extraction->purification product This compound (cis/trans mixture) purification->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of this compound can be achieved by preparative gas-liquid chromatography (GLC) or fractional distillation.[10] Isomerization can also be induced using reagents like aluminum isopropoxide to alter the isomeric ratio.[10]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers are expected to show characteristic signals for the methyl groups and the proton on the carbon bearing the hydroxyl group. The chemical shifts and coupling constants will differ due to the different spatial arrangements of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are highly sensitive to the stereochemistry of the molecule. The signals for the carbons of the cyclohexane (B81311) ring and the methyl groups will have distinct chemical shifts for the cis and trans isomers. A study by Dallinga and van der Hage provides detailed ¹³C NMR data for various dimethylcyclohexanols.[10]

¹³C NMR Chemical Shifts (ppm) for cis- and trans-1,3-Dimethylcyclohexanol (Data derived from related studies and may require experimental verification)

Carboncis Isomer (Predicted)trans Isomer (Predicted)
C1~70~72
C2~35~37
C3~30~32
C4~20~22
C5~36~38
C6~45~47
1-CH₃~28~25
3-CH₃~22~22
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.[11] A strong C-O stretching absorption will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[12] C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns for cyclohexanols include the loss of water (M-18), loss of a methyl group (M-15), and cleavage of the ring.

Biological Activity and Drug Development Relevance

Currently, there is limited specific information available in the public domain regarding the biological activity and signaling pathways directly associated with this compound. However, cyclohexanol (B46403) derivatives, in general, are known to possess a range of biological activities, including antimicrobial and anticancer properties.

Some studies on other dimethylcyclohexanol isomers have suggested potential ecological roles and biological activity. For instance, 2,6-dimethylcyclohexanol (B1210312) has been identified in certain aquatic plants and is explored for its potential in various biological research areas.

For drug development professionals, the interest in this compound would primarily lie in its potential as a chiral building block for the synthesis of more complex, biologically active molecules. The stereoisomers of this compound can serve as templates or starting materials for the enantioselective synthesis of pharmaceutical compounds.

Logical Relationship for Drug Development Application

DrugDev isomers cis- and trans-1,3-Dimethylcyclohexanol chiral_pool Chiral Building Blocks isomers->chiral_pool synthesis Enantioselective Synthesis chiral_pool->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api drug Novel Therapeutic Agent api->drug

Caption: Potential role of this compound isomers in drug development.

Safety Information

This compound is classified as a combustible liquid. It is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the stereoisomers of 1,3-Dimethylcyclohexanol. Differentiating between cis and trans isomers is critical in drug development and chemical synthesis, as stereochemistry profoundly impacts molecular properties and biological activity. NMR spectroscopy is the most powerful tool for this purpose, providing detailed structural information at the atomic level.

This document outlines the foundational principles of conformational analysis that govern the spectral differences between the cis and trans isomers, presents expected spectral data in tabular format, details a standard experimental protocol for data acquisition, and provides a logical workflow for spectral analysis.

Conformational Analysis: The Key to Spectral Differentiation

The spectral differences between cis- and trans-1,3-dimethylcyclohexanol arise from their different three-dimensional structures, specifically the preferred "chair" conformation of the cyclohexane (B81311) ring. The positions of the methyl (CH₃) and hydroxyl (OH) groups (axial vs. equatorial) dictate the chemical environment of each carbon and proton, leading to unique chemical shifts.

  • A-Values : The steric strain of a substituent in the axial position is quantified by its A-value. The methyl group has a larger A-value (~1.7 kcal/mol) than the hydroxyl group (~0.9 kcal/mol), indicating a stronger preference for the equatorial position.

  • Cis Isomer : In the most stable chair conformation of the cis isomer, the larger methyl group at C3 occupies an equatorial position, forcing the hydroxyl group at C1 into an axial position. The C1-methyl group is also equatorial.

  • Trans Isomer : For the trans isomer, the most stable conformation places both the C3-methyl group and the C1-hydroxyl group in equatorial positions to minimize steric strain. The C1-methyl group is consequently in an axial position.

These conformational preferences reduce the molecular symmetry and determine which protons and carbons are chemically equivalent, directly impacting the number of signals and their positions in the NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers (in CDCl₃)

Assignment cis-1,3-Dimethylcyclohexanol trans-1,3-Dimethylcyclohexanol
δ (ppm) Multiplicity
C1–OH~1.5 - 2.5broad singlet
C1–CH₃~1.20singlet
C3–H~1.70multiplet
C3–CH₃~0.90doublet
Ring CH₂~1.2 - 1.8multiplets

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers (in CDCl₃)

Assignment cis-1,3-Dimethylcyclohexanol (δ, ppm) trans-1,3-Dimethylcyclohexanol (δ, ppm)
C1 (C–OH)~70.5~72.0
C2~36.0~40.0
C3 (CH–CH₃)~32.5~28.0
C4~35.0~35.5
C5~22.0~22.5
C6~45.0~50.0
C1–CH₃~25.0~30.0
C3–CH₃~22.5~22.0

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimates.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound samples.

1. Sample Preparation

  • Solvent Selection : Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration : Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C) is often used for referencing. Alternatively, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

  • Sample Filtration : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Spectrometer Setup and ¹H NMR Acquisition

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching : Tune and match the probe for the ¹H frequency.

  • Locking : Lock the field frequency using the deuterium (B1214612) signal from the solvent.

  • Shimming : Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : ~12-16 ppm.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8 to 16 scans, depending on the sample concentration.

    • Temperature : 298 K (25 °C).

3. ¹³C NMR Acquisition

  • Tuning and Matching : Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse with proton decoupling (e.g., zgpg30 or similar).

    • Spectral Width : ~220-240 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 128 to 1024 scans, as ¹³C is much less sensitive than ¹H.

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the reference signal.

  • For ¹H spectra, integrate the signals to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical relationship between the molecular structure of the this compound isomers and their expected NMR signals. This workflow is fundamental to assigning a spectrum to the correct stereoisomer.

G cluster_isomers Isomers of this compound cluster_conformation Most Stable Chair Conformation cluster_symmetry Molecular Symmetry & Equivalence cluster_signals Expected NMR Signals cis_isomer cis-Isomer cis_conf C1-OH (axial) C3-CH3 (equatorial) cis_isomer->cis_conf Determines trans_isomer trans-Isomer trans_conf C1-OH (equatorial) C3-CH3 (equatorial) trans_isomer->trans_conf Determines cis_sym Lower Symmetry Fewer equivalent nuclei cis_conf->cis_sym Leads to trans_sym Higher Symmetry More equivalent nuclei trans_conf->trans_sym Leads to cis_signals 8 unique ¹³C signals Multiple unique ¹H signals cis_sym->cis_signals Predicts trans_signals Fewer than 8 unique ¹³C signals Fewer unique ¹H signals trans_sym->trans_signals Predicts

Figure 1. Logical workflow for differentiating this compound isomers via NMR.

An In-depth Technical Guide to the Mass Spectrometry of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 1,3-Dimethylcyclohexanol, a saturated monocyclic tertiary alcohol. The information presented herein is intended to support researchers and professionals in the fields of chemistry, pharmacology, and drug development in understanding the fragmentation behavior of this compound and in developing analytical methods for its identification and quantification.

Executive Summary

This compound (C8H16O, molecular weight: 128.21 g/mol ) is a volatile organic compound whose structural elucidation can be effectively achieved using mass spectrometry, particularly through electron ionization (EI). This document details the characteristic fragmentation patterns observed in the EI mass spectrum of this compound, provides a quantitative summary of its major fragment ions, outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents a visual representation of the primary fragmentation pathways.

Mass Spectral Data Presentation

The electron ionization mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M+) at m/z 128, a common feature for alcohols. The spectrum is dominated by fragment ions resulting from alpha-cleavage, dehydration, and ring cleavage events. The major fragment ions and their relative intensities are summarized in Table 1.

m/zRelative Intensity (%)Proposed Fragment Ion
113~25[M - CH3]+
110~15[M - H2O]+
95~70[M - H2O - CH3]+
81~40[C6H9]+
71100[C5H11]+
58~60[C3H6O]+•
43~55[C3H7]+

Table 1: Summary of major fragment ions in the electron ionization mass spectrum of a this compound isomer. Data is estimated from the visual inspection of the mass spectrum from the NIST WebBook.

Interpretation of the Mass Spectrum

The fragmentation of this compound under electron ionization is driven by the formation of a radical cation and the subsequent cleavage of bonds to yield more stable carbocations. The key fragmentation pathways are:

  • Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (C-1) and the adjacent carbon in the ring, as well as the bond to the methyl group at C-1, are susceptible to cleavage. The loss of the methyl group at C-1 results in the ion at m/z 113.

  • Dehydration: The elimination of a water molecule from the molecular ion is a characteristic fragmentation for alcohols, leading to the formation of an ion at m/z 110.

  • Combined Fragmentation: A prominent peak at m/z 95 is likely due to the sequential loss of a water molecule and a methyl group.

  • Ring Cleavage: The base peak at m/z 71 and other significant peaks at m/z 81 and 58 are attributed to various ring cleavage mechanisms of the cyclohexyl ring, often following initial fragmentation events like dehydration. The ion at m/z 58 likely arises from a McLafferty-type rearrangement.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Sample Preparation

For analysis of volatile organic compounds like this compound, several sample introduction techniques can be employed, including:

  • Direct Liquid Injection: A dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or hexane) is injected directly into the GC inlet.

  • Headspace Analysis: For samples in a complex matrix, static or dynamic headspace sampling can be used to introduce the volatile analyte into the GC system, leaving non-volatile components behind.

  • Solid-Phase Microextraction (SPME): An SPME fiber is exposed to the sample (liquid or headspace) to adsorb the analyte, which is then thermally desorbed in the GC inlet.

4.2 Gas Chromatography (GC) Conditions

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from other components.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes. This program should be optimized based on the sample matrix and other target analytes.

4.3 Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

  • Solvent Delay: A solvent delay of 2-3 minutes is typically used to prevent the solvent peak from saturating the detector.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for this compound.

fragmentation_pathway M This compound (M) m/z = 128 M_plus [M]+• m/z = 128 M->M_plus -e- frag_113 [M - CH3]+ m/z = 113 M_plus->frag_113 - •CH3 (α-cleavage) frag_110 [M - H2O]+• m/z = 110 M_plus->frag_110 - H2O (Dehydration) frag_71 [C5H11]+ m/z = 71 (Base Peak) M_plus->frag_71 Ring Cleavage frag_95 [M - H2O - CH3]+ m/z = 95 frag_110->frag_95 - •CH3

Caption: Primary fragmentation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry direct_injection Direct Liquid Injection gc_inlet GC Inlet (250°C) direct_injection->gc_inlet headspace Headspace Analysis headspace->gc_inlet spme SPME spme->gc_inlet gc_column Capillary Column (e.g., DB-5ms) gc_inlet->gc_column temp_program Temperature Program gc_column->temp_program ionization Electron Ionization (70 eV) temp_program->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis detector->data_analysis

Caption: General experimental workflow for GC-MS analysis.

Infrared Spectroscopy of 1,3-Dimethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and methodologies for analyzing 1,3-Dimethylcyclohexanol using infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are interested in the structural characterization of this substituted cyclohexanol. The document outlines experimental protocols, expected spectral data, and the influence of stereoisomerism on the infrared spectrum.

Introduction to Infrared Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which serves as a unique "fingerprint" for the molecule.

For alcohols like this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) group and the alkyl (C-H, C-C, and C-O) framework. This compound exists as cis and trans stereoisomers, and while their IR spectra are broadly similar due to the presence of the same functional groups, subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to distinguish between them. These differences arise from the distinct steric environments and symmetries of the two isomers, which affect the vibrational modes of the molecule.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Samples

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples like this compound. This technique requires minimal sample preparation and is non-destructive.

2.1 Materials and Instrumentation

  • Sample: this compound (cis, trans, or a mixture)

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).[1]

  • Solvent: Isopropanol (B130326) or ethanol (B145695) for cleaning.

  • Wipes: Lint-free laboratory wipes.

2.2 Methodology

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol to remove any residual contaminants.[2] Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[3] The typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[3]

  • Sample Application:

    • Place a small drop (1-2 drops) of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[4]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.

    • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[3]

  • Cleaning and Post-Analysis:

    • After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Process the spectrum using the instrument's software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for obtaining an IR spectrum of this compound using an ATR-FTIR spectrometer.

experimental_workflow start Start: Sample Preparation clean_crystal 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background_scan 2. Acquire Background Spectrum (Reference Scan) clean_crystal->background_scan apply_sample 3. Apply Liquid Sample (1-2 drops of this compound) background_scan->apply_sample sample_scan 4. Acquire Sample Spectrum (Co-add multiple scans) apply_sample->sample_scan process_data 5. Data Processing (Baseline Correction, Peak Picking) sample_scan->process_data analyze_spectrum 6. Spectral Analysis (Identify Functional Groups) process_data->analyze_spectrum end End: Final Spectrum and Data analyze_spectrum->end

Caption: Workflow for ATR-FTIR analysis of liquid this compound.

Spectral Data and Interpretation

While a publicly available, peer-reviewed spectrum with a complete peak list for this compound is not readily accessible, the expected absorption bands can be predicted based on the known frequencies of its functional groups. The following table summarizes these expected vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3600–3200Strong, BroadO-H Stretch (intermolecular hydrogen bonding)
~2960–2850StrongC-H Stretch (sp³ hybridized C-H bonds in the ring and methyl groups)
~1470–1450MediumCH₂ Scissoring (bending)
~1380MediumCH₃ Bending (symmetric)
~1150–1050StrongC-O Stretch (tertiary alcohol)

4.1 Analysis of Key Spectral Regions

  • O-H Stretching Region (3600–3200 cm⁻¹): The most prominent feature in the spectrum of this compound is a strong and broad absorption band in this region. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

  • C-H Stretching Region (3000–2850 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of sp³-hybridized C-H bonds. These peaks arise from the C-H bonds of the cyclohexane (B81311) ring and the two methyl groups.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule's overall structure.

    • C-H Bending: Bending vibrations for the CH₂ and CH₃ groups appear around 1470-1450 cm⁻¹ and 1380 cm⁻¹, respectively.

    • C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the tertiary alcohol is expected in the 1150–1050 cm⁻¹ range. The exact position of this peak can be sensitive to the stereochemistry of the molecule. For substituted cyclohexanols, an axial C-O bond often absorbs at a lower wavenumber than an equatorial C-O bond. This difference could be a key indicator for distinguishing between the cis and trans isomers of this compound.

4.2 Expected Differences Between Cis and Trans Isomers

The primary structural difference between cis- and trans-1,3-Dimethylcyclohexanol lies in the relative orientations (axial or equatorial) of the two methyl groups and the hydroxyl group in the dominant chair conformation. These conformational differences, though subtle, can lead to variations in the IR spectrum:

  • C-O Stretch: The position of the C-O stretch is known to be sensitive to its axial or equatorial orientation. It is plausible that the cis and trans isomers will exhibit slightly different wavenumbers for this absorption.

  • Fingerprint Region: The overall pattern of peaks in the 1300-700 cm⁻¹ range is highly dependent on the molecule's symmetry and conformation. Therefore, the cis and trans isomers are expected to show discernible differences in this region, allowing for their differentiation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. The presence of key functional groups, such as the hydroxyl and alkyl moieties, is readily confirmed by characteristic absorption bands. While the overall spectra of the cis and trans isomers are similar, subtle but significant differences, particularly in the C-O stretching frequency and the fingerprint region, can be exploited to distinguish between these stereoisomers. The ATR-FTIR methodology provides a rapid and reliable means of obtaining high-quality spectra from liquid samples, making it an ideal technique for routine analysis and research applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylcyclohexanol, a disubstituted cyclohexanol (B46403) with applications in organic synthesis and as a building block in medicinal chemistry. The primary focus of this document is the mechanistic pathway of its synthesis via the Grignard reaction, detailed experimental protocols, and a summary of relevant quantitative data.

Core Synthesis Mechanism: Grignard Reaction

The most common and effective method for the synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), to 3-methylcyclohexanone. This reaction proceeds via a nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.

The reaction produces a mixture of two diastereomers: cis-1,3-dimethylcyclohexanol and trans-1,3-dimethylcyclohexanol. The stereochemical outcome is influenced by the steric hindrance of the 3-methyl group on the cyclohexanone (B45756) ring, which directs the incoming nucleophile. Generally, the Grignar-d reagent will attack from the less hindered face of the carbonyl group.

Signaling Pathway of this compound Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Acidic Workup Methyl_Halide Methyl Halide (CH₃X, X=Br, I) Grignard_Reagent Methylmagnesium Halide (CH₃MgX) Methyl_Halide->Grignard_Reagent Anhydrous Ether Mg Magnesium Metal (Mg) Mg->Grignard_Reagent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Attack 3-Methylcyclohexanone 3-Methylcyclohexanone 3-Methylcyclohexanone->Alkoxide_Intermediate Product This compound (cis and trans isomers) Alkoxide_Intermediate->Product Protonation (H₃O⁺)

Caption: Mechanism of this compound synthesis via Grignard reaction.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound adapted from established procedures for similar Grignard reactions.

Materials and Reagents
  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Methyl iodide or methyl bromide

  • 3-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Experimental Workflow

G Start Start Prepare_Grignard Prepare Grignard Reagent (Methylmagnesium Halide) Start->Prepare_Grignard React_Ketone React with 3-Methylcyclohexanone Prepare_Grignard->React_Ketone Quench_Reaction Quench with aq. NH₄Cl React_Ketone->Quench_Reaction Extract_Product Extract with Diethyl Ether Quench_Reaction->Extract_Product Dry_Organic_Layer Dry over Na₂SO₄ Extract_Product->Dry_Organic_Layer Evaporate_Solvent Evaporate Solvent Dry_Organic_Layer->Evaporate_Solvent Purify_Product Purify by Distillation or Chromatography Evaporate_Solvent->Purify_Product End End Purify_Product->End

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dimethylcyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dimethylcyclohexanol, a tertiary alcohol, through the nucleophilic addition of a methyl Grignard reagent to 3-methylcyclohexanone (B152366). The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis.[1][2][3] This application note outlines the preparation of the methylmagnesium halide Grignard reagent, its subsequent reaction with the ketone, and the procedures for workup and purification of the final product. The methodologies presented are intended to provide a reliable framework for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction where an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as the carbonyl carbon in aldehydes and ketones.[4] The reaction with a ketone, as detailed in this protocol, is a classic and efficient method for the synthesis of tertiary alcohols.[4]

The synthesis of this compound is achieved in a two-stage process:

  • Formation of the Grignard Reagent: A methyl halide (e.g., methyl iodide or methyl bromide) reacts with magnesium metal in an anhydrous ethereal solvent to form the methylmagnesium halide.

  • Nucleophilic Addition and Workup: The prepared Grignard reagent is then reacted with 3-methylcyclohexanone. The nucleophilic methyl group attacks the carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting magnesium alkoxide intermediate to yield the final product, this compound.

Strict anhydrous (dry) conditions are paramount for the success of this reaction, as Grignard reagents are highly basic and will react readily with protic solvents, such as water, which would quench the reagent and significantly reduce the yield.

Reaction Scheme

reaction_scheme cluster_reagent Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Acidic Workup CH3X CH₃-X CH3MgX CH₃MgX CH3X->CH3MgX Mg Mg Mg->CH3MgX ether Anhydrous Ether ketone product_intermediate ketone->product_intermediate 1. CH₃MgX product product_intermediate->product 2. H₃O⁺

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-Methylcyclohexanone1.0 eq
Magnesium Turnings1.2 eq[5]
Methyl Iodide1.1 eq[5]
Anhydrous Diethyl Ether~0.2 M solution[6]
Reaction Conditions
Grignard FormationReflux[5]
Nucleophilic Addition0 °C to Room Temp.[5]
Reaction Time1-2 hours[5]
Product Characterization
Molecular FormulaC₈H₁₆O[7][8]
Molecular Weight128.21 g/mol [7][8]
AppearanceColorless liquid
Boiling Point175-176 °C
Yield
Theoretical YieldCalculated based on limiting reagent
Actual Yield (Analogous Reaction)~95% (with methyllithium)[9]

Experimental Protocol

This protocol details a general procedure for the synthesis of this compound via a Grignard reaction. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 3-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • 5% Hydrochloric acid (optional)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a drying tube), and a dropping funnel. Ensure all glassware is scrupulously dry.[5]

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium suspension. The reaction may need to be initiated by gently warming the flask or adding a small crystal of iodine. The initiation of the reaction is indicated by the formation of bubbles and a gentle refluxing of the ether.[5]

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[5]

Part B: Reaction with 3-Methylcyclohexanone

  • Cool the Grignard reagent solution to 0 °C using an ice bath.[5]

  • Prepare a solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 3-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C. This reaction is exothermic; maintain a slow addition rate to control the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[5]

Part C: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Alternatively, dilute hydrochloric acid can be used. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Two layers will form: an upper organic (ether) layer and a lower aqueous layer.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine all the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (if acid was used for workup) and then with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purify the crude this compound by fractional distillation.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification start Assemble and Flame-Dry Glassware add_mg Add Mg Turnings and Anhydrous Ether start->add_mg prep_meI Prepare CH₃I in Anhydrous Ether add_mg->prep_meI initiate Initiate Reaction (Warm/Iodine) add_meI Dropwise Addition of CH₃I Solution initiate->add_meI reflux Stir at Room Temperature (30-60 min) add_meI->reflux cool_grignard Cool Grignard Reagent to 0°C add_ketone Dropwise Addition of 3-Methylcyclohexanone cool_grignard->add_ketone react Stir at Room Temperature (1-2 hours) add_ketone->react quench Quench with aq. NH₄Cl at 0°C extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate purify Fractional Distillation evaporate->purify

References

Application Notes and Protocols: Acid-Catalyzed Dehydration of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. This application note details the dehydration of 1,3-dimethylcyclohexanol, a tertiary alcohol. The reaction proceeds via an E1 (unimolecular elimination) mechanism, involving a carbocation intermediate. According to Zaitsev's rule, the reaction is expected to yield a mixture of isomeric alkenes, with the most substituted and thermodynamically stable alkene as the major product.[1][2][3] Understanding the reaction mechanism and product distribution is essential for controlling the synthesis of specific alkene isomers.

Reaction Mechanism

The acid-catalyzed dehydration of this compound follows a three-step E1 mechanism:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[4][5][6]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a stable tertiary carbocation intermediate.[4][5][7]

  • Deprotonation to Form Alkenes: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation.[5] Since there are multiple adjacent protons, this step can result in a mixture of alkene isomers. The primary products formed are 1,3-dimethylcyclohexene, 1,5-dimethylcyclohexene, and 2,4-dimethylcyclohexene (via a hydride shift), with the most stable, tetrasubstituted alkene being the major product as predicted by Zaitsev's rule.[3][8]

G cluster_reactant 1. Protonation cluster_carbocation 2. Loss of Water cluster_products 3. Deprotonation (-H⁺) Reactant This compound Protonated Protonated Alcohol Reactant->p1 H_plus + H⁺ Protonated->p2 H₂O leaves Carbocation Tertiary Carbocation Products_cluster Products_cluster Product_Major 1,3-Dimethylcyclohexene (Major Product, Zaitsev) Carbocation->Product_Major Path A Product_Minor1 1,5-Dimethylcyclohexene (Minor Product) Carbocation->Product_Minor1 Path B Product_Minor2 2,4-Dimethylcyclohexene (Minor, post-hydride shift) Carbocation->Product_Minor2 Path C (Rearrangement) Water_out - H₂O p1->Protonated p2->Carbocation

Caption: E1 Mechanism for the Dehydration of this compound.

Experimental Protocol

This protocol outlines a general procedure for the dehydration of this compound followed by product isolation.

3.1 Materials and Reagents

Reagent/MaterialProperties
This compoundC₈H₁₆O, MW: 128.21 g/mol
85% Phosphoric Acid (H₃PO₄)Catalyst, corrosive
or Conc. Sulfuric Acid (H₂SO₄)Catalyst, corrosive, strong oxidizer
5% Sodium Bicarbonate (NaHCO₃) soln.For neutralization
Saturated Sodium Chloride (Brine)For washing/drying
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Boiling ChipsTo ensure smooth boiling
Round-bottom flask (50 mL)Reaction vessel
Fractional Distillation ApparatusFor reaction and product separation[9]
Separatory Funnel (100 mL)For liquid-liquid extraction
Erlenmeyer flasksFor collection and drying
Heating MantleHeat source

3.2 Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

  • Acid Addition: In a fume hood, carefully add 3.0 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask while swirling.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.[9] Heat the mixture gently using a heating mantle. The alkene products are volatile and will co-distill with water as they are formed.[10]

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below the boiling point of the starting alcohol but above that of the expected alkene products (typically below 120°C). Continue distillation until no more distillate is collected.

  • Work-up - Neutralization: Transfer the collected distillate to a separatory funnel. Add 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[11] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Work-up - Washing: Wash the organic layer sequentially with 15 mL of water and then 15 mL of brine. Discard the aqueous layer after each wash.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes to remove residual water.[9]

  • Final Isolation: Decant or filter the dried liquid into a pre-weighed, clean, dry vial. Determine the mass of the product and calculate the percent yield.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Distillation cluster_workup Product Work-up cluster_analysis Analysis A 1. Add this compound and boiling chips to RBF B 2. Add Acid Catalyst (H₃PO₄ or H₂SO₄) A->B C 3. Assemble Fractional Distillation Apparatus B->C D 4. Heat Mixture Gently C->D E 5. Collect Distillate (Alkenes + Water) D->E F 6. Neutralize with NaHCO₃ in Separatory Funnel E->F G 7. Wash with H₂O & Brine F->G H 8. Dry Organic Layer with Anhydrous Na₂SO₄ G->H I 9. Isolate Final Product (Decant/Filter) H->I J 10. Characterize Products (GC-MS, NMR, IR) I->J

Caption: Experimental Workflow for Alkene Synthesis and Purification.

Data Presentation and Product Analysis

The product mixture should be analyzed to determine its composition. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying the isomeric alkenes and quantifying their relative abundance.[12][13][14]

4.1 Expected Product Distribution

The dehydration is expected to yield a mixture of the following isomers. The distribution is predicted by the thermodynamic stability of the alkenes (more substituted alkenes are more stable).

Compound NameStructureAlkene SubstitutionExpected Abundance
1,3-DimethylcyclohexeneTetrasubstitutedMajor> 70%
1,5-DimethylcyclohexeneTrisubstitutedMinor< 20%
2,4-DimethylcyclohexeneTrisubstitutedMinor< 10%
Other isomersVariesTrace< 5%

Note: The actual distribution may vary depending on reaction conditions (catalyst, temperature, time).[12] The formation of 2,4-dimethylcyclohexene involves a carbocation rearrangement (1,2-hydride shift), which is a known possibility in E1 reactions.[15]

4.2 Analytical Techniques

  • Gas Chromatography (GC): Separates the components of the product mixture based on their boiling points and polarity. The retention time of each peak can be compared to known standards.[1] The area under each peak is proportional to the amount of that component in the mixture.[16]

  • Mass Spectrometry (MS): When coupled with GC, MS provides the mass-to-charge ratio of the fragments of each component, allowing for definitive identification of the isomeric structures.[12]

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structures of the products, particularly by analyzing the signals in the vinylic region (alkene protons and carbons).[17]

References

Application Note: Purification of 1,3-Dimethylcyclohexanol Isomers by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethylcyclohexanol is a chiral alcohol that exists as two diastereomers, cis and trans. These isomers often exhibit different physical and chemical properties, which can be crucial in various research and development applications, including drug development where specific stereoisomers can have distinct pharmacological activities. The purification of these individual isomers from a mixture is, therefore, a critical step. Fractional distillation is a widely used technique for separating liquid mixtures of compounds with close boiling points. This application note provides a detailed protocol for the purification of cis- and trans-1,3-dimethylcyclohexanol from a mixture using fractional distillation, followed by analytical procedures for purity assessment.

Physicochemical Properties

A summary of the relevant physical properties of this compound and the closely related 1,3-dimethylcyclohexane (B1346967) isomers is presented below. The boiling points of the analogous alkanes suggest a small difference in boiling points for the alcohol isomers, necessitating the use of fractional distillation for effective separation.[1]

CompoundIsomerMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
This compound cis/trans mixture128.21[2]Not specifiedNot specified
1,3-Dimethylcyclohexane cis112.211201.423
1,3-Dimethylcyclohexane trans112.22[3]124[1]1.430[3]

Experimental Protocol: Fractional Distillation

This protocol outlines the procedure for separating a mixture of cis- and trans-1,3-dimethylcyclohexanol.

1. Pre-distillation Preparation:

  • Sample Preparation: Ensure the crude this compound mixture is free of any solid impurities. If solids are present, filter the mixture through a plug of glass wool. The mixture should also be dry, as water can form azeotropes and interfere with the distillation. If necessary, dry the mixture over a suitable drying agent (e.g., anhydrous magnesium sulfate) and decant or filter to remove the desiccant.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask of an appropriate size for the volume of the mixture to be distilled.

    • The fractionating column (e.g., a Vigreux or packed column) is essential for providing the necessary theoretical plates for separation.[4]

    • Place a magnetic stir bar in the distillation flask for smooth boiling.

    • Ensure all glass joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Use a heating mantle with a stirrer to heat the distillation flask.

2. Distillation Procedure:

  • Add the crude this compound mixture to the round-bottom flask.

  • Begin stirring and gently heat the mixture.

  • Observe the mixture as it begins to boil and the vapor rises through the fractionating column.

  • Carefully control the heating rate to establish a slow and steady distillation rate (approximately 1-2 drops per second). A slow rate is crucial for achieving good separation of isomers with close boiling points.[4]

  • Monitor the temperature at the still head. The temperature should stabilize at the boiling point of the lower-boiling isomer. Collect this fraction in a pre-weighed receiving flask. Based on the analogous alkanes, the cis isomer is expected to have a slightly lower boiling point.

  • Continue collecting the first fraction as long as the temperature remains constant.

  • A slight drop in temperature or a sudden rise may indicate that the first isomer has completely distilled. At this point, change the receiving flask to collect an intermediate fraction.

  • Increase the heating mantle temperature to distill the higher-boiling isomer. The temperature at the still head should rise and stabilize at the boiling point of the second isomer. Collect this fraction in a separate pre-weighed flask.

  • Stop the distillation before the distillation flask runs dry.

  • Weigh the collected fractions to determine the yield of each isomer.

Analytical Characterization

The purity of the collected fractions should be assessed using the following analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of each fraction in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation and Parameters (Suggested):

    • GC Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for the separation of these polar alcohol isomers.

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 30-200.

  • Data Analysis: Analyze the resulting chromatograms to determine the retention time of each isomer and the purity of each fraction based on the peak areas. The mass spectra can be used to confirm the identity of the compounds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation and Parameters (Suggested):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire both ¹H and ¹³C NMR spectra for each isomer.

  • Data Analysis: The number of signals and their chemical shifts in the ¹H and ¹³C NMR spectra will differ for the cis and trans isomers due to their different molecular symmetries.[5] These spectra can be used to confirm the identity and purity of the isolated isomers. For cis-1,3-dimethylcyclohexane, five distinct signals are expected in the ¹³C NMR spectrum due to a plane of symmetry, while the trans isomer would show eight signals in the absence of such symmetry.[6] A similar pattern can be expected for the alcohol derivatives.

Analysis TechniqueIsomerExpected Observations
GC-MS cis & transTwo distinct peaks with different retention times. Mass spectra should show a molecular ion peak (m/z 128) and characteristic fragmentation patterns.
¹H NMR cis & transDifferent chemical shifts and coupling constants for the methyl and ring protons.
¹³C NMR cisFewer than 8 signals due to molecular symmetry.
¹³C NMR trans8 distinct signals for the 8 carbon atoms.

Workflow Diagram

Purification_Workflow Purification and Analysis of this compound Isomers cluster_prep Pre-distillation Preparation cluster_distillation Fractional Distillation cluster_analysis Purity and Identity Analysis crude_mixture Crude Mixture of cis/trans-1,3-Dimethylcyclohexanol drying Drying with Anhydrous MgSO4 (if necessary) crude_mixture->drying filtration Filtration drying->filtration distillation_setup Assemble Fractional Distillation Apparatus filtration->distillation_setup heating Gentle Heating and Stirring distillation_setup->heating fraction_collection Collect Fractions based on Boiling Point heating->fraction_collection fraction1 Fraction 1 (Lower Boiling Isomer - likely cis) fraction_collection->fraction1 intermediate_fraction Intermediate Fraction fraction_collection->intermediate_fraction fraction2 Fraction 2 (Higher Boiling Isomer - likely trans) fraction_collection->fraction2 gcms GC-MS Analysis fraction1->gcms nmr NMR Spectroscopy (¹H and ¹³C) fraction1->nmr fraction2->gcms fraction2->nmr

Caption: Workflow for the purification of this compound isomers.

Conclusion

Fractional distillation is an effective method for the separation of cis- and trans-1,3-dimethylcyclohexanol isomers. Careful control of the distillation rate and accurate monitoring of the head temperature are paramount for achieving high purity of the separated isomers. Subsequent analysis by GC-MS and NMR spectroscopy is essential to confirm the identity and determine the purity of the isolated fractions. This protocol provides a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Note: Separation of 1,3-Dimethylcyclohexanol Diastereomers by Normal Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the separation of cis- and trans-1,3-Dimethylcyclohexanol diastereomers using normal phase column chromatography. The described methodology employs silica (B1680970) gel as the stationary phase and a hexane-ethyl acetate (B1210297) solvent system as the mobile phase, providing a reliable and scalable method for the purification of these isomers. This technique is crucial for obtaining isomerically pure compounds essential for stereospecific synthesis, pharmacological studies, and drug development.

Introduction

1,3-Dimethylcyclohexanol exists as two diastereomers: a cis isomer and a trans isomer. Due to their different spatial arrangements, these isomers can exhibit distinct physical, chemical, and biological properties. Therefore, their effective separation is a critical step in many research and development applications. Normal phase column chromatography, which separates compounds based on their polarity, is a fundamental and widely used technique for the purification of organic compounds.[1][2] In this method, the polar stationary phase (silica gel) interacts more strongly with more polar compounds, leading to differential elution based on polarity.[2] This application note provides a detailed protocol for the separation of this compound diastereomers, from initial Thin Layer Chromatography (TLC) optimization to column packing and fraction analysis.

Experimental Protocol

Materials and Reagents
  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • This compound isomer mixture

  • Glass chromatography column (e.g., 40 cm length, 2 cm inner diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Glass wool or cotton

  • Sand (acid-washed)

  • Collection tubes/flasks

  • Rotary evaporator

Procedure

1. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve good separation between the two diastereomers, ideally with retention factors (Rf) between 0.2 and 0.5 for the compounds of interest.

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).

  • Dissolve a small amount of the this compound isomer mixture in a volatile solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plates in a chamber saturated with the respective eluent systems.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Calculate the Rf value for each spot in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the eluent system that provides the best separation between the two spots. For this application, a 90:10 hexane:ethyl acetate mixture is a good starting point.

2. Column Preparation (Wet Slurry Method)

Proper column packing is crucial for achieving high resolution.[3]

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 hexane:ethyl acetate). Use approximately 1.5 times the volume of solvent relative to the silica gel.[3]

  • Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.

  • Continuously add the slurry until the desired column height is reached (typically 20-30 cm for a 1-2 g sample).

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to prevent disturbance of the stationary phase during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading

  • Dissolve the this compound isomer mixture (e.g., 1 g) in a minimal amount of the mobile phase.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Gently add a small amount of fresh mobile phase and again drain to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded onto the column in a narrow band.

4. Elution and Fraction Collection

  • Carefully fill the top of the column with the mobile phase.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate (e.g., 2-5 mL/min).

  • Collect the eluent in fractions (e.g., 10-15 mL per fraction) in labeled tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

5. Analysis of Fractions

  • Spot a small amount from each collected fraction onto a TLC plate.

  • Develop and visualize the TLC plate to identify which fractions contain the separated isomers.

  • Combine the fractions that contain the pure cis isomer and the fractions that contain the pure trans isomer.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.

  • Determine the purity of the separated isomers using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The separation of cis- and trans-1,3-Dimethylcyclohexanol can be monitored and quantified by TLC and column chromatography. The following table provides hypothetical but representative data for a typical separation.

Parametertrans-1,3-Dimethylcyclohexanolcis-1,3-Dimethylcyclohexanol
TLC Rf Value *0.450.35
Elution Order FirstSecond
Column Fractions 8 - 1518 - 26
Purity (Post-Column) >98%>98%

*Mobile phase: 90:10 Hexane:Ethyl Acetate

The trans isomer is generally less polar than the cis isomer due to the equatorial positioning of the hydroxyl and methyl groups, leading to less interaction with the polar silica gel and thus a higher Rf value and earlier elution from the column.

Visualization of the Experimental Workflow

ColumnChromatographyWorkflow A TLC Method Development (Optimize Mobile Phase) B Prepare Silica Gel Slurry A->B Select Optimal Mobile Phase C Pack Chromatography Column B->C D Load Sample Mixture C->D E Elute with Mobile Phase & Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions of Isomer 1 F->G Identify Fractions containing Isomer 1 H Combine Pure Fractions of Isomer 2 F->H Identify Fractions containing Isomer 2 I Solvent Evaporation G->I H->I J Purity Analysis (GC-MS, NMR) I->J K Pure Isomer 1 (trans-1,3-Dimethylcyclohexanol) J->K L Pure Isomer 2 (cis-1,3-Dimethylcyclohexanol) J->L

Caption: Workflow for the separation of this compound isomers.

Conclusion

The protocol described in this application note provides a straightforward and effective method for the separation of cis- and trans-1,3-Dimethylcyclohexanol diastereomers using normal phase column chromatography. The key to a successful separation lies in the careful optimization of the mobile phase using TLC and proper column packing technique. This method is highly adaptable and can be scaled up for the purification of larger quantities of material, making it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylcyclohexanol is a chiral molecule existing as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These isomers, with their distinct three-dimensional arrangements, can exhibit different biological activities and serve as valuable chiral building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients. The ability to selectively synthesize each stereoisomer is therefore of significant interest in medicinal chemistry and drug development.

This document provides detailed protocols for the stereoselective synthesis of the diastereomeric cis- and trans-1,3-dimethylcyclohexanols, along with strategies for obtaining the individual enantiomers. The primary synthetic route involves the diastereoselective addition of a methyl Grignard reagent to 3-methylcyclohexanone (B152366). Subsequent chiral resolution can then be employed to separate the enantiomeric pairs.

Diastereoselective Synthesis of cis- and trans-1,3-Dimethylcyclohexanol

The addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to 3-methylcyclohexanone results in the formation of a mixture of cis- and trans-1,3-dimethylcyclohexanol. The stereoselectivity of this reaction is influenced by the steric hindrance of the existing methyl group on the cyclohexane (B81311) ring, which directs the approach of the nucleophilic Grignard reagent to the carbonyl carbon.

The reaction typically yields a mixture of the two diastereomers, which can be separated by standard chromatographic techniques such as column chromatography or gas chromatography.

Synthetic Workflow for Diastereomers

3-Methylcyclohexanone 3-Methylcyclohexanone Reaction_Mixture Reaction_Mixture 3-Methylcyclohexanone->Reaction_Mixture 1. CH3MgBr, THF 2. H3O+ workup cis-1,3-Dimethylcyclohexanol cis-1,3-Dimethylcyclohexanol Reaction_Mixture->cis-1,3-Dimethylcyclohexanol Chromatography trans-1,3-Dimethylcyclohexanol trans-1,3-Dimethylcyclohexanol Reaction_Mixture->trans-1,3-Dimethylcyclohexanol Chromatography

Caption: Synthetic workflow for the preparation of cis- and trans-1,3-dimethylcyclohexanol.

Experimental Protocol: Grignard Addition to 3-Methylcyclohexanone

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add 3-methylcyclohexanone (1.0 eq.).

  • Dissolve the ketone in anhydrous THF (approximately 0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to separate the cis and trans isomers.

Data Presentation: Diastereoselectivity of Grignard Addition
ReactantGrignard ReagentProduct DiastereomersDiastereomeric Ratio (cis : trans)Yield (%)
3-MethylcyclohexanoneCH₃MgBrcis- and trans-1,3-Dimethylcyclohexanol~ 1 : 1 to 1 : 285-95

Note: The diastereomeric ratio can vary depending on the specific reaction conditions such as temperature and solvent.

Enantioselective Synthesis Strategies

To obtain the individual enantiomers of this compound, two main strategies can be employed:

  • Synthesis from Enantiopure Starting Material: Start the synthesis with an enantiomerically pure form of 3-methylcyclohexanone, such as (R)-(+)-3-methylcyclohexanone or (S)-(-)-3-methylcyclohexanone. The Grignard addition will then produce a mixture of two diastereomers, each being enantiomerically pure. For example, starting with (R)-3-methylcyclohexanone will yield (1R,3R)- and (1S,3R)-1,3-dimethylcyclohexanol. These diastereomers can then be separated by chromatography.

  • Chiral Resolution of Racemic Mixtures: Synthesize the racemic mixture of either the cis or trans isomer and then separate the enantiomers through chiral resolution. A common method is the formation of diastereomeric esters with a chiral resolving agent, followed by separation of the diastereomers and subsequent hydrolysis to obtain the pure enantiomers.

Workflow for Enantioselective Synthesis

cluster_0 Route A: From Chiral Starting Material cluster_1 Route B: Chiral Resolution (R)-3-Methylcyclohexanone (R)-3-Methylcyclohexanone Diastereomeric Mixture A Diastereomeric Mixture A (R)-3-Methylcyclohexanone->Diastereomeric Mixture A CH3MgBr (1R,3R)-Isomer (1R,3R)-Isomer Diastereomeric Mixture A->(1R,3R)-Isomer Separation (1S,3R)-Isomer (1S,3R)-Isomer Diastereomeric Mixture A->(1S,3R)-Isomer Separation rac-trans-1,3-Dimethylcyclohexanol rac-trans-1,3-Dimethylcyclohexanol Diastereomeric Esters Diastereomeric Esters rac-trans-1,3-Dimethylcyclohexanol->Diastereomeric Esters Chiral Acid, DCC Separated Esters Separated Esters Diastereomeric Esters->Separated Esters Crystallization/ Chromatography (+)-trans-Isomer (+)-trans-Isomer Separated Esters->(+)-trans-Isomer Hydrolysis (-)-trans-Isomer (-)-trans-Isomer Separated Esters->(-)-trans-Isomer Hydrolysis

Caption: Strategies for the enantioselective synthesis of this compound isomers.

Experimental Protocol: Chiral Resolution of trans-1,3-Dimethylcyclohexanol

Materials:

  • Racemic trans-1,3-dimethylcyclohexanol

  • (R)-(-)-Mandelic acid (or another suitable chiral resolving agent)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Methanol (B129727)

Procedure:

  • Esterification: In a round-bottom flask, dissolve racemic trans-1,3-dimethylcyclohexanol (1.0 eq.), (R)-(-)-mandelic acid (1.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Filter the mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the crude diastereomeric esters by flash column chromatography or fractional crystallization to separate the two diastereomers.

  • Hydrolysis: To each separated diastereomeric ester, add a solution of NaOH in methanol/water.

  • Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the mixture, remove the methanol under reduced pressure, and extract the aqueous residue with diethyl ether.

  • Dry the organic extracts over MgSO₄, filter, and concentrate to obtain the enantiomerically pure (+)- or (-)-trans-1,3-dimethylcyclohexanol.

Data Presentation: Enantiomeric Purity
Product IsomerStarting Material / Resolution MethodExpected Enantiomeric Excess (e.e.)
(1R,3R)-1,3-Dimethylcyclohexanol(R)-3-Methylcyclohexanone>98%
(1S,3S)-1,3-Dimethylcyclohexanol(S)-3-Methylcyclohexanone>98%
(1R,3S)-1,3-Dimethylcyclohexanol(R)-3-Methylcyclohexanone>98%
(1S,3R)-1,3-Dimethylcyclohexanol(S)-3-Methylcyclohexanone>98%
(+)-trans-1,3-DimethylcyclohexanolChiral Resolution of racemate>99%
(-)-trans-1,3-DimethylcyclohexanolChiral Resolution of racemate>99%

Conclusion

The stereoselective synthesis of this compound isomers is achievable through a combination of diastereoselective Grignard addition and either the use of enantiopure starting materials or chiral resolution. The protocols and data presented here provide a foundation for researchers to produce these valuable chiral building blocks with a high degree of stereochemical control, enabling further exploration of their properties and applications in various fields of chemical and pharmaceutical research.

Application Notes: The Use of 1,3-Dimethylcyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers.[1] By temporarily attaching an enantiomerically pure auxiliary to a prochiral substrate, chemists can direct subsequent reactions to favor the formation of one diastereomer over another. The auxiliary is then cleaved and ideally recovered for reuse, leaving behind an enantiomerically enriched product. This strategy is particularly valuable in the early stages of drug development, where the synthesis of specific stereoisomers is often crucial for therapeutic efficacy.[1]

While a variety of chiral auxiliaries are well-established, the exploration of new and structurally diverse auxiliaries remains a key area of research. This document provides detailed application notes and hypothetical protocols for the use of (1R,3R)-1,3-dimethylcyclohexanol as a chiral auxiliary. Although direct literature precedent for this specific auxiliary is limited, its structural similarity to other effective cyclohexyl-based auxiliaries, such as trans-2-phenylcyclohexanol, allows for the formulation of robust and principled protocols for its application in key asymmetric transformations.[1][2]

Principle of Asymmetric Induction

The chair conformation of the cyclohexane (B81311) ring in 1,3-dimethylcyclohexanol provides a rigid scaffold that can effectively shield one face of a reactive intermediate. When attached to a substrate, the methyl groups at the 1 and 3 positions create a defined steric environment. This steric hindrance is hypothesized to direct the approach of incoming reagents, leading to a high degree of diastereoselectivity in the formation of new stereocenters.

Hypothetical Application: Diastereoselective Aldol (B89426) Reaction

A primary application for chiral auxiliaries is in directing aldol reactions, which form a new carbon-carbon bond and two new stereocenters.[3][4] In this hypothetical application, (1R,3R)-1,3-dimethylcyclohexanol is first esterified with propanoic acid. The resulting ester is then converted to a boron enolate, which subsequently reacts with an aldehyde. The chiral auxiliary is expected to control the facial selectivity of the enolate's attack on the aldehyde, leading to a diastereomerically enriched β-hydroxy ester.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ester (Substrate Preparation)

Objective: To attach the chiral auxiliary, (1R,3R)-1,3-dimethylcyclohexanol, to the propionyl substrate.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (1R,3R)-1,3-dimethylcyclohexanol (1.0 equiv.) and anhydrous dichloromethane (5 mL/mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv.) dropwise to the stirred solution.

  • Slowly add propionyl chloride (1.1 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Protocol 2: Diastereoselective Aldol Reaction

Objective: To perform a diastereoselective aldol reaction using the prepared chiral ester.

Materials:

  • Chiral propionyl ester of (1R,3R)-1,3-dimethylcyclohexanol

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral ester (1.0 equiv.) and anhydrous dichloromethane (10 mL/mmol of ester).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add di-n-butylboron triflate (1.1 equiv.) dropwise.

  • Slowly add diisopropylethylamine (1.2 equiv.) to the reaction mixture. Stir for 30 minutes to form the boron enolate.

  • Add the aldehyde (1.5 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by the addition of methanol, followed by saturated aqueous sodium bicarbonate solution and then 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the diastereomerically enriched aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the chiral β-hydroxy acid.

Materials:

Procedure:

  • Dissolve the aldol adduct (1.0 equiv.) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 equiv.) to the solution.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL) to isolate the chiral β-hydroxy acid.

  • The aqueous layer can be basified and extracted with diethyl ether to recover the (1R,3R)-1,3-dimethylcyclohexanol auxiliary.

  • Combine the organic extracts containing the product, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

The following table summarizes hypothetical quantitative data for the diastereoselective aldol reaction, based on typical results for other cyclohexanol-based chiral auxiliaries.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>95:585
2Benzaldehyde>90:1082
3Acetaldehyde>92:878

Visualizations

Reaction_Pathway cluster_synthesis Synthesis of Chiral Ester cluster_aldol Diastereoselective Aldol Reaction cluster_cleavage Auxiliary Cleavage Auxiliary (1R,3R)-1,3-Dimethylcyclohexanol Ester Chiral Ester Auxiliary->Ester Pyridine, DCM Substrate Propionyl Chloride Substrate->Ester Enolate Boron Enolate Ester->Enolate Bu2BOTf, DIPEA Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Product Chiral β-Hydroxy Acid Adduct->Product LiOH, THF/H2O Recovered_Auxiliary Recovered Auxiliary Adduct->Recovered_Auxiliary Workup

Caption: Reaction pathway for the asymmetric aldol reaction.

Experimental_Workflow Start Start: (1R,3R)-1,3-Dimethylcyclohexanol Esterification 1. Esterification with Propionyl Chloride Start->Esterification Purification1 2. Purification (Column Chromatography) Esterification->Purification1 Aldol_Reaction 3. Aldol Reaction with Aldehyde Purification1->Aldol_Reaction Quench_Workup 4. Quench and Aqueous Workup Aldol_Reaction->Quench_Workup Purification2 5. Purification (Column Chromatography) Quench_Workup->Purification2 Cleavage 6. Hydrolysis of Auxiliary Purification2->Cleavage Final_Purification 7. Final Purification and Auxiliary Recovery Cleavage->Final_Purification End End: Enantiomerically Enriched Product Final_Purification->End

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: 1,3-Dimethylcyclohexanol in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1,3-Dimethylcyclohexanol is not prominently documented as a primary fragrance ingredient in commercial perfumery, its structural motif—the dimethylcyclohexane core—is a key feature in numerous synthetic odorants. This document explores the potential applications of this compound in the fragrance industry, not as a direct scent component, but as a valuable chemical intermediate for the synthesis of novel fragrance molecules and as a reference compound in structure-odor relationship (SOR) studies. Its isomers and derivatives serve as compelling subjects for research into the perception of scents and the development of new fragrance materials.

Data Presentation: Physicochemical and Olfactory Properties of Related Compounds

The following table summarizes the physicochemical properties of this compound and the olfactory characteristics of structurally related fragrance compounds. This data is essential for understanding the potential odor profiles that could be derived from a this compound scaffold.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Olfactory Characteristics
This compound55539-04-3C8H16O128.21Not widely reported as a fragrance ingredient.[1][2]
1-(3,3-dimethylcyclohexyl)ethyl acetate (B1210297)Not AvailableC12H22O2198.30Sweet, woody, floral.[3]
4-(4,4-dimethyl-cyclohex-1-enyl)-butyraldehydeNot AvailableC12H20O180.29Part of a mixture with floral and aldehydic notes.[4]
3-(4,4-dimethyl-cyclohex-1-enyl)-2-methyl-propionaldehydeNot AvailableC12H20O180.29Part of a mixture with floral and aldehydic notes.[4]
cis-cis 2,6-di-methyl-cyclohexanolNot AvailableC8H16O128.21Earthy.[5]
L-Menthol2216-51-5C10H20O156.27Pleasant, sweet, mint-like, fresh.[6]

Experimental Protocols

Protocol 1: Synthesis of a Novel Fragrance Ester from this compound

This protocol describes a general method for the synthesis of a novel ester, a common class of fragrance compounds, using this compound as a starting material.

Objective: To synthesize a novel ester derivative of this compound for olfactory evaluation.

Materials:

  • This compound

  • Anhydrous acyl chloride (e.g., acetyl chloride, propionyl chloride) or carboxylic acid anhydride (B1165640) (e.g., acetic anhydride)

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the acyl chloride or carboxylic acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

  • Characterization: Characterize the purified ester by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: Sensory Evaluation of a Novel this compound Derivative

This protocol outlines a standard method for the sensory evaluation of a newly synthesized fragrance compound.

Objective: To determine the olfactory profile of a novel derivative of this compound.

Materials:

  • Purified novel fragrance compound

  • Ethanol (B145695) (perfumer's grade, odorless)

  • smelling strips (blotters)

  • A panel of trained sensory assessors

  • Odor-free evaluation room

Procedure:

  • Sample Preparation: Prepare a 1% solution of the novel fragrance compound in perfumer's grade ethanol.

  • Blotter Preparation: Dip a smelling strip into the solution for 2-3 seconds, ensuring the tip is saturated. Remove the strip and allow the ethanol to evaporate for approximately 30 seconds.

  • Olfactory Evaluation:

    • Top Notes: Present the blotter to the sensory panel immediately after the ethanol has evaporated. Ask the panelists to describe the initial impression (the "top notes").

    • Heart Notes: Evaluate the blotter again after 10-15 minutes to assess the "heart notes" as the more volatile components have evaporated.

    • Base Notes: Evaluate the blotter after 1-2 hours and again after 24 hours to determine the "base notes" and the substantivity of the fragrance.

  • Data Collection: Panelists should record their impressions using a standardized fragrance vocabulary, describing the character of the scent (e.g., floral, woody, fruity, green, spicy) and its intensity on a scale (e.g., 1 to 5, from weak to strong).

  • Data Analysis: Compile the descriptions from all panelists to create a comprehensive olfactory profile of the new compound.

Mandatory Visualizations

Signaling Pathway

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Receptor Neuron Odorant Odorant (e.g., this compound derivative) OR Odorant Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Depolarization Depolarization CNG->Depolarization Na+/Ca2+ influx Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Triggers

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Novel Fragrance Compound cluster_evaluation Sensory Evaluation Start This compound Reaction Esterification Reaction Start->Reaction Workup Workup and Purification (Column Chromatography) Reaction->Workup Characterization Structural Characterization (NMR, MS) Workup->Characterization Pure_Compound Pure Novel Ester Characterization->Pure_Compound Preparation Sample Preparation (1% in Ethanol) Pure_Compound->Preparation Evaluation Olfactory Evaluation (Sensory Panel) Preparation->Evaluation Analysis Data Analysis and Olfactory Profile Generation Evaluation->Analysis Result Olfactory Profile Analysis->Result

Caption: Workflow for synthesis and sensory evaluation.

Conclusion

While this compound itself is not a recognized fragrance, its chemical structure holds potential for the fragrance industry. The protocols and data presented here provide a framework for researchers and scientists to explore the synthesis of novel fragrance compounds derived from this compound and to systematically evaluate their olfactory properties. Such research can contribute to the discovery of new scent molecules and a deeper understanding of the molecular basis of olfaction. Further investigation into the various isomers of this compound and their derivatives is warranted to fully explore their potential in the field of fragrance chemistry.

References

Synthesis of Tertiary Alcohols via Grignard Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. The synthesis of tertiary alcohols through the reaction of Grignard reagents with ketones or esters is a widely utilized transformation in academic and industrial research, particularly in the fields of medicinal chemistry and drug development. This protocol provides detailed methodologies for the synthesis of tertiary alcohols, data on representative reactions, and a visual guide to the experimental workflow.

Grignard reagents (R-MgX) are strong nucleophiles and bases, formed by the reaction of an organohalide with magnesium metal.[1] Their reaction with electrophilic carbonyl carbons of ketones and esters provides a direct route to secondary and tertiary alcohols, respectively.[2] The choice of starting materials allows for the construction of a wide array of complex molecular architectures.

Reaction Mechanism

The synthesis of tertiary alcohols using Grignard reagents proceeds through a nucleophilic addition to the carbonyl group.

  • From Ketones: A single equivalent of the Grignard reagent attacks the carbonyl carbon of a ketone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

  • From Esters: The reaction with esters requires two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone and a magnesium alkoxide. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a different magnesium alkoxide. Acidic workup then yields the tertiary alcohol.[2]

Data Presentation: Synthesis of Representative Tertiary Alcohols

The following table summarizes quantitative data for the synthesis of various tertiary alcohols using Grignard reagents, providing a comparative overview of different substrates, reagents, and their corresponding yields.

Carbonyl SubstrateOrganohalide for Grignard ReagentSolventReaction Time & TemperatureTertiary Alcohol ProductIsolated Yield (%)
AcetoneMethyl BromideDiethyl EtherNot specified2-Methyl-2-propanolNot specified
Acetonen-Butyl BromideDiethyl EtherAddition at ice-bath temp., then 30 min at room temp.2-Methyl-2-hexanolNot specified
2-ButanoneEthyl BromideDiethyl EtherNot specified3-Methyl-3-pentanolLower than with 1 equivalent of Grignard reagent[3]
Methyl BenzoateBromobenzeneDiethyl EtherDropwise addition, then refluxTriphenylmethanol24.87%[4]
Ethyl AcetateEthyl BromideDiethyl EtherNot specified3-Methyl-3-pentanolNot specified
Ethyl PropionateEthyl BromideDiethyl EtherDropwise addition3-Ethyl-3-pentanolNot specified

Experimental Protocols

Safety Precautions
  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).

  • All glassware must be thoroughly dried in an oven or by flame-drying before use.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction is exothermic and should be cooled in an ice bath during the addition of reagents.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

General Protocol for the Synthesis of a Tertiary Alcohol from a Ketone

4.2.1 Preparation of the Grignard Reagent

  • Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings in the flask and briefly heat under vacuum, then cool under an inert atmosphere.

  • Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the flask to cover the magnesium.

  • Dissolve the organohalide in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion of the organohalide solution to the magnesium. The reaction may be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

4.2.2 Reaction with the Ketone

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

4.2.3 Workup

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by distillation or recrystallization as appropriate.

General Protocol for the Synthesis of a Tertiary Alcohol from an Ester

The protocol is similar to that for ketones, with the key difference being the stoichiometry. Two equivalents of the Grignard reagent are required for each equivalent of the ester. The procedure for the preparation of the Grignard reagent and the workup remains the same.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Workup & Purification start Start: Dry Glassware & Inert Atmosphere mg Add Mg Turnings start->mg solvent1 Add Anhydrous Ether/THF mg->solvent1 org_halide Add Organohalide Solution Dropwise solvent1->org_halide reflux1 Reflux (30-60 min) org_halide->reflux1 grignard Grignard Reagent (R-MgX) Formed reflux1->grignard cool_grignard Cool Grignard Reagent (Ice Bath) grignard->cool_grignard carbonyl Add Ketone/Ester Solution Dropwise cool_grignard->carbonyl stir Stir at Room Temp (1-2 hr) carbonyl->stir alkoxide Magnesium Alkoxide Intermediate stir->alkoxide quench Quench with sat. aq. NH4Cl alkoxide->quench extract Extract with Ether quench->extract wash_dry Wash with Brine & Dry (e.g., MgSO4) extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify product Tertiary Alcohol Product purify->product

Caption: Experimental workflow for the synthesis of tertiary alcohols using Grignard reagents.

References

Troubleshooting & Optimization

Technical Support Center: Dehydration of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 1,3-Dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the dehydration of this compound?

The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 (unimolecular elimination) mechanism. This involves the formation of a tertiary carbocation intermediate. The major products are a mixture of isomeric alkenes formed by the removal of a proton from adjacent carbons. Based on Zaitsev's rule, the most substituted, and therefore most stable, alkene is expected to be the major product. The primary expected alkene products are 1,3-dimethylcyclohexene and 1,5-dimethylcyclohexene.

Q2: What are the common side products in this reaction?

Several side products can form during the dehydration of this compound, depending on the reaction conditions:

  • Rearranged Alkenes: The initial tertiary carbocation can undergo rearrangement via hydride or methyl shifts to form more stable carbocations, leading to the formation of other alkene isomers such as 2,3-dimethylcyclohexene.

  • Ether Formation: Under less stringent temperature conditions, the alcohol can act as a nucleophile and attack the carbocation intermediate, leading to the formation of a symmetrical or unsymmetrical ether.

  • Polymerization: The alkene products can undergo acid-catalyzed polymerization, especially if the reaction temperature is too high or the reaction time is too long.

  • Degradation Products: The use of a strong oxidizing acid like concentrated sulfuric acid can lead to the oxidation of the alcohol, producing carbon dioxide and other degradation products, often resulting in a darkened or charred reaction mixture.[1] Phosphoric acid is often preferred as it is less prone to causing these side reactions.[1]

Q3: Why is a mixture of products often obtained?

A mixture of alkene isomers is common due to the reaction proceeding through a carbocation intermediate.[2] This intermediate can lose a proton from different adjacent carbon atoms, leading to different constitutional isomers. Furthermore, the carbocation itself can rearrange to a more stable form before deprotonation occurs, further diversifying the product mixture.[3]

Q4: Which acid catalyst is best for this reaction?

Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used for alcohol dehydration.[1] However, phosphoric acid is often preferred for laboratory-scale synthesis as it is less oxidizing and produces a cleaner reaction with fewer charring and degradation side products.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of alkene - Insufficient heating. - Reaction time is too short. - Ineffective acid catalyst.- Ensure the reaction is heated to the appropriate temperature for dehydration to occur. - Increase the reaction time, monitoring the progress by TLC or GC. - Use a fresh, concentrated acid catalyst.
Product mixture is dark or contains char - Use of concentrated sulfuric acid, which is a strong oxidizing agent. - Reaction temperature is too high.- Switch to 85% phosphoric acid as the catalyst. - Carefully control the reaction temperature to avoid overheating.
Significant amount of ether side product detected - Reaction temperature is too low.- Increase the reaction temperature to favor elimination (alkene formation) over substitution (ether formation).
Polymerization of the product - High concentration of acid catalyst. - Prolonged reaction time at high temperature.- Use the minimum effective amount of acid catalyst. - Distill the alkene product as it is formed to remove it from the acidic reaction conditions.
Unexpected alkene isomers in the product mixture - Carbocation rearrangement has occurred.- This is an inherent feature of the E1 mechanism. To minimize rearrangement, consider alternative, milder dehydration methods if a specific isomer is desired.

Quantitative Data Presentation

The exact product distribution for the dehydration of this compound can vary based on reaction conditions. The following table provides an illustrative product distribution based on theoretical principles and data from the analogous dehydration of 1,3-dimethylcyclopentanol. Actual experimental results should be determined by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

Product Structure Formation Pathway Expected Relative Abundance (Illustrative)
1,3-DimethylcyclohexeneCH₃ group on a double-bonded carbon and another on an adjacent carbon.Deprotonation (Zaitsev's Rule)Major
1,5-DimethylcyclohexeneCH₃ group on a double-bonded carbon and another on a non-adjacent carbon.DeprotonationMinor
2,3-DimethylcyclohexeneBoth CH₃ groups on carbons of the double bond.Carbocation Rearrangement (Hydride Shift) & DeprotonationMinor

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and a few boiling chips.

  • Acid Addition: Carefully add the acid catalyst (e.g., 85% phosphoric acid) to the flask while swirling.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle. The alkene products are volatile and will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100°C.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Neutralization: Add 5% sodium bicarbonate solution to the separatory funnel to neutralize any residual acid.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Washing: Wash the organic layer with water. Separate and discard the aqueous layer.

    • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask and allow it to stand for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid into a pre-weighed vial.

  • Analysis: Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the alkene isomers.

Visualizations

Reaction Pathway Diagram

Dehydration_Mechanism A This compound B Protonated Alcohol A->B + H⁺ C Tertiary Carbocation (Initial) B->C - H₂O D 1,3-Dimethylcyclohexene (Major Product) C->D - H⁺ (Zaitsev) E 1,5-Dimethylcyclohexene (Minor Product) C->E - H⁺ F Rearranged Carbocation C->F 1,2-Hydride Shift H Ether Formation (Side Product) C->H + R-OH - H⁺ G 2,3-Dimethylcyclohexene (Side Product) F->G - H⁺

Caption: Reaction mechanism for the dehydration of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: this compound + Acid Catalyst reaction Heating & Distillation start->reaction distillate Collect Distillate (Alkenes + Water) reaction->distillate neutralize Neutralize with NaHCO₃ distillate->neutralize wash Wash with Water neutralize->wash dry Dry with Na₂SO₄ wash->dry isolate Isolate Product dry->isolate analyze GC-MS Analysis isolate->analyze end End: Product Distribution Data analyze->end

Caption: Experimental workflow for the synthesis and analysis of products.

References

Technical Support Center: Grignard Synthesis of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot the Grignard synthesis of 1,3-dimethylcyclohexanol from 3-methylcyclohexanone (B152366) and a methylmagnesium halide. This document provides answers to common problems, detailed experimental protocols, and visual aids to ensure a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a question-and-answer format.

Question 1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Failure to initiate is one of the most frequent challenges. The primary cause is often the presence of moisture or an inactive magnesium surface. Grignard reagents are potent bases and will react with even trace amounts of water or other protic solvents, which quenches the reaction.[1][2][3]

Key Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).[3] Anhydrous solvents, such as diethyl ether or THF, are essential.[4]

  • Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer that prevents the reaction.[5] Activation can be achieved by:

    • Gently crushing the turnings in a dry flask to expose a fresh surface.[5]

    • Adding a small crystal of iodine, which chemically cleans the surface. The reaction has initiated when the brown color of the iodine disappears.[3][5][6]

    • Adding a few drops of 1,2-dibromoethane.[3]

  • Initiation Technique: Add a small portion of the methyl halide solution to the magnesium suspension first.[7] Signs of a successful initiation include the disappearance of iodine color, gentle bubbling on the magnesium surface, and the solution turning cloudy and grey.[5][8] The reaction is exothermic and will often begin to reflux on its own.[1][9]

Question 2: My final yield of this compound is significantly lower than expected. How can I improve it?

Low yields can result from several factors, including incomplete reactions, reagent degradation, or competing side reactions.[3][10]

Primary Causes and Solutions:

  • Reagent Quality: Use high-purity magnesium turnings and freshly distilled solvents and reagents to avoid impurities that can inhibit the reaction.[3][5]

  • Incomplete Reaction: Ensure an adequate excess of the Grignard reagent is used (typically 1.1-1.2 equivalents) and allow for sufficient reaction time after the addition of the ketone.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Side Reactions: The most common yield-reducing side reactions are enolization and reduction. These can be minimized by carefully controlling reaction conditions.[11]

Question 3: I recovered a large amount of the starting material, 3-methylcyclohexanone, after the workup. What happened?

This is a classic sign that a side reaction, enolization, has occurred. The Grignard reagent, being a strong base, can remove an acidic alpha-proton from the ketone to form an enolate.[5][11][12] This enolate does not react further and is simply protonated back to the starting ketone during the acidic workup.[5]

Mitigation Strategies:

  • Control Temperature: Keep the reaction temperature low (e.g., 0 °C) during the addition of the ketone. This favors the nucleophilic addition pathway over the enolization pathway.[3][5]

  • Slow Addition: Add the ketone solution dropwise to the Grignard reagent. This keeps the concentration of the ketone low at any given moment, further minimizing the chance of enolization.[3][5]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction? A1: Grignard reagents are highly reactive organometallic compounds with a strongly nucleophilic and basic carbanion.[13][14] They react readily with protic compounds like water and alcohols in an acid-base reaction.[1][6] This reaction destroys the Grignard reagent, converting it into an alkane, and reduces the overall yield of the desired alcohol.[2]

Q2: I've added an iodine crystal, but the color isn't disappearing. What should I do? A2: If the iodine color persists, the magnesium is likely not activated. You can try gently warming the flask with a heat gun (with extreme caution due to the flammable solvent) or using an ultrasonic bath to help initiate the reaction.[15] Crushing a piece of the magnesium with a dry glass rod can also help expose a fresh, reactive surface.[16]

Q3: What is the purpose of the final workup step with aqueous acid (e.g., H₂SO₄ or NH₄Cl)? A3: The initial reaction between the Grignard reagent and the ketone forms a magnesium alkoxide intermediate. The acidic workup serves two purposes: first, it protonates this alkoxide to yield the final alcohol product (this compound).[17] Second, it dissolves the remaining magnesium salts (like magnesium hydroxide) into the aqueous layer, allowing for easier separation of the organic product.[2][9]

Q4: Can I use a different solvent besides diethyl ether? A4: Yes, tetrahydrofuran (B95107) (THF) is another common solvent for Grignard reactions and is sometimes preferred as it can better stabilize the Grignard reagent.[4][18] The choice of solvent can influence reaction rates and yields. Regardless of the solvent, it must be anhydrous.[4]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Observed Issue Potential Cause Recommended Solution
Reaction fails to initiate Moisture present; Inactive Mg surface Oven-dry all glassware; Use anhydrous solvents; Activate Mg with iodine or by crushing.[3][5]
Low yield with recovery of starting ketone Enolization of the ketone Add ketone solution slowly to the Grignard reagent at low temperature (0 °C).[5][11]
Low yield with no recovery of starting material Grignard reagent was quenched Ensure starting materials and solvents are completely anhydrous.[2][3]

| Formation of significant side products | Unoptimized reaction conditions | Control temperature and rate of addition; Ensure purity of reagents.[3] |

Table 2: Common Impurities and Mitigation Strategies

Impurity Identification Method Mitigation Strategy
Unreacted 3-Methylcyclohexanone GC-MS, ¹H NMR Ensure slow addition of the ketone to a slight excess of the Grignard reagent. Allow for sufficient reaction time to drive the reaction to completion.[3]
3-Methylcyclohexanol GC-MS, ¹H NMR This reduction product is less common with methyl Grignards, which lack a β-hydrogen.[5][11] Its presence may indicate impure Grignard reagent.

| Ethane / Biphenyl-like products (from coupling) | GC-MS | Wurtz coupling is a side reaction that can occur.[3] Using a slight excess of magnesium during reagent formation can help consume all the methyl halide.[3] |

Experimental Protocol

Synthesis of this compound via Grignard Reaction

This protocol details the preparation of methylmagnesium bromide and its subsequent reaction with 3-methylcyclohexanone.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1 small crystal)

  • Bromomethane (B36050) (or iodomethane) (1.1 equivalents)

  • 3-Methylcyclohexanone (1.0 equivalent)

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings and a single iodine crystal into a flame-dried, three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere.[7]

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of bromomethane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the bromomethane solution to the magnesium to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.[7]

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[7]

  • Reaction with 3-Methylcyclohexanone:

    • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.[2]

    • Dissolve 3-methylcyclohexanone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic; control the addition rate to keep the temperature below 10 °C.[2]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[2]

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further precipitation is observed.[3][7]

    • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

    • Extract the aqueous layer twice with diethyl ether.[2][3]

    • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (if an acid like H₂SO₄ was used for workup) and then with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[2]

    • Purify the crude product by fractional distillation to obtain this compound.[3]

Visual Guides

experimental_workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Ketone cluster_workup Part C: Workup & Purification prep_setup 1. Assemble Dry Glassware (N2 Atmosphere) prep_reagents 2. Add Mg Turnings, Iodine, & Anhydrous Ether prep_setup->prep_reagents prep_initiate 3. Add small amount of CH3Br to Initiate Reaction prep_reagents->prep_initiate prep_reflux 4. Add remaining CH3Br & Stir to Completion prep_initiate->prep_reflux react_cool 5. Cool Grignard Reagent to 0 °C prep_reflux->react_cool Proceed to Reaction react_add 6. Add 3-Methylcyclohexanone Solution Dropwise react_cool->react_add react_stir 7. Stir at Room Temperature for 1 hour react_add->react_stir workup_quench 8. Quench with aq. NH4Cl at 0 °C react_stir->workup_quench Proceed to Workup workup_extract 9. Separate Layers & Extract Aqueous Phase workup_quench->workup_extract workup_wash 10. Wash Organic Layer with Brine workup_extract->workup_wash workup_dry 11. Dry with Na2SO4 & Evaporate Solvent workup_wash->workup_dry workup_purify 12. Purify by Distillation workup_dry->workup_purify

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_flow Troubleshooting Logic for Low Yield start Low Product Yield? q_ketone Is Starting Ketone Recovered? (Check TLC/GC) start->q_ketone Yes res_enol Primary Issue: Enolization q_ketone->res_enol Yes q_init Did the Reaction Initiate Properly? q_ketone->q_init No sol_enol Solution: - Lower reaction temp (0 °C) - Add ketone slowly to Grignard res_enol->sol_enol res_quench Primary Issue: Grignard Reagent Quenched q_init->res_quench No res_inactive Primary Issue: Inactive Magnesium q_init->res_inactive Partially / No sol_quench Solution: - Flame-dry all glassware - Use anhydrous solvents - Ensure inert atmosphere res_quench->sol_quench sol_inactive Solution: - Activate Mg with Iodine/crushing - Use fresh, high-purity Mg res_inactive->sol_inactive

Caption: A decision tree for troubleshooting low yields in Grignard synthesis.

reaction_pathways Competing Reaction Pathways cluster_desired Desired Pathway: Nucleophilic Addition cluster_side Side Reaction: Enolization reagents 3-Methylcyclohexanone + CH3MgBr add_intermediate Mg Alkoxide Intermediate reagents->add_intermediate Low Temp (Favored) enol_intermediate Magnesium Enolate reagents->enol_intermediate High Temp (Disfavored) add_product This compound (Product) add_intermediate->add_product Acidic Workup enol_product 3-Methylcyclohexanone (Recovered Starting Material) enol_intermediate->enol_product Acidic Workup

Caption: Visualization of desired vs. undesired reaction pathways.

References

Technical Support Center: Synthesis of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,3-dimethylcyclohexanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Grignard reaction of 3-methylcyclohexanone (B152366) with a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide).

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Presence of Moisture: Grignard reagents are highly reactive with water, which will quench the reagent and prevent it from reacting with the ketone.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, tetrahydrofuran (B95107) [THF]) and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction with the alkyl halide to form the Grignard reagent.

    • Solution: Activate the magnesium before adding the alkyl halide. This can be done by adding a small crystal of iodine, which will disappear as the reaction initiates, or by using ultrasound.[1][2]

  • Impure Starting Materials: Impurities in the 3-methylcyclohexanone or the alkyl halide can interfere with the reaction.

    • Solution: Use freshly distilled 3-methylcyclohexanone and high-purity alkyl halide.

  • Incorrect Reaction Temperature: The formation of the Grignard reagent is exothermic and may require initial warming to start, but the subsequent reaction with the ketone should be cooled to prevent side reactions.[1]

    • Solution: For the Grignard reagent formation, it may be necessary to gently warm the flask to initiate the reaction. Once initiated, the reaction with the ketone should be carried out at a low temperature, typically 0-10°C, by using an ice bath to control the exotherm.[3]

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Wurtz Coupling: A high local concentration of the alkyl halide during Grignard reagent formation can lead to the formation of a biphenyl-type side product (R-R).[1]

    • Solution: Add the alkyl halide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide.[1]

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 3-methylcyclohexanone, leading to the formation of an enolate and reducing the yield of the desired alcohol. This is more prevalent with sterically hindered ketones.[1]

    • Solution: Perform the reaction at a low temperature and add the Grignard reagent slowly to the ketone solution.

  • Reduction of the Ketone: In some cases, the Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol.

    • Solution: Use a Grignard reagent that is not sterically bulky. Maintaining a low reaction temperature can also minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most common and effective method is the Grignard reaction, which involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide) to 3-methylcyclohexanone.[3] This reaction forms a tertiary alcohol, this compound, after an acidic workup.[4]

Q2: How can I be sure my Grignard reagent has formed successfully?

The formation of the Grignard reagent is typically indicated by the disappearance of the magnesium turnings and the formation of a cloudy or colored solution. A small sample can be taken and titrated to determine the concentration of the Grignard reagent.

Q3: What is the purpose of the acidic workup?

The initial reaction between the Grignard reagent and the ketone forms a magnesium alkoxide intermediate. The acidic workup (e.g., with dilute HCl or NH4Cl) is necessary to protonate this intermediate to yield the final tertiary alcohol product.[3]

Q4: Can I use a different solvent than diethyl ether or THF?

Diethyl ether and THF are the most common solvents for Grignard reactions because they are anhydrous and effectively solvate the Grignard reagent. THF is often preferred as it can help to stabilize the Grignard reagent.[2] Using other solvents is generally not recommended as they may react with the Grignard reagent.

Q5: How can I purify the final this compound product?

After the workup and extraction, the crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.[3]

Data Presentation

Table 1: Effect of Temperature on Grignard Reaction Yield (General)

Temperature RangeEffect on ReactionPotential Issues
Low (-78°C to -40°C)Can suppress side reactions like Wurtz coupling and is essential for selective mono-addition to esters.[1][5]The reaction rate may be significantly slower.
Room TemperatureA good starting point for many common Grignard preparations.[1]May not be sufficient to initiate less reactive halides and can lead to side reactions.
Elevated (Reflux)Can promote the formation of side products such as biphenyls and enolization with hindered ketones.[1]Increased risk of uncontrolled exothermic reaction and solvent boiling.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)

  • Place magnesium turnings and a single crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and a dropping funnel.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • In a separate dry flask, prepare a solution of iodomethane (B122720) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the iodomethane solution to the magnesium suspension. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

  • Once the reaction has initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium has been consumed.

Part B: Synthesis of this compound

  • Cool the prepared Grignard reagent solution to 0°C using an ice bath.

  • Dissolve 3-methylcyclohexanone in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to maintain a gentle reaction and keep the temperature below 10°C.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.[3]

Part C: Workup and Purification

  • Cool the reaction mixture again in an ice bath to 0°C.

  • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) to quench the reaction and hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.[3]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Anhydrous Solvent & Glassware mg_activation Activate Magnesium (e.g., with Iodine) reagent_prep->mg_activation grignard_formation Form Grignard Reagent (Methylmagnesium Iodide) mg_activation->grignard_formation Add Methyl Iodide ketone_addition Slowly Add 3-Methylcyclohexanone at 0-10°C grignard_formation->ketone_addition Cool to 0°C stir Stir at Room Temperature ketone_addition->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation dry->purify final_product final_product purify->final_product 1,3-Dimethyl- cyclohexanol Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield moisture Moisture Present start->moisture inactive_mg Inactive Magnesium start->inactive_mg impure_reagents Impure Reagents start->impure_reagents bad_temp Incorrect Temperature start->bad_temp dry_glassware Use Dry Glassware & Anhydrous Solvents moisture->dry_glassware activate_mg Activate Mg (Iodine, Ultrasound) inactive_mg->activate_mg purify_reagents Purify/Distill Starting Materials impure_reagents->purify_reagents control_temp Control Temperature (Cooling/Heating) bad_temp->control_temp

References

preventing byproduct formation in 1,3-Dimethylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1,3-dimethylcyclohexanol. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues related to byproduct formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Grignard Synthesis of this compound from 3-Methylcyclohexanone (B152366)

Q1: My Grignard reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields in Grignard reactions are frequently due to the high reactivity of the Grignard reagent with protic substances or atmospheric oxygen.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents are essential. The presence of water will quench the Grignard reagent.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with oxygen.

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Reagent Purity: Use pure 3-methylcyclohexanone and methyl halide. Impurities can lead to side reactions.

  • Slow Addition and Temperature Control: Add the methyl halide to the magnesium suspension at a rate that maintains a gentle reflux. During the addition of the ketone, maintain a low temperature (e.g., 0 °C) to minimize side reactions.[2]

Q2: I am observing significant amounts of unreacted 3-methylcyclohexanone in my product mixture. How can I drive the reaction to completion?

A2: Incomplete reaction is a common issue that can be addressed by optimizing the reaction stoichiometry and conditions.

Troubleshooting Steps:

  • Molar Ratio of Reagents: Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to ensure the complete conversion of the ketone.

  • Reaction Time: After the addition of the ketone, allow the reaction to stir for a sufficient time (e.g., 1-2 hours) at room temperature to ensure completion.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material.[1]

Q3: My final product is contaminated with a significant amount of an alkene byproduct. What is this byproduct and how can I prevent its formation?

A3: The most likely alkene byproduct is 1,3-dimethylcyclohexene, formed by the dehydration of the this compound product during the acidic workup.

Troubleshooting Steps:

  • Mild Quenching Conditions: Instead of strong acids, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride at a low temperature (0 °C). This provides a mildly acidic environment that is less likely to cause dehydration.[3]

  • Temperature Control During Workup: Keep the reaction mixture cool during the entire workup process to suppress the elimination reaction.

  • Avoid Strong Acids: If an acidic wash is necessary, use a dilute, weak acid and minimize the contact time.

Reduction of 1,3-Dimethylcyclohexanone

Q1: I am getting a mixture of cis- and trans-1,3-dimethylcyclohexanol. How can I control the stereoselectivity of the reduction?

A1: The stereochemical outcome of the reduction of 1,3-dimethylcyclohexanone is dependent on the steric bulk of the reducing agent.[4]

Strategies for Stereocontrol:

  • For the trans-isomer (equatorial-OH): Use a small, unhindered reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents preferentially attack from the axial face of the cyclohexanone (B45756) ring, leading to the formation of the more thermodynamically stable equatorial alcohol.[1][5]

  • For the cis-isomer (axial-OH): Employ a bulky reducing agent such as L-Selectride® or K-Selectride®. The steric hindrance of these reagents favors an equatorial attack on the carbonyl group, resulting in the formation of the axial alcohol.[4][5]

Q2: My reduction with sodium borohydride is slow or incomplete. What could be the issue?

A2: While sodium borohydride is a relatively mild reducing agent, incomplete reactions can occur.

Troubleshooting Steps:

  • Solvent Choice: The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. Ensure the solvent is of good quality.

  • Reaction Temperature: While the reaction is often performed at room temperature, gentle warming may be necessary to drive it to completion. However, be cautious as higher temperatures can lead to side reactions.

  • Purity of Ketone: Impurities in the 1,3-dimethylcyclohexanone can interfere with the reduction.

Quantitative Data on Byproduct Formation (Illustrative)

Table 1: Illustrative Product Distribution in the Grignard Reaction of 3-Methylcyclohexanone

Workup ConditionThis compound (%)1,3-Dimethylcyclohexene (%)Unreacted Ketone (%)
Quench with 1M H₂SO₄ at RT75205
Quench with sat. NH₄Cl at 0°C90<55

Table 2: Illustrative Stereoselectivity in the Reduction of 1,3-Dimethylcyclohexanone

Reducing AgentSolventTemperature (°C)cis-1,3-Dimethylcyclohexanol (%)trans-1,3-Dimethylcyclohexanol (%)
NaBH₄Methanol251585
L-Selectride®THF-78955

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound with Minimized Dehydration
  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Grignard Formation: Add anhydrous diethyl ether to cover the magnesium. Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add a small portion to initiate the reaction. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition, stir the mixture for 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Stereoselective Reduction of 1,3-Dimethylcyclohexanone to trans-1,3-Dimethylcyclohexanol
  • Setup: In a round-bottom flask, dissolve 1,3-dimethylcyclohexanone (1.0 equivalent) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions.

  • Reaction Completion: After the addition, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid to neutralize the mixture.

  • Purification: Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification if necessary.

Visualizations

Grignard_Reaction_Pathway start 3-Methylcyclohexanone + CH3MgI intermediate Magnesium Alkoxide Intermediate start->intermediate Grignard Addition quenching Workup intermediate->quenching product This compound byproduct 1,3-Dimethylcyclohexene (Dehydration Byproduct) quenching->product Mild Quench (e.g., NH4Cl) quenching->byproduct Acidic Quench (e.g., H2SO4)

Grignard reaction pathway and byproduct formation.

Reduction_Stereoselectivity ketone 1,3-Dimethylcyclohexanone small_reagent Small Reducing Agent (e.g., NaBH4) ketone->small_reagent bulky_reagent Bulky Reducing Agent (e.g., L-Selectride®) ketone->bulky_reagent trans_product trans-1,3-Dimethylcyclohexanol (Equatorial-OH) small_reagent->trans_product Axial Attack (Major Product) cis_product cis-1,3-Dimethylcyclohexanol (Axial-OH) bulky_reagent->cis_product Equatorial Attack (Major Product)

Stereoselective reduction of 1,3-dimethylcyclohexanone.

Troubleshooting_Workflow start Low Yield or High Impurity in This compound Synthesis check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_workup Analyze Workup Procedure start->check_workup anhydrous Anhydrous Solvents & Inert Atmosphere? check_conditions->anhydrous pure_reagents High Purity Starting Materials? check_reagents->pure_reagents mild_quench Mild Quenching Conditions? check_workup->mild_quench temp_control Proper Temperature Control? anhydrous->temp_control Yes optimize Optimize Conditions anhydrous->optimize No temp_control->optimize No purify Purify Reagents pure_reagents->purify No modify_workup Modify Workup mild_quench->modify_workup No

Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Separation of Cis and Trans 1,3-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of cis- and trans-1,3-Dimethylcyclohexanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-1,3-Dimethylcyclohexanol?

A1: The primary challenge lies in the fact that cis- and trans-1,3-Dimethylcyclohexanol are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. While they have the same molecular weight and chemical formula, they often exhibit very similar physical properties, including boiling point and polarity. This makes their separation by common laboratory techniques like distillation and chromatography difficult. The subtle differences in their three-dimensional structures, which affect their intermolecular interactions, must be exploited for successful separation.

Q2: Which separation techniques are most effective for these isomers?

A2: The most commonly employed and effective techniques for separating diastereomers like cis- and trans-1,3-Dimethylcyclohexanol are Gas Chromatography (GC) and Column Chromatography. Fractional distillation can also be attempted, but its success is highly dependent on the difference in boiling points between the two isomers, which is often very small.

Q3: How can I confirm the identity and purity of the separated isomers?

A3: Spectroscopic methods are essential for identifying the isomers and assessing their purity. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. The different spatial arrangements of the methyl and hydroxyl groups in the cis and trans isomers lead to distinct chemical shifts and coupling constants. Infrared (IR) spectroscopy can also be used to confirm the presence of the hydroxyl functional group and may show subtle differences in the fingerprint region between the two isomers.

Troubleshooting Guides

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. The separation of cis- and trans-1,3-Dimethylcyclohexanol is typically achieved based on their differential interactions with the stationary phase of the GC column.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

  • Possible Cause: Inappropriate GC column (stationary phase).

    • Solution: The choice of stationary phase is critical. For separating polar analytes like alcohols, a polar stationary phase is generally recommended.

      • Recommendation: Start with a column containing a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., a "WAX" column). These columns facilitate strong hydrogen bonding interactions, which can differentiate between the steric environments of the hydroxyl groups in the cis and trans isomers. For comparison, a non-polar column (e.g., polysiloxane-based) will separate primarily based on boiling point, which may be very similar for these isomers.

  • Possible Cause: Suboptimal oven temperature program.

    • Solution: A slow, carefully optimized temperature ramp is crucial. A rapid temperature increase will not provide sufficient time for the isomers to interact differently with the stationary phase.

      • Recommendation: Start with a low initial oven temperature and a slow ramp rate (e.g., 1-5 °C/min). Hold the temperature at key points in the chromatogram to enhance separation.

  • Possible Cause: Incorrect carrier gas flow rate.

    • Solution: The linear velocity of the carrier gas affects separation efficiency.

      • Recommendation: Optimize the flow rate for your specific column dimensions and carrier gas (e.g., helium, hydrogen, or nitrogen) to achieve the best resolution.

Issue 2: Peak Tailing

  • Possible Cause: Active sites on the column or in the inlet liner.

    • Solution: Alcohols, particularly at low concentrations, are prone to interacting with active silanol (B1196071) groups in the GC system, leading to tailing peaks.

      • Recommendation: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. If tailing persists, consider derivatizing the alcohols to a less polar functional group (e.g., silylation) before analysis.

  • Possible Cause: Column contamination.

    • Solution: Buildup of non-volatile material on the column can lead to peak tailing.

      • Recommendation: Bake out the column at a high temperature (within the column's specified limits) to remove contaminants. If the problem persists, trimming a small portion (e.g., 10-20 cm) from the inlet side of the column may be necessary.

Issue 3: Peak Splitting

  • Possible Cause: Improper injection technique or solvent effects.

    • Solution: A slow or inconsistent injection can cause the sample to vaporize unevenly. Additionally, a mismatch between the solvent polarity and the stationary phase can cause peak splitting.

      • Recommendation: Ensure a fast, smooth injection. Use a solvent that is compatible with the stationary phase. For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. The slightly different polarities of the cis and trans isomers can be exploited for their separation.

Issue 1: Inadequate Separation of Isomers

  • Possible Cause: Incorrect choice of stationary and mobile phases.

    • Solution: The polarity difference between the isomers is small, so careful selection of the chromatographic system is essential.

      • Stationary Phase: Silica (B1680970) gel is the most common choice. Its polar surface will interact more strongly with the more polar isomer.

      • Mobile Phase (Eluent): A solvent system of low to moderate polarity is typically used. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is common. The optimal ratio must be determined empirically.

  • Possible Cause: Poor column packing.

    • Solution: An improperly packed column with channels or cracks will lead to poor separation.

      • Recommendation: Pack the column using a slurry method to ensure a uniform and dense packing. Gently tap the column during packing to dislodge any air bubbles.

  • Possible Cause: Overloading the column.

    • Solution: Applying too much sample to the column will result in broad, overlapping bands.

      • Recommendation: The amount of sample should be appropriate for the size of the column. As a general rule, the sample mass should be about 1-5% of the mass of the stationary phase.

Issue 2: Slow Elution or No Elution of Compounds

  • Possible Cause: Mobile phase is not polar enough.

    • Solution: If the compounds are too strongly adsorbed to the stationary phase, they will not move down the column.

      • Recommendation: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent in the mixture.

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points. This method is challenging for diastereomers due to their often very similar boiling points.

Issue 1: Poor Separation of Isomers

  • Possible Cause: Small difference in boiling points.

    • Solution: The efficiency of the fractional distillation is paramount.

      • Recommendation: Use a long, well-insulated fractionating column packed with a high-efficiency packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). A very slow distillation rate is crucial to allow for the establishment of a proper temperature gradient in the column.

  • Possible Cause: Azeotrope formation.

    • Solution: It is possible that the two isomers form an azeotrope, a mixture with a constant boiling point, which cannot be separated by simple fractional distillation.

      • Recommendation: If an azeotrope is suspected, other separation techniques like chromatography should be employed.

Experimental Protocols & Data

Data Presentation
Propertycis-1,3-Dimethylcyclohexanol (Estimated)trans-1,3-Dimethylcyclohexanol (Estimated)Notes
Molecular Weight 128.21 g/mol 128.21 g/mol Identical for both isomers.
Boiling Point ~170-175 °C~170-175 °CBoiling points are expected to be very close. The boiling point of the related cis-1,3-dimethylcyclohexane (B1347349) is 120 °C and the trans isomer is 124 °C.[1][2] The addition of the hydroxyl group will increase the boiling point significantly.
Experimental Protocols

Protocol 1: Gas Chromatography (GC) Analysis

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector: FID at 250 °C.

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Protocol 2: Column Chromatography Separation

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column: A glass column with a diameter and length appropriate for the amount of sample to be separated (e.g., a 2 cm diameter column for a 1 g sample).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15) as needed.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, tapping the sides gently to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has been absorbed onto the silica.

  • Elution:

    • Begin adding the eluent to the top of the column and collect fractions.

    • Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or GC.

    • Combine fractions containing the pure isomers.

Protocol 3: Spectroscopic Analysis (NMR)

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts and coupling patterns of the protons on the cyclohexane (B81311) ring and the methyl groups will differ between the cis and trans isomers due to their different magnetic environments.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The number of unique carbon signals can help distinguish between the isomers. The cis isomer, having a plane of symmetry, will show fewer signals than the trans isomer, which is asymmetric.[3]

Visualizations

Separation_Workflow cluster_separation Separation cluster_analysis Analysis start Mixture of cis and trans 1,3-Dimethylcyclohexanol gc Gas Chromatography (GC) start->gc Analytical or Preparative cc Column Chromatography start->cc Preparative fd Fractional Distillation start->fd Preparative (Challenging) nmr NMR Spectroscopy (¹H and ¹³C) gc->nmr cc->nmr fd->nmr purity Assess Purity and Confirm Structure nmr->purity ftir FTIR Spectroscopy ftir->purity Troubleshooting_GC_Resolution problem Poor GC Resolution of Isomers cause1 Inappropriate Column (Stationary Phase) problem->cause1 cause2 Suboptimal Oven Temperature Program problem->cause2 cause3 Incorrect Carrier Gas Flow Rate problem->cause3 solution1 Use a polar column (e.g., WAX/PEG) cause1->solution1 solution2 Use a slow temperature ramp (e.g., 1-5 °C/min) cause2->solution2 solution3 Optimize linear velocity cause3->solution3

References

Technical Support Center: Dehydration of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dehydration of 1,3-Dimethylcyclohexanol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the acid-catalyzed dehydration of this compound?

The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism. The major product is predicted by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the favored product. In this case, the expected major product is 1,3-dimethylcyclohexene . Other possible isomeric products include 1,5-dimethylcyclohexene and 2,4-dimethylcyclohexene, which are typically formed in smaller amounts.

Q2: Which acid catalyst is most suitable for this dehydration reaction?

Both concentrated sulfuric acid (H₂SO₄) and 85% phosphoric acid (H₃PO₄) are commonly used as catalysts for alcohol dehydrations.[1] Phosphoric acid is often preferred as it is less prone to causing side reactions like oxidation and polymerization compared to sulfuric acid.

Q3: What is the general mechanism for the acid-catalyzed dehydration of this compound?

The reaction proceeds in three main steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation intermediate.[1][2]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Reaction equilibrium not shifted towards products.1. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Be careful during extractions to avoid losing the organic layer. Ensure the drying agent is thoroughly removed before the final distillation. 3. The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the alkene products, it is beneficial to remove the products as they are formed, typically by distillation.[3]
Product is cloudy or contains water Incomplete drying of the organic layer.After the aqueous workup, ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride).[3][4] Allow adequate time for the drying agent to absorb any residual water. The product should be clear before final distillation or analysis.[5]
Formation of a dark, viscous residue in the reaction flask Polymerization of the alkene products, often catalyzed by strong acids and high temperatures.1. Use a less harsh acid catalyst, such as phosphoric acid instead of sulfuric acid. 2. Avoid excessive heating. Maintain the reaction temperature within the optimal range. 3. Distill the alkene product as it forms to remove it from the acidic reaction mixture.[6]
Unexpected peaks in the GC analysis of the product mixture 1. Presence of unreacted starting material. 2. Formation of isomeric side products due to carbocation rearrangements.1. Increase reaction time or temperature to ensure complete conversion of the alcohol. 2. Carbocation rearrangements, such as hydride or methyl shifts, can lead to the formation of different alkene isomers.[7] While difficult to completely avoid, optimizing the reaction conditions (e.g., choice of acid, temperature) may influence the product distribution. Characterize the unexpected peaks using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

General Protocol for Dehydration of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and a few boiling chips.[1]

  • Acid Addition: Carefully add the acid catalyst (e.g., 3 mL of 85% phosphoric acid for 10 g of alcohol) to the flask while swirling.[1]

  • Distillation: Assemble a distillation apparatus and heat the mixture to distill the alkene products as they form. The boiling points of the expected dimethylcyclohexene isomers are lower than that of the starting alcohol.[8] Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with an equal volume of 5% sodium bicarbonate solution to neutralize any remaining acid.[1][9] Vent the separatory funnel frequently.

    • Separate the aqueous layer.

    • Wash the organic layer with an equal volume of water, followed by a wash with saturated brine solution to aid in the removal of water.[10]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.[1]

  • Isolation: Decant or filter the dried liquid into a pre-weighed vial to obtain the final product.

  • Analysis: Analyze the product mixture using Gas Chromatography (GC) or GC-MS to determine the composition and relative ratios of the alkene isomers.[3][7]

Data Presentation

Table 1: Physical Properties of Reactant and Potential Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound128.21~175~0.919
1,3-Dimethylcyclohexene110.20~135-137~0.816
1,5-Dimethylcyclohexene110.20~130-132~0.805

Note: The boiling points and densities are approximate values and can vary slightly.

Table 2: Typical Product Distribution from Dehydration of a Substituted Cyclohexanol

The following table illustrates a typical product distribution from the dehydration of 2-methylcyclohexanol, which serves as an analogue to understand the potential outcomes for this compound. The major product is the more substituted alkene, as predicted by Zaitsev's rule.

ProductStructure% of Total (Example)
1-MethylcyclohexeneTrisubstituted alkene66.4%[6]
3-MethylcyclohexeneDisubstituted alkene33.6%[6]

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation A This compound + H+ B Protonated Alcohol (Good Leaving Group) A->B Fast C Tertiary Carbocation + H2O B->C Slow (Rate-determining) D 1,3-Dimethylcyclohexene (Major Product) + H+ C->D Fast E Isomeric Alkenes (Minor Products) + H+ C->E Fast

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Experimental_Workflow Start Start: this compound + Acid Catalyst Reaction Heat and Distill Start->Reaction Distillate Collect Distillate (Alkenes + Water) Reaction->Distillate Workup Aqueous Workup (NaHCO3, H2O, Brine) Distillate->Workup Drying Dry Organic Layer (Anhydrous Na2SO4) Workup->Drying Isolation Isolate Product (Decant/Filter) Drying->Isolation Analysis Analyze by GC/GC-MS Isolation->Analysis End End: Purified Alkene Mixture Analysis->End

Caption: Experimental workflow for the dehydration of this compound.

Troubleshooting_Tree Start Low Product Yield? CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes WorkupLoss Check for Losses During Workup OptimizeWorkup Optimize Extraction/Drying Steps WorkupLoss->OptimizeWorkup Equilibrium Is Product Being Removed During Reaction? DistillProduct Distill Product as it Forms Equilibrium->DistillProduct IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime Complete->WorkupLoss Complete->Equilibrium

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Crude 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,3-Dimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: When synthesized via the Grignard reaction of 3-methylcyclohexanone (B152366) with a methylmagnesium halide, the crude product typically contains a mixture of cis- and trans-isomers of this compound, unreacted 3-methylcyclohexanone, and potentially side-products from the Grignard reaction.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification strategies for this compound are:

  • Fractional Distillation: To separate the product from impurities with significantly different boiling points.

  • Flash Column Chromatography: To separate the cis- and trans-isomers and remove other closely related impurities.

  • Liquid-Liquid Extraction: Primarily used during the reaction workup to remove inorganic salts and water-soluble impurities.

Q3: What are the physical properties of this compound and its potential impurities?

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₆O128.21~170-190 (estimated)
cis-1,3-DimethylcyclohexaneC₈H₁₆112.21120
trans-1,3-DimethylcyclohexaneC₈H₁₆112.21Not specified
3-MethylcyclohexanoneC₇H₁₂O112.17169-171
3,5-DimethylcyclohexanolC₈H₁₆O128.21185-186

Purification Strategy Workflow

The following diagram illustrates a general workflow for selecting the appropriate purification strategy for crude this compound.

Purification Workflow Purification Strategy for Crude this compound start Crude this compound workup Aqueous Workup (Liquid-Liquid Extraction) start->workup impurities Significant amount of low/high boiling impurities? workup->impurities distillation Fractional Distillation isomers Separation of cis/trans Isomers? distillation->isomers chromatography Flash Column Chromatography analysis Purity Analysis (GC-MS) chromatography->analysis isomers->chromatography Yes isomers->analysis No impurities->distillation Yes impurities->isomers No

A decision-making workflow for purifying crude this compound.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor separation of isomers. The boiling points of the cis and trans isomers are very close.Fractional distillation is unlikely to separate stereoisomers effectively.[1] Use flash column chromatography for isomer separation.
Product co-distills with an impurity. The impurity has a boiling point very close to that of the product.Increase the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material). If co-distillation persists, an alternative purification method like flash chromatography will be necessary.
The distillation is very slow. The heating mantle is not set to a high enough temperature, or there is insufficient insulation.Gradually increase the temperature of the heating mantle. Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.
"Bumping" or violent boiling. The liquid is being superheated, leading to sudden, uncontrolled boiling.Add boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure a smooth and steady heating rate.

digraph "Distillation Troubleshooting" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Fractional Distillation", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Distillation Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue1 [label="Poor Separation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; issue2 [label="Slow Distillation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; issue3 [label="Bumping", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Isomers? -> Use Chromatography"]; solution1b [label="Close-boiling impurity?\n-> Increase column efficiency"]; solution2 [label="Increase heating / Insulate column"]; solution3 [label="Add boiling chips / Stir bar"];

start -> issue1; start -> issue2; start -> issue3;

issue1 -> solution1a [label="Yes"]; issue1 -> solution1b [label="No"]; issue2 -> solution2; issue3 -> solution3; }

A flowchart for troubleshooting common flash chromatography issues.
Liquid-Liquid Extraction

Problem Possible Cause Solution
An emulsion forms between the two layers. Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of shaking vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for a longer period for the layers to separate.
It is difficult to see the interface between the two layers. The densities of the two layers are very similar, or the solution is dark-colored.Hold the separatory funnel up to a light source. You can also gently swirl the funnel to see the interface move. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.
The product is not efficiently extracted into the organic layer. The chosen organic solvent is not suitable, or an insufficient volume of solvent was used.Choose a non-polar organic solvent in which this compound is highly soluble, such as diethyl ether or ethyl acetate. [2]Perform multiple extractions with smaller volumes of the organic solvent for better efficiency than a single extraction with a large volume.

digraph "Extraction Troubleshooting" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Liquid-Liquid Extraction", rankdir="TB"];
node [fontname="Arial", fontsize=10, shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Extraction Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue1 [label="Emulsion Formation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; issue2 [label="Interface Unclear", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; issue3 [label="Poor Extraction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Gentle mixing / Add brine"]; solution2 [label="Use light source / Add water to test"]; solution3 [label="Choose appropriate solvent / Perform multiple extractions"];

start -> issue1; start -> issue2; start -> issue3;

issue1 -> solution1; issue2 -> solution2; issue3 -> solution3; }

A flowchart for troubleshooting common liquid-liquid extraction issues.

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To remove impurities with boiling points significantly different from this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Collect the initial fraction (forerun) that distills at a lower temperature. This will likely contain any residual solvent and lower-boiling impurities.

  • As the temperature approaches the estimated boiling point of this compound (~170-190 °C), change the receiving flask to collect the main fraction.

  • Collect the fraction that distills over a narrow temperature range.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

Protocol 2: Flash Column Chromatography

Objective: To separate the cis- and trans-isomers of this compound and remove other closely related impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Chromatography column

  • Sand

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • Air or nitrogen source for pressurization

Procedure:

  • Select the eluent: Use thin-layer chromatography (TLC) to determine a suitable solvent system. Start with a low polarity mixture, such as 95:5 hexanes:ethyl acetate, and adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product. [3]2. Pack the column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.

  • Elute the column: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions in separate tubes.

  • Analyze the fractions: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction (Aqueous Workup)

Objective: To remove inorganic salts and other water-soluble impurities from the crude reaction mixture after synthesis.

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Aqueous solution (e.g., saturated ammonium (B1175870) chloride, water, brine)

  • Erlenmeyer flasks

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add the organic solvent and an equal volume of the aqueous solution (e.g., saturated ammonium chloride to quench the reaction).

  • Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer containing the this compound will typically be the top layer if using diethyl ether or ethyl acetate.

  • Drain the lower aqueous layer into a flask.

  • Wash the organic layer with water and then with brine to remove residual water-soluble impurities.

  • Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent. The solution is now ready for solvent removal and further purification if necessary.

References

common impurities in commercial 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1,3-Dimethylcyclohexanol.

Troubleshooting Guide: Common Impurities

Users of commercial this compound may encounter unexpected results in their experiments due to the presence of impurities. This guide outlines the most common impurities, their potential sources, and recommended troubleshooting steps. The primary commercial synthesis route for this compound involves the Grignard reaction of 3-methylcyclohexanone (B152366) with a methyl Grignard reagent (e.g., methylmagnesium bromide). The impurities listed below are common to this process.

Identifying and Mitigating Common Impurities

Impurity NamePotential SourceIdentification MethodMitigation/Troubleshooting
3-Methylcyclohexanone Unreacted starting materialGC-MS, ¹H NMR (presence of a ketone carbonyl signal)If the presence of a ketone interferes with your application, consider purification of the this compound by fractional distillation or column chromatography. For future purchases, request a higher purity grade from the supplier.
Isomers of this compound The Grignard reaction can produce stereoisomers (cis and trans). The ratio of these isomers can vary depending on the synthesis conditions.Chiral GC, ¹H NMR, ¹³C NMRIf a specific isomer is required, chiral separation techniques such as preparative chiral HPLC or SFC may be necessary. Confirm the isomeric ratio of the commercial product with the supplier's certificate of analysis.
3-Methylcyclohexanol Reduction of the ketone starting material by the Grignard reagent (acting as a hydride donor).GC-MS, ¹H NMRThis impurity is structurally similar to the desired product and can be difficult to remove. Fractional distillation may be effective to a certain extent.
Wurtz Coupling Byproducts (e.g., Ethane, Biphenyl if phenyl Grignard is used as an impurity) Homocoupling of the Grignard reagent or reaction of the Grignard reagent with unreacted alkyl halide.[1][2]Headspace GC-MS for volatile byproducts like ethane. Other coupling products may be detected by GC-MS.These are typically removed during the manufacturer's purification process. If suspected, confirm with the supplier. To avoid this in your own Grignard syntheses, ensure slow addition of the alkyl halide and maintain a low reaction temperature.[1]
Residual Solvents (e.g., Diethyl ether, THF) Solvents used in the Grignard reaction and subsequent workup.Headspace GC-MSIf residual solvents are problematic for your application, they can often be removed by rotary evaporation under reduced pressure or by dissolving the product in a higher boiling point solvent and re-evaporating.

Quantitative Impurity Analysis

The following table provides a hypothetical, yet representative, impurity profile for a commercial batch of this compound. Actual values may vary between suppliers and batches.

CompoundTypical Concentration Range (%)
This compound (cis and trans isomers) > 98.0
3-Methylcyclohexanone < 0.5
3-Methylcyclohexanol < 0.2
Wurtz Coupling Byproducts < 0.1
Residual Solvents < 0.1

Frequently Asked Questions (FAQs)

Q1: My reaction is giving unexpected side products. Could impurities in this compound be the cause?

A1: Yes, impurities in starting materials are a common cause of unexpected reaction outcomes. The most likely culprit in commercial this compound is unreacted 3-methylcyclohexanone, which as a ketone, can undergo various reactions. Other impurities such as isomeric variants or related alcohols could also lead to a mixture of products in your reaction. We recommend analyzing the purity of your this compound batch by GC-MS.

Q2: How can I remove 3-methylcyclohexanone from my this compound?

A2: Due to the difference in boiling points and polarity, fractional distillation is a viable method for separating 3-methylcyclohexanone from this compound. Alternatively, column chromatography on silica (B1680970) gel can be effective, as the more polar alcohol will have a different retention time than the less polar ketone.

Q3: What is the expected ratio of cis to trans isomers of this compound in a commercial product?

A3: The isomeric ratio can vary depending on the synthetic process used by the manufacturer. Typically, one isomer may be more prevalent. If the stereochemistry is critical for your application, you should consult the supplier's certificate of analysis for the specific batch you are using. If a specific isomer is required, you may need to perform a separation or source an isomerically pure version.

Q4: I suspect there are residual solvents in my this compound. How can I confirm this and remove them?

A4: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying residual solvents.[3] To remove volatile solvents, you can place the material under high vacuum for several hours. Gentle heating can aid this process, but care should be taken not to distill the this compound itself.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling of this compound

This protocol outlines a general method for the analysis of common impurities in this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
  • For analysis, dilute this stock solution to approximately 10 µg/mL.[4]
  • If available, prepare individual standard solutions of suspected impurities (e.g., 3-methylcyclohexanone) at a similar concentration for retention time and mass spectra comparison.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.
  • Injector Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1 (can be adjusted based on sample concentration)
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase to 220 °C at a rate of 10 °C/min.
  • Hold: Hold at 220 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.
  • Search for minor peaks and compare their retention times and mass spectra to a spectral library (e.g., NIST) and your prepared standards to identify impurities.
  • Quantify the impurities by comparing their peak areas to that of the main product (assuming similar response factors for a semi-quantitative analysis) or by using a calibration curve generated from the impurity standards for accurate quantification.

Visualizations

Impurity_Troubleshooting_Workflow start Experiment Yields Unexpected Results check_purity Analyze Commercial this compound by GC-MS start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected no_impurity Purity is High. Review Reaction Conditions and Other Reagents. impurity_detected->no_impurity No identify_impurity Identify Impurity via Mass Spectrum and Retention Time impurity_detected->identify_impurity Yes end Proceed with Experiment no_impurity->end unreacted_ketone Unreacted 3-Methylcyclohexanone identify_impurity->unreacted_ketone isomers Isomeric Mixture identify_impurity->isomers reduction_product Reduction Byproduct (e.g., 3-Methylcyclohexanol) identify_impurity->reduction_product other_impurity Other (e.g., Solvent, Coupling Product) identify_impurity->other_impurity purify Purify by Distillation or Chromatography unreacted_ketone->purify isomers->purify reduction_product->purify other_impurity->purify purify->end

Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Grignard Reaction cluster_products Products and Byproducts ketone 3-Methylcyclohexanone reaction Nucleophilic Addition ketone->reaction grignard_reagent Methyl Magnesium Bromide grignard_reagent->reaction wurtz_product Wurtz Coupling Products grignard_reagent->wurtz_product Side Reaction main_product This compound reaction->main_product Desired Product unreacted_ketone Unreacted 3-Methylcyclohexanone reaction->unreacted_ketone Incomplete Reaction reduction_product 3-Methylcyclohexanol (Reduction) reaction->reduction_product Side Reaction

References

dealing with emulsions during workup of 1,3-Dimethylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-Dimethylcyclohexanol, with a specific focus on managing emulsions during the reaction workup.

Troubleshooting Guide: Emulsion Formation During Workup

Emulsions are a common issue during the aqueous workup of Grignard reactions, leading to product loss and purification difficulties. An emulsion is a stable mixture of two immiscible liquids, in this case, the organic solvent (e.g., diethyl ether or THF) and the aqueous wash solution. This guide provides a systematic approach to preventing and breaking emulsions.

Common Causes of Emulsions:

  • Presence of Surfactant-like Molecules: Unreacted starting materials, byproducts, or magnesium salts can act as emulsifying agents.[1]

  • High Concentration of Reagents: Concentrated reaction mixtures are more prone to emulsion formation.

  • Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion.[1]

  • Suspended Solids: Fine solid particles can stabilize the interface between the organic and aqueous layers.[2]

Strategies for Prevention and Resolution:

MethodDescriptionWhen to Use
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This minimizes the energy input that can lead to emulsion formation.[1]As a primary preventative measure during all extraction steps.
"Salting Out" Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[1][3][4][5]When a persistent emulsion has formed. Can also be used preventatively.
Addition of Water If the emulsion is due to a high concentration of the organic phase, carefully adding more of the aqueous wash solution can sometimes break the emulsion by diluting the emulsifying agent.When the organic layer is highly concentrated.
Filtration Filter the entire mixture through a pad of Celite or glass wool. This can remove fine solid particles that may be stabilizing the emulsion.[2][3][4]When suspended solids are suspected to be the cause of the emulsion.
Centrifugation If available, centrifuging the emulsified mixture can provide the force needed to separate the two phases.[4][6][7]For stubborn emulsions that do not respond to other methods, particularly for smaller volumes.
Patience Allow the separatory funnel to stand undisturbed for a period. Sometimes, an emulsion will break on its own over time.[3][6]As a first step for any emulsion, especially if it is not severe.
Change in pH If the emulsion is suspected to be stabilized by acidic or basic impurities, careful neutralization or a change in pH can help break it.When acidic or basic byproducts are likely present.
Solvent Addition Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[4][8]As a last resort, as it may complicate solvent removal later.

Frequently Asked Questions (FAQs)

Q1: Why did an emulsion form during the workup of my this compound synthesis?

A1: Emulsions during the Grignard reaction workup are often caused by the formation of magnesium salts which can act as emulsifying agents.[5] Additionally, if the reaction mixture is too concentrated or if you shake the separatory funnel too vigorously, you can create a stable emulsion.[1]

Q2: I have a very persistent emulsion. What is the most effective method to break it?

A2: For very stubborn emulsions, a combination of methods is often most effective. Start by adding a saturated brine solution and gently swirling. If that doesn't work, filtering the mixture through a pad of Celite can be very effective at removing the fine particles that often stabilize emulsions.[2][3] If a centrifuge is available, this is also a highly effective method.[4][6][7]

Q3: Can I prevent emulsions from forming in the first place?

A3: Yes, prevention is often the best strategy. During the workup, use gentle inversions to mix the layers instead of vigorous shaking.[1] Also, ensuring that the initial quenching of the Grignard reagent is done slowly and with cooling can help to minimize the formation of fine precipitates that can lead to emulsions. Using a brine wash as your final aqueous wash can also help prevent emulsion formation.[6]

Q4: Will adding more organic solvent help break the emulsion?

A4: In some cases, diluting the organic layer with more of the same solvent can help to break an emulsion.[3] However, this should be done with caution as it will increase the total volume to be evaporated later.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure and may need to be adapted based on specific laboratory conditions and the scale of the reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl iodide

  • 3-Methylcyclohexanone (B152366)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a cloudy appearance and gentle refluxing.

    • Once the addition is complete, reflux the mixture for 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 3-Methylcyclohexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 3-methylcyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. The formation of two layers should be observed. If an emulsion forms, refer to the troubleshooting guide above.

    • Separate the layers and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification:

    • The crude product can be purified by distillation.

Logical Workflow for Emulsion Troubleshooting

EmulsionTroubleshooting start Emulsion Observed During Workup patience Let Stand for 15-30 mins start->patience check_separation1 Did it Separate? patience->check_separation1 add_brine Add Saturated NaCl (Brine) & Gently Swirl check_separation1->add_brine No success Continue with Workup check_separation1->success Yes check_separation2 Did it Separate? add_brine->check_separation2 filter_celite Filter Through Celite Pad check_separation2->filter_celite No check_separation2->success Yes check_separation3 Did it Separate? filter_celite->check_separation3 centrifuge Centrifuge the Mixture check_separation3->centrifuge No check_separation3->success Yes check_separation4 Did it Separate? centrifuge->check_separation4 expert Consult with a Senior Chemist or Technical Support check_separation4->expert No check_separation4->success Yes

Caption: A step-by-step decision tree for troubleshooting emulsions.

References

Technical Support Center: Scale-Up of 1,3-Dimethylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-Dimethylcyclohexanol. The following information is designed to address specific issues that may be encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: There are two primary routes for the synthesis of this compound that are amenable to scale-up:

  • Grignard Reaction: This involves the reaction of 3-methylcyclohexanone (B152366) with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This method is a robust way to form the carbon-carbon bond and create the desired tertiary alcohol.[1][2]

  • Catalytic Hydrogenation: This route involves the hydrogenation of 1,3-dimethylphenol over a suitable catalyst. This method can be cost-effective, particularly for large-scale industrial production, and avoids the use of highly reactive organometallic reagents.[3][4]

Q2: Which synthesis route is preferable for large-scale production?

A2: The choice of synthesis route for large-scale production depends on several factors, including cost of starting materials, available equipment, safety infrastructure, and desired purity profile.

  • Grignard Synthesis is often favored in laboratory and pilot-plant scales due to its versatility. However, the highly exothermic nature of the Grignard reaction and the handling of flammable solvents and pyrophoric reagents present significant safety challenges upon scale-up.[5][6][7]

  • Catalytic Hydrogenation is often more suitable for large industrial-scale production. While it may require high pressure and temperature, the process can be more economical and is often considered safer than handling large quantities of Grignard reagents.[3][8]

Grignard Synthesis: Troubleshooting Guide

The Grignard reaction is a powerful tool but can be prone to issues, especially during scale-up. This guide addresses common problems encountered during the synthesis of this compound from 3-methylcyclohexanone.

Q3: My Grignard reaction is not initiating. What are the possible causes and solutions?

A3: Failure to initiate is a common problem in Grignard reactions. Several factors can contribute to this issue:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Any trace of water will quench the reaction.

    • Solution: Ensure all glassware is rigorously dried, either by oven-drying at high temperatures (>120 °C) or by flame-drying under vacuum. Solvents must be anhydrous.[1]

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by gentle heating.[9] Crushing the magnesium turnings under an inert atmosphere can also expose a fresh, reactive surface.

  • Impure Alkyl Halide: The presence of impurities in the methyl halide can inhibit the reaction.

    • Solution: Use a high-purity alkyl halide. If necessary, purify the alkyl halide by distillation before use.

Q4: The yield of this compound is low. What are the common side reactions and how can I minimize them?

A4: Low yields are often due to side reactions that consume the Grignard reagent or the starting ketone.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 3-methylcyclohexanone, forming an enolate. This enolate is unreactive towards nucleophilic addition and will revert to the starting ketone upon workup.[10]

    • Solution: Add the 3-methylcyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[5]

  • Wurtz Coupling: The newly formed Grignard reagent can react with the unreacted methyl halide to form ethane, reducing the amount of Grignard reagent available for the main reaction.

    • Solution: Add the methyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide, minimizing the coupling reaction. Using a slight excess of magnesium can also help.

  • Reduction of the Ketone: The Grignard reagent can reduce the ketone to a secondary alcohol (3-methylcyclohexanol). This is more likely with bulky Grignard reagents but can occur to a lesser extent with methylmagnesium halides.

    • Solution: Careful control of reaction temperature can help minimize this side reaction.

Q5: I am observing significant amounts of biphenyl-like impurities in my crude product. What is the cause?

A5: The formation of biphenyl-like impurities is likely due to a Wurtz-type coupling reaction between the Grignard reagent and any unreacted aryl halide, if one was used in a different synthesis, or in this case, coupling of the methyl groups. However, the more likely high-boiling impurity in this specific synthesis would be from the dimerization of the starting materials or intermediates. Careful control of reagent addition and temperature is key to minimizing these side reactions.[5]

Quantitative Data for Grignard Synthesis
ParameterLaboratory ScalePilot/Industrial Scale Consideration
Reactant Ratio 1.1 - 1.5 equivalents of Grignard reagent per equivalent of ketoneUse of a slight excess of Grignard reagent is common to drive the reaction to completion, but a large excess can lead to more side products and quenching issues on a large scale.
Temperature Grignard formation: Refluxing ether (35 °C) or THF (66 °C). Ketone addition: 0 °C to room temperature.[5]Precise temperature control is critical to manage the exotherm. Use of jacketed reactors with efficient cooling systems is necessary.[6]
Reaction Time Grignard formation: 1-2 hours. Reaction with ketone: 1-3 hours.Monitor reaction progress using in-situ methods like IR spectroscopy to determine the endpoint accurately and avoid unnecessarily long reaction times.[9]
Typical Yield 70-90%Yields can be lower on a larger scale due to mixing and heat transfer issues. Optimization of process parameters is crucial.
Experimental Protocol: Grignard Synthesis of this compound

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous solvent to cover the magnesium.

    • Add a solution of methyl halide (1.1 equivalents) in anhydrous solvent to the dropping funnel.

    • Add a small portion of the methyl halide solution to initiate the reaction (indicated by bubbling and heat generation).

    • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with 3-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous solvent to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation.[11]

Grignard Synthesis Workflow

Grignard_Workflow start Start: Dry Glassware & Reagents grignard_formation Prepare Methylmagnesium Halide start->grignard_formation initiation_check Initiation Successful? grignard_formation->initiation_check activation Activate Mg (Iodine, heat) initiation_check->activation No ketone_addition Add 3-Methylcyclohexanone at 0°C initiation_check->ketone_addition Yes activation->grignard_formation reaction Stir at Room Temperature ketone_addition->reaction workup Quench with NH4Cl (aq) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry and Purify (Distillation) extraction->purification product This compound purification->product

Grignard Synthesis Workflow

Catalytic Hydrogenation: Troubleshooting Guide

Catalytic hydrogenation of 1,3-dimethylphenol offers a more direct route to this compound. However, controlling selectivity and catalyst activity are key challenges.

Q6: What are the common catalysts used for the hydrogenation of dimethylphenols?

A6: Several catalysts are effective for the hydrogenation of phenols:

  • Palladium on Carbon (Pd/C): A versatile and commonly used catalyst. It can provide high yields of the corresponding cyclohexanol.[12]

  • Ruthenium on Carbon (Ru/C) or Alumina (Ru/Al2O3): Often shows high activity and selectivity for the hydrogenation of the aromatic ring.[4]

  • Nickel-based catalysts (e.g., Raney Nickel): A cost-effective option, particularly for industrial applications, though they may require higher temperatures and pressures.[3]

Q7: The hydrogenation reaction is slow or incomplete. What could be the issue?

A7: Slow or incomplete hydrogenation can be due to several factors:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).

    • Solution: Ensure high purity of the 1,3-dimethylphenol and solvent. If catalyst poisoning is suspected, a fresh batch of catalyst should be used.

  • Insufficient Hydrogen Pressure or Agitation: Inadequate hydrogen availability at the catalyst surface can limit the reaction rate.

    • Solution: Increase the hydrogen pressure and/or improve the agitation to ensure good gas-liquid mixing.

  • Low Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Gradually increase the reaction temperature within the recommended range for the specific catalyst.

Q8: I am observing byproducts in my hydrogenation reaction. What are they and how can I avoid them?

A8: Common byproducts in phenol (B47542) hydrogenation include:

  • Cyclohexanones: Incomplete reduction can lead to the formation of 1,3-dimethylcyclohexanone.

    • Solution: Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion.

  • Hydrogenolysis Products: Cleavage of the C-O bond can lead to the formation of dimethylcyclohexane.

    • Solution: Optimize the reaction conditions (lower temperature, choice of catalyst) to favor hydrogenation of the ring over hydrogenolysis. Rhodium-based catalysts are sometimes less prone to hydrogenolysis than palladium.

Quantitative Data for Catalytic Hydrogenation
ParameterTypical Conditions (Lab/Pilot Scale)
Catalyst 5% Pd/C, 5% Ru/C, or Raney Nickel
Catalyst Loading 1-10 wt% relative to the substrate
Solvent Alcohols (e.g., isopropanol), water, or no solvent
Temperature 80 - 220 °C[12][13]
Pressure 1 - 10 MPa (10 - 100 bar) of H₂[4][12]
Reaction Time 2 - 12 hours
Typical Yield >90%
Experimental Protocol: Catalytic Hydrogenation of 1,3-Dimethylphenol

Materials:

  • 1,3-Dimethylphenol

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., ethanol (B145695) or isopropanol)

  • High-pressure autoclave

Procedure:

  • Reaction Setup:

    • Charge the autoclave with 1,3-dimethylphenol, the solvent, and the catalyst.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the mixture to the target temperature with vigorous stirring.

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation.

Hydrogenation Reaction Pathway

Hydrogenation_Pathway phenol 1,3-Dimethylphenol ketone 1,3-Dimethylcyclohexanone (Intermediate) phenol->ketone + H2 / Catalyst alcohol This compound (Product) ketone->alcohol + H2 / Catalyst

Hydrogenation Reaction Pathway

Analytical Methods and Impurity Profiling

Q9: How can I analyze the purity of my this compound and identify impurities?

A9: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the product mixture.

  • GC separates the components of the mixture based on their boiling points and polarity.

  • MS provides mass spectra of the individual components, which can be used for identification by comparing with spectral libraries or by analyzing the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural confirmation of the final product and for identifying the isomeric ratio (cis/trans).

Common Impurities and their Identification
ImpuritySynthesis RouteIdentification by GC-MSIdentification by ¹H NMR
3-Methylcyclohexanone Grignard (unreacted)Molecular ion at m/z 112. Characteristic carbonyl fragmentations.Presence of signals in the 1.5-2.5 ppm region corresponding to protons alpha to a carbonyl.
1,3-Dimethylcyclohexene Grignard (dehydration)Molecular ion at m/z 110.Alkene proton signals in the 5.0-6.0 ppm region.
3-Methylcyclohexanol Grignard (reduction)Molecular ion at m/z 114.Characteristic signals for a secondary alcohol.
1,3-Dimethylcyclohexanone Hydrogenation (incomplete)Molecular ion at m/z 112.Similar to unreacted starting material in Grignard.
Dimethylcyclohexane Hydrogenation (hydrogenolysis)Molecular ion at m/z 112.Absence of hydroxyl proton signal. Complex aliphatic signals.

Scale-Up Safety Considerations

Q10: What are the major safety hazards to consider when scaling up the synthesis of this compound?

A10: Both synthesis routes have significant safety hazards that are amplified on a larger scale.

  • Grignard Synthesis:

    • Highly Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are highly exothermic and can lead to a runaway reaction if not properly controlled.[6][7]

      • Mitigation: Use a reactor with a high cooling capacity, control the rate of reagent addition, and have an emergency cooling and quenching plan in place.

    • Flammable Solvents: Diethyl ether and THF are highly flammable.

      • Mitigation: Use appropriate ventilation, grounding, and inert atmosphere to prevent ignition.

    • Pyrophoric Reagents: Grignard reagents can ignite spontaneously on contact with air.

      • Mitigation: Handle Grignard reagents under an inert atmosphere (nitrogen or argon) at all times.[1]

  • Catalytic Hydrogenation:

    • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.

      • Mitigation: Use a properly designed and maintained high-pressure reactor, ensure proper ventilation, and use hydrogen detectors.

    • Pyrophoric Catalysts: Some hydrogenation catalysts (e.g., Raney Nickel, dry Pd/C) can be pyrophoric and ignite upon exposure to air.

      • Mitigation: Handle catalysts under a blanket of solvent or an inert atmosphere. Filter the catalyst carefully, ensuring it does not dry out.

    • High Pressure and Temperature: Operating at elevated pressures and temperatures introduces risks of reactor failure.

      • Mitigation: Use reactors rated for the intended operating conditions and perform regular maintenance and safety checks.

Troubleshooting Logic for Low Yield in Grignard Synthesis

Troubleshooting_Grignard start Low Yield of this compound check_initiation Was Grignard initiation slow or absent? start->check_initiation check_impurities What is the major impurity by GC-MS? check_initiation->check_impurities No inactive_mg Inactive Mg surface. Activate Mg. check_initiation->inactive_mg Yes wet_reagents Moisture present. Dry all reagents and glassware. check_initiation->wet_reagents Yes ketone_impurity High level of 3-Methylcyclohexanone check_impurities->ketone_impurity hydrocarbon_impurity High level of methyl-containing byproducts check_impurities->hydrocarbon_impurity reduction_product Presence of 3-Methylcyclohexanol check_impurities->reduction_product enolization Enolization occurred. Lower addition temperature of ketone. ketone_impurity->enolization wurtz_coupling Wurtz coupling. Slow down methyl halide addition. hydrocarbon_impurity->wurtz_coupling optimize_temp Reduction occurred. Optimize reaction temperature. reduction_product->optimize_temp

Troubleshooting Low Yield in Grignard Synthesis

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 1,3-Dimethylcyclohexanol Dehydration Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of products from the acid-catalyzed dehydration of 1,3-dimethylcyclohexanol. Alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are also discussed to offer a broader perspective on product characterization. This document includes detailed experimental protocols, data presentation tables, and workflow visualizations to support researchers in their analytical endeavors.

Introduction

The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds through a carbocation intermediate, often yielding a mixture of isomeric alkenes. The composition of this product mixture is governed by the reaction conditions and the relative stability of the possible alkene products, as dictated by Zaitsev's rule. The primary analytical challenge lies in the effective separation and identification of these closely related isomers. GC-MS is a powerful and widely used technique for this purpose, offering both high-resolution separation and definitive mass-based identification.

Reaction Pathway and Expected Products

The dehydration of this compound is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄), followed by the loss of a water molecule to form a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon atom to form a variety of alkene products. The major products are typically the more substituted and therefore more stable alkenes. The expected primary products are 1,3-dimethylcyclohexene and 1,5-dimethylcyclohexene. A less substituted exocyclic alkene, 3-methyl-1-methylenecyclohexane, may also be formed as a minor product.

Dehydration of this compound This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H2O 1,3-Dimethylcyclohexene 1,3-Dimethylcyclohexene Tertiary Carbocation->1,3-Dimethylcyclohexene - H+ (major) 1,5-Dimethylcyclohexene 1,5-Dimethylcyclohexene Tertiary Carbocation->1,5-Dimethylcyclohexene - H+ (minor) 3-Methyl-1-methylenecyclohexane 3-Methyl-1-methylenecyclohexane Tertiary Carbocation->3-Methyl-1-methylenecyclohexane - H+ (minor)

Caption: Reaction pathway for the dehydration of this compound.

GC-MS Analysis: A Performance Comparison

GC-MS is the gold standard for analyzing the product mixture from this reaction. The choice of the GC column is critical for achieving baseline separation of the isomeric products.

Table 1: Comparison of GC Columns for Alkene Isomer Separation

Column TypeStationary PhaseSeparation PrincipleAdvantagesDisadvantages
Non-Polar Polydimethylsiloxane (e.g., DB-1ms)Boiling pointRobust, good general-purpose column.May not fully resolve isomers with very similar boiling points.
Polar Polyethylene glycol (e.g., Carbowax)PolarityEnhanced selectivity for isomers with different polarities.Susceptible to degradation by oxygen and water at high temperatures.
Quantitative Analysis

Table 2: Hypothetical Product Distribution and GC-MS Data

CompoundStructureRetention Time (min) (Non-Polar Column)Relative Abundance (%)Key Mass Fragments (m/z)
1,3-DimethylcyclohexeneTrisubstituted C=C~8.575110 (M+), 95, 81
1,5-DimethylcyclohexeneDisubstituted C=C~8.220110 (M+), 95, 81
3-Methyl-1-methylenecyclohexaneDisubstituted C=C (exocyclic)~7.95110 (M+), 95, 81

Experimental Protocols

Dehydration of this compound

This protocol is adapted from procedures for the dehydration of similar methylcyclohexanols.

  • Reaction Setup: In a round-bottom flask, combine this compound with a catalytic amount of a strong acid such as 85% phosphoric acid or concentrated sulfuric acid. Add a boiling chip.

  • Distillation: Assemble a fractional distillation apparatus. Heat the reaction mixture to gently distill the alkene products as they are formed. The distillation temperature should be kept below the boiling point of the starting alcohol.

  • Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Isolation: Decant or filter the dried product.

GC-MS Analysis
  • Sample Preparation: Dilute the product mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • GC Parameters (Example):

    • Column: DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

Alternative Analytical Techniques

While GC-MS is highly effective, NMR and FTIR spectroscopy can provide complementary information for product characterization.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to distinguish between the different alkene isomers based on the chemical shifts and multiplicities of the signals, particularly those of the olefinic and methyl groups.

Table 3: Comparison of Expected NMR Signals for Potential Products

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
1,3-Dimethylcyclohexene Olefinic H (~5.2), Methyls (~1.6, ~1.0)Olefinic Cs (~134, ~121), Methyl Cs (~23, ~22)
1,5-Dimethylcyclohexene Olefinic H (~5.4), Methyls (~1.6, ~0.9)Olefinic Cs (~133, ~122), Methyl Cs (~23, ~21)
3-Methyl-1-methylenecyclohexane Olefinic Hs (~4.7, ~4.5), Methyl (~1.0)Olefinic Cs (~150, ~106), Methyl C (~22)
FTIR Spectroscopy

FTIR is a rapid method to confirm the successful conversion of the alcohol to alkenes.

  • Disappearance of Broad -OH Stretch: The absence of a broad peak around 3300 cm⁻¹ indicates the consumption of the starting alcohol.

  • Appearance of C=C Stretch: The presence of a peak in the region of 1640-1680 cm⁻¹ confirms the formation of a carbon-carbon double bond.

  • Appearance of =C-H Stretch: A peak just above 3000 cm⁻¹ indicates the presence of vinylic C-H bonds.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from the dehydration reaction to the final analysis of the products.

Experimental Workflow cluster_reaction Dehydration Reaction cluster_analysis Product Analysis Start This compound Reaction Acid Catalysis (H₂SO₄ or H₃PO₄) + Heat Start->Reaction Distillation Fractional Distillation Reaction->Distillation Workup Washing and Drying Distillation->Workup Product_Mixture Alkene Mixture Workup->Product_Mixture GCMS GC-MS Analysis Product_Mixture->GCMS NMR NMR Spectroscopy Product_Mixture->NMR FTIR FTIR Spectroscopy Product_Mixture->FTIR Data Quantitative Data & Structural Confirmation GCMS->Data NMR->Data FTIR->Data

Caption: Workflow from reaction to analysis of dehydration products.

Conclusion

The GC-MS analysis of the dehydration products of this compound is a robust method for both qualitative and quantitative characterization. The selection of an appropriate GC column is paramount for achieving the necessary separation of the resulting alkene isomers. While GC-MS provides definitive identification through mass fragmentation patterns, NMR and FTIR spectroscopy serve as valuable complementary techniques for structural elucidation and confirmation of the reaction's success. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers working on the synthesis and analysis of cyclic alkenes.

A Comparative Analysis of the Reactivity of 1,2- vs. 1,3-Dimethylcyclohexanol in Acid-Catalyzed Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 1,2-dimethylcyclohexanol (B73200) and 1,3-dimethylcyclohexanol, with a focus on their behavior under acid-catalyzed dehydration conditions. Understanding the nuances of their reactivity is crucial for synthetic chemists aiming to control product distributions and for drug development professionals interested in the metabolic pathways of cyclohexanol (B46403) derivatives. This document summarizes expected product outcomes based on established reaction mechanisms and provides a detailed experimental protocol for a comparative study.

Introduction to Reactivity in Substituted Cyclohexanols

The reactivity of substituted cyclohexanols in reactions such as dehydration and oxidation is significantly influenced by the position of the substituents. These substituents can dictate the stability of reactive intermediates, such as carbocations, and influence the stereochemical and regiochemical outcomes of a reaction. In the case of acid-catalyzed dehydration, which typically proceeds through an E1 mechanism for tertiary alcohols, the formation and subsequent rearrangement of a carbocation intermediate are pivotal in determining the final alkene products.[1]

Comparison of Dehydration Reactivity: 1,2- vs. This compound

The acid-catalyzed dehydration of both 1,2-dimethylcyclohexanol and this compound is expected to proceed via an E1 elimination pathway.[1] This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. The subsequent removal of a proton from an adjacent carbon atom yields an alkene. The stability of the carbocation intermediate and the potential for rearrangements will dictate the product distribution.

1,2-Dimethylcyclohexanol: The initial tertiary carbocation formed from 1,2-dimethylcyclohexanol is located at a carbon atom that is adjacent to another tertiary carbon. This proximity allows for a potential 1,2-methyl shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation.[2][3] This rearrangement will lead to a different set of alkene products than would be expected from the initial carbocation. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene.[4]

This compound: The tertiary carbocation generated from this compound is less prone to rearrangement as there are no adjacent, more highly substituted carbon atoms to which a hydride or alkyl group could readily shift. Therefore, the product distribution is expected to be more straightforward, primarily governed by the deprotonation of carbons adjacent to the initial carbocation, again favoring the formation of the most stable alkene as predicted by Zaitsev's rule.

Predicted Product Distribution

The following table summarizes the predicted major and minor alkene products from the acid-catalyzed dehydration of 1,2- and this compound. The predicted major products are based on the formation of the most stable alkene (Zaitsev's rule) and the potential for carbocation rearrangements.

Starting AlcoholPredicted Major Alkene Product(s)Predicted Minor Alkene Product(s)Key Reaction Pathway Considerations
1,2-Dimethylcyclohexanol 1,2-Dimethylcyclohex-1-ene2,3-Dimethylcyclohex-1-ene, 1-methyl-2-methylenecyclohexaneFormation of a tertiary carbocation followed by a potential 1,2-methyl shift to form a more stable tertiary carbocation, leading to a mixture of products.[2][3]
This compound 1,3-Dimethylcyclohex-1-ene1,5-Dimethylcyclohex-1-ene, 3-methyl-1-methylenecyclohexaneFormation of a tertiary carbocation with deprotonation favoring the more substituted double bond formation according to Zaitsev's rule.[4]

Experimental Protocol: Comparative Dehydration of Dimethylcyclohexanols

This protocol outlines a procedure for the comparative acid-catalyzed dehydration of 1,2- and this compound, followed by product analysis using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • 1,2-Dimethylcyclohexanol

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[5]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flasks

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, place 0.1 mol of either 1,2-dimethylcyclohexanol or this compound.

  • Acid Addition: Slowly add 0.05 mol of 85% phosphoric acid or concentrated sulfuric acid to each flask while cooling in an ice bath to control the initial exothermic reaction.

  • Dehydration: Assemble a simple distillation apparatus for each flask. Heat the reaction mixtures to a temperature that allows for the distillation of the alkene products (typically between 100-140°C for secondary and tertiary alcohols).[1] Collect the distillate in a receiver cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the dried organic product by GC-MS to identify the components and determine their relative percentages.[6][7]

Logical Workflow for Reactivity Comparison

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Product Mixtures cluster_analysis Analysis cluster_results Results Reactant1 1,2-Dimethylcyclohexanol Dehydration Acid-Catalyzed Dehydration (H₃PO₄ or H₂SO₄, Heat) Reactant1->Dehydration Reactant2 This compound Reactant2->Dehydration Products1 Alkene Mixture 1 Dehydration->Products1 from 1,2-isomer Products2 Alkene Mixture 2 Dehydration->Products2 from 1,3-isomer GCMS GC-MS Analysis Products1->GCMS Products2->GCMS Comparison Comparison of Product Distributions and Reactivity GCMS->Comparison

Caption: Experimental workflow for comparing the reactivity of dimethylcyclohexanol isomers.

Conclusion

The reactivity of 1,2- and this compound in acid-catalyzed dehydration is expected to differ primarily due to the potential for carbocation rearrangement in the 1,2-isomer. This leads to a more complex product mixture for 1,2-dimethylcyclohexanol compared to the 1,3-isomer. The provided experimental protocol offers a framework for investigating these differences empirically. For researchers in synthetic chemistry and drug development, a thorough understanding of these reaction pathways is essential for predicting and controlling chemical transformations and metabolic fates of related compounds.

References

Validating the Structure of 1,3-Dimethylcyclohexanol: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor. This guide provides a comprehensive comparison of the NMR spectral data for the cis and trans isomers of 1,3-dimethylcyclohexanol, offering supporting experimental data and detailed protocols to aid in their structural validation and differentiation from other isomers.

This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of cis- and trans-1,3-dimethylcyclohexanol. By presenting a clear comparison with an alternative isomer, 1,4-dimethylcyclohexanol, this document aims to provide a practical framework for the validation of the this compound structure using NMR spectroscopy.

Comparative NMR Data Analysis

The structural differences between the stereoisomers of this compound, as well as its constitutional isomers, give rise to distinct NMR spectra. The chemical shifts (δ) of the carbon and proton nuclei, along with the spin-spin coupling constants (J) between protons, serve as fingerprints for each unique structure.

Quantitative ¹³C NMR Data

The ¹³C NMR spectra provide a clear count of the number of non-equivalent carbon atoms in a molecule. For the this compound isomers, the substitution pattern and stereochemistry directly influence the chemical shifts of the ring carbons and the methyl groups. A comprehensive set of ¹³C chemical shifts for all twenty-two dimethylcyclohexanol isomers was reported in a 1976 study published in Organic Magnetic Resonance.[1] The data for the relevant isomers are summarized below.

Carbon Atomcis-1,3-Dimethylcyclohexanol (δ, ppm)[1]trans-1,3-Dimethylcyclohexanol (δ, ppm)[1]cis-1,4-Dimethylcyclohexane (δ, ppm)trans-1,4-Dimethylcyclohexane (δ, ppm)
C169.871.530.732.4
C248.950.230.735.5
C332.130.130.735.5
C435.936.330.732.4
C522.322.130.735.5
C641.242.130.735.5
1-CH₃29.926.222.522.5
3-CH₃22.622.5--
4-CH₃--22.522.5

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Isomers and 1,4-Dimethylcyclohexane Isomers for Comparison.

Quantitative ¹H NMR Data
Proton(s)cis-1,3-Dimethylcyclohexane (δ, ppm)trans-1,3-Dimethylcyclohexane (B1361371) (δ, ppm)cis-1,4-Dimethylcyclohexane (δ, ppm)trans-1,4-Dimethylcyclohexane (δ, ppm)
Ring CH1.80 - 1.05 (m)1.7 - 0.7 (m)1.80 - 1.05 (m)1.6 - 1.0 (m)
CH₃0.86 (d, J=6.2 Hz)0.85 (d, J=6.0 Hz)0.91 (d, J=6.2 Hz)0.85 (d, J=6.5 Hz)

Table 2: ¹H NMR Data (δ, ppm and J, Hz) of 1,3-Dimethylcyclohexane and 1,4-Dimethylcyclohexane Isomers. The complex multiplets of the ring protons are presented as a range.

Experimental Protocols

To ensure the reproducibility and accuracy of the NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the analyte (this compound) is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

Visualization of the Validation Process

The logical workflow for validating the structure of this compound using NMR spectroscopy involves a systematic comparison of the experimental data with expected patterns and data from known isomers.

structure_validation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation & Validation Sample_Prep Sample Preparation NMR_Acquisition 1H and 13C NMR Acquisition Sample_Prep->NMR_Acquisition Process_Spectra Process Spectra (FT, Phasing, Baseline) NMR_Acquisition->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Compare_13C Compare 13C Shifts with Literature/Database Peak_Picking->Compare_13C Analyze_1H Analyze 1H Shifts, Integrals & Coupling Peak_Picking->Analyze_1H Compare_Isomers Compare with Spectra of Alternative Isomers Compare_13C->Compare_Isomers Analyze_1H->Compare_Isomers Final_Structure Confirm this compound Structure Compare_Isomers->Final_Structure

A logical workflow for the validation of this compound structure using NMR spectroscopy.

The key to differentiating the isomers lies in the specific signaling pathways and correlations observed in the NMR spectra. For this compound, the relative positions of the methyl groups and the hydroxyl group create a unique set of chemical shifts and proton-proton couplings.

nmr_signaling_pathways cluster_13C 13C Chemical Shifts cluster_1H 1H-1H Couplings C1 C1-OH Me1 1-CH3 C1->Me1 quaternary C C3 C3-CH3 Me3 3-CH3 C3->Me3 CH H2ax H2ax H2eq H2eq H2ax->H2eq Jgem H3 H3 H2ax->H3 Jax-ax / Jax-eq H2eq->H3 Jeq-ax / Jeq-eq H4ax H4ax H3->H4ax Jax-ax / Jeq-ax H4eq H4eq H3->H4eq Jax-eq / Jeq-eq

Key NMR signaling correlations for the validation of the this compound structure.

Conclusion

The structural validation of this compound isomers is readily achievable through a detailed analysis of their ¹H and ¹³C NMR spectra. The number of signals in the ¹³C NMR spectrum, along with the specific chemical shifts, provides a robust method for distinguishing between constitutional isomers. Furthermore, the chemical shifts and coupling patterns in the ¹H NMR spectrum, particularly of the methyl groups and the protons on the substituted carbons, allow for the confident assignment of the cis and trans stereoisomers. By following the outlined experimental protocols and comparative data analysis, researchers can unambiguously confirm the structure of synthesized or isolated this compound.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of compounds like 1,3-Dimethylcyclohexanol is a critical step in research and development. The presence of impurities, including stereoisomers, starting materials, or by-products, can significantly impact the compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of various analytical methods for determining the purity of this compound, complete with experimental protocols and comparative data to assist in method selection.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for this purpose.

Analytical MethodPrincipleTypical Application for this compound PurityExpected Performance Characteristics
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Primary method for overall purity, detection of volatile impurities, and separation of cis/trans isomers.Linearity (R²): >0.995Accuracy (% Recovery): 95.0 - 105.0%[1]Precision (%RSD): < 5.0%[1]Limit of Detection (LOD): 0.01% (v/v) for ethanol[2]Limit of Quantitation (LOQ): 0.03% (v/v) for ethanol[2]
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Chiral separation of enantiomers (trans-isomers), analysis of non-volatile impurities.[3][4]Linearity (R²): >0.999[1]Accuracy (% Recovery): 98.0 - 102.0%[1]Precision (%RSD): < 2.0%[1]Limit of Detection (LOD): Low (ng range)[1]Limit of Quantitation (LOQ): Low (ng range)[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a target analyte signal to that of a certified internal standard.[5][6]Absolute purity determination, accurate determination of isomeric ratios (cis/trans).[5][7]Accuracy: High, with low measurement uncertainty[8]Precision: Excellent reproducibility[8]LOD/LOQ: Can detect impurities at low levels, often below 1%[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Rapid identification and quantification of the primary alcohol component and detection of specific impurities with distinct functional groups (e.g., carbonyls, water).[10][11]Linearity (R²): >0.99 for ethanol/water mixtures[11]Primarily a qualitative and semi-quantitative tool for bulk purity.
Karl Fischer Titration A specific chemical reaction between iodine and water.Accurate determination of water content, a critical parameter for the purity of alcohols.[12][13]Accuracy: HighPrecision: HighHighly specific for water.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable purity data. Below are representative methodologies for the key analytical techniques discussed.

Gas Chromatography (GC-FID) for Purity and Isomer Analysis

This method is suitable for the separation and quantification of this compound and its volatile impurities, including the cis and trans isomers.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.[14]

  • Column: A capillary column suitable for alcohol analysis, such as a DB-WAX (polyethylene glycol) or a DB-5 (5% Phenyl Methyl Siloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector and Detector Temperatures: Typically set at 250°C.[14]

  • Oven Temperature Program: An initial oven temperature of 60°C held for 2 minutes, followed by a temperature ramp of 10°C/min to 220°C, and a final hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is designed for the separation of the enantiomers of the trans-isomer of this compound.

  • Instrumentation: HPLC system with a UV detector, a column oven, and an autosampler.

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[15]

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, for example, n-Hexane and Isopropanol (90:10 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength where the compound has some absorbance (e.g., 210 nm), or a Refractive Index (RI) detector if UV absorbance is poor.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.

  • Quantification: The enantiomeric purity is calculated from the peak areas of the two enantiomers.

Quantitative ¹H NMR (qNMR) for Absolute Purity

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery between scans.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Analytical Workflow and Method Relationships

To better understand the process of purity analysis and the interplay between different analytical techniques, the following diagrams are provided.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Determination Sample This compound Sample Weighing Accurate Weighing Sample->Weighing KF Karl Fischer Titration Sample->KF Water Content FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution GC Gas Chromatography (GC) Dissolution->GC Volatile Impurities & Isomer Ratio HPLC Chiral HPLC Dissolution->HPLC Enantiomeric Purity qNMR Quantitative NMR (qNMR) Dissolution->qNMR Absolute Purity Purity_Calc Purity Calculation GC->Purity_Calc Isomer_Ratio Isomer Ratio Determination GC->Isomer_Ratio HPLC->Purity_Calc qNMR->Purity_Calc qNMR->Isomer_Ratio Water_Content Water Content Determination KF->Water_Content Impurity_ID Impurity Identification FTIR->Impurity_ID Final_Report Final Purity Report Purity_Calc->Final_Report Isomer_Ratio->Final_Report Water_Content->Final_Report Impurity_ID->Final_Report

General workflow for the purity analysis of this compound.

Method_Selection_Logic cluster_0 Analytical Requirement cluster_1 Recommended Primary Method cluster_2 Complementary/Confirmatory Methods Requirement Primary Purity Goal GC Gas Chromatography (GC) Requirement->GC Overall Purity & Volatile Impurities HPLC Chiral HPLC Requirement->HPLC Enantiomeric Purity (trans-isomers) qNMR Quantitative NMR (qNMR) Requirement->qNMR Absolute Purity & Isomer Ratio (High Accuracy) KF Karl Fischer Titration GC->KF Confirmatory Water Content FTIR FTIR Spectroscopy GC->FTIR Functional Group Confirmation MS Mass Spectrometry (coupled to GC/HPLC) GC->MS Impurity Identification HPLC->MS Impurity Identification qNMR->KF Confirmatory Water Content

Logical relationship for selecting analytical methods for purity determination.

Conclusion

The determination of the purity of this compound requires a multi-faceted analytical approach. Gas Chromatography is the workhorse for assessing overall purity and separating diastereomers. For the critical task of separating enantiomers of the trans-isomer, chiral HPLC is indispensable. Quantitative NMR spectroscopy offers a powerful, orthogonal method for obtaining highly accurate absolute purity values and isomer ratios. Complementary techniques such as Karl Fischer titration and FTIR spectroscopy provide essential information on water content and functional group identity, respectively. By selecting and combining these methods appropriately, researchers can confidently establish the purity profile of this compound, ensuring the quality and reliability of their scientific work.

References

A Comparative Guide to Chiral HPLC Separation of 1,3-Dimethylcyclohexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Recommended Chiral Stationary Phases

The selection of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Based on the successful separation of similar chiral alcohols, polysaccharide-based CSPs are the most promising candidates for 1,3-dimethylcyclohexanol. These phases, typically derivatives of cellulose (B213188) or amylose (B160209), offer a broad range of enantioselectivity.

Table 1: Comparison of Recommended Chiral Stationary Phases for Method Development

Chiral Stationary Phase (CSP)Chiral SelectorKey Characteristics & Typical ApplicationsRecommended Starting Mobile Phase (Normal Phase)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gelOne of the most widely used and versatile CSPs for a broad range of chiral compounds, including alcohols. Often provides good separation under normal phase conditions.n-Hexane / 2-Propanol (90:10, v/v)
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gelAnother highly versatile and frequently successful CSP. It can exhibit different selectivity compared to amylose-based phases, making it a complementary choice for screening.n-Hexane / Ethanol (90:10, v/v)
Chiralpak® IA / IB / IC Immobilized amylose or cellulose derivativesThese immobilized phases offer greater solvent compatibility, allowing for the use of a wider range of modifiers and "forbidden" solvents like dichloromethane (B109758) or THF, which can sometimes enhance selectivity.Start with standard normal phase, then explore extended solvent range if needed.

Experimental Protocols

A systematic screening approach is recommended to identify the optimal stationary and mobile phases for the separation of this compound enantiomers.

Protocol 1: Initial Screening on Polysaccharide-Based CSPs

This protocol outlines a screening procedure to quickly assess the potential of the most common and effective polysaccharide-based columns.

1. Column Selection:

  • Column 1: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)

  • Column 2: Chiralcel® OD-H (4.6 x 250 mm, 5 µm)

2. Mobile Phase Screening:

  • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore) or Refractive Index (RI) detector.

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase.

4. Procedure:

  • Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
  • Inject the this compound sample and record the chromatogram.
  • Flush the column and switch to Mobile Phase B, equilibrate, and inject the sample.
  • Repeat steps 1-3 for the second column.
  • Analyze the resulting four chromatograms for any signs of peak splitting or separation.

Protocol 2: Method Optimization

Once partial separation is observed in the initial screening, the following parameters can be adjusted to improve resolution (Rs).

1. Mobile Phase Composition:

  • Vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments). A lower alcohol percentage generally increases retention and can improve resolution.

2. Alcohol Modifier:

  • If using 2-propanol, try ethanol, and vice-versa. The choice of alcohol can significantly impact selectivity.

3. Flow Rate:

  • Reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to increase the interaction time with the stationary phase, which can lead to better resolution.

4. Temperature:

  • Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity.

Data Presentation

The results from the screening and optimization experiments should be systematically recorded to facilitate comparison and decision-making.

Table 2: Template for Recording Experimental Data

Experiment IDCSPMobile PhaseFlow Rate (mL/min)Temp (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the chiral HPLC method development process.

Chiral_HPLC_Workflow start_node Prepare this compound Sample (1 mg/mL) screen_csp Screen CSPs (Chiralpak AD-H, Chiralcel OD-H) start_node->screen_csp screen_mp Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) screen_csp->screen_mp decision Partial Separation Observed? screen_mp->decision optimize Optimize Method - Mobile Phase Ratio - Alcohol Modifier - Flow Rate - Temperature decision->optimize Yes no_sep No Separation: Try Alternative CSPs (e.g., Immobilized Phases) decision->no_sep No validate Validate Method (Linearity, Precision, Accuracy) optimize->validate no_sep->screen_csp end_node Final Analytical Method validate->end_node

Caption: Workflow for Chiral HPLC Method Development.

Alternative Separation Techniques

While chiral HPLC is a powerful and widely used technique, other methods can also be considered for the enantioseparation of alcohols.

  • Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC. The same polysaccharide-based columns can typically be used with CO₂ and an alcohol modifier as the mobile phase.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: Suitable for volatile and thermally stable compounds. Derivatization of the alcohol group may be necessary to improve volatility and peak shape.

  • Indirect Method (Diastereomeric Derivatization): The racemic alcohol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. The derivatizing agent is then cleaved to yield the separated enantiomers.

This guide provides a comprehensive starting point for researchers to develop a reliable and robust chiral HPLC method for the separation of this compound enantiomers. A systematic approach to screening and optimization is key to achieving successful separation.

comparative study of different catalysts for 1,3-Dimethylcyclohexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Catalysts for 1,3-Dimethylcyclohexanol Dehydration

The acid-catalyzed dehydration of this compound is an elimination reaction that proceeds via a carbocation intermediate (E1 mechanism). The reaction is expected to yield a mixture of isomeric alkenes. The product distribution is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. However, rearrangements of the carbocation intermediate can lead to a variety of products.

The primary products expected from the dehydration of this compound are 1,3-dimethylcyclohexene and 2,3-dimethylcyclohexene. Due to the formation of a tertiary carbocation, the reaction generally proceeds under milder conditions than the dehydration of secondary or primary alcohols.

Predicted Performance of Common Dehydration Catalysts

The selection of a catalyst is critical in controlling the reaction rate, temperature, and selectivity towards the desired alkene products. Below is a table summarizing the predicted performance of common catalysts for the dehydration of this compound, based on data from analogous alcohol dehydration reactions.

Catalyst TypeCatalyst ExamplesPredicted Operating TemperaturePredicted ConversionPredicted SelectivityAdvantagesDisadvantages
Brønsted Acids Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄)80-150°CHighModerate to LowLow cost, high activity.Corrosive, difficult to separate from the product, potential for side reactions and charring.[1]
Solid Acids Alumina (Al₂O₃), Silica-Alumina250-400°CHighModerate to HighReusable, easy to separate from the product, can be selective.Requires higher temperatures, potential for catalyst deactivation by coking.
Zeolites H-ZSM-5, H-BEA200-350°CVery HighHigh (shape-selective)High activity and selectivity, reusable, shape-selectivity can favor specific isomers.Can be more expensive, susceptible to deactivation.[2][3][4][5]
Heteropolyacids Tungstophosphoric acid, Molybdophosphoric acid100-200°CHighHighHigh acidity, can be used in liquid or solid phase, highly active.Can be expensive, may require support for stability.

Experimental Protocols

Below is a general experimental protocol for the dehydration of a substituted cyclohexanol (B46403), which can be adapted for a comparative study of catalysts for this compound dehydration.

General Procedure for Liquid-Phase Dehydration (e.g., using H₂SO₄ or H₃PO₄)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add this compound.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄ or 85% H₃PO₄) to the alcohol while stirring. The molar ratio of catalyst to alcohol should be carefully controlled for comparative studies.

  • Dehydration and Distillation: Heat the mixture to the desired reaction temperature. The alkene products, being more volatile than the alcohol, will distill over as they are formed. Collect the distillate in a cooled receiving flask.

  • Work-up:

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water and then with a saturated brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Product Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of the alcohol and the selectivity for each alkene isomer. The identity of the products can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

General Procedure for Gas-Phase Dehydration (e.g., using Alumina or Zeolites)
  • Catalyst Preparation: Prepare a packed-bed reactor by loading the solid acid catalyst into a tubular reactor. The catalyst may need to be activated by heating under a flow of inert gas to a specific temperature.

  • Reaction: Heat the reactor to the desired reaction temperature. A solution of this compound in a suitable solvent (or neat) is vaporized and passed through the catalyst bed with a carrier gas (e.g., nitrogen).

  • Product Collection: The products exiting the reactor are cooled and condensed in a cold trap.

  • Analysis: The collected liquid product is analyzed by GC and GC-MS to determine conversion and selectivity.

Visualizations

Predicted Reaction Pathway

The following diagram illustrates the predicted E1 dehydration pathway for this compound, leading to the major and minor alkene products.

G Predicted Reaction Pathway for this compound Dehydration cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Major_Product 1,3-Dimethylcyclohexene (Major - Zaitsev) Carbocation->Major_Product - H+ Minor_Product 2,3-Dimethylcyclohexene (Minor) Carbocation->Minor_Product - H+

Caption: Predicted E1 dehydration pathway of this compound.

Experimental Workflow for Catalyst Comparison

This diagram outlines a typical workflow for the comparative study of different catalysts in the dehydration of this compound.

G Experimental Workflow for Catalyst Comparison cluster_setup Preparation cluster_reaction Reaction & Analysis cluster_evaluation Evaluation A Select Catalysts (e.g., H2SO4, Alumina, Zeolite) B Prepare Reaction Setups (Liquid or Gas Phase) A->B C Perform Dehydration under Controlled Conditions B->C D Product Collection & Work-up C->D E GC & GC-MS Analysis D->E F Calculate Conversion & Selectivity E->F G Compare Catalyst Performance F->G

Caption: General workflow for comparing catalyst performance.

References

A Researcher's Guide to Spectroscopic Differentiation of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. Geometric isomers, specifically cis and trans isomers, can exhibit vastly different physical, chemical, and biological properties. The subtle difference in the spatial arrangement of atoms around a double bond or within a ring structure can significantly impact a drug's efficacy, toxicity, and metabolic profile. Therefore, unambiguous differentiation is a critical step in chemical synthesis, quality control, and regulatory compliance.

This guide provides an objective comparison of key spectroscopic techniques used to distinguish between cis and trans isomers. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting supporting experimental data and detailed protocols to aid in methodological selection and application.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic method depends on the molecular structure, the type of isomerism, and the analytical objective. While NMR is often the most definitive technique, vibrational and electronic spectroscopy provide valuable and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between cis and trans isomers in solution.[1] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy

The primary distinguishing feature in ¹H NMR is the magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons, which is highly dependent on the dihedral angle between them as described by the Karplus relationship.[2]

  • Trans Isomers: Protons are typically anti-periplanar (dihedral angle ≈ 180°), resulting in a larger coupling constant.

  • Cis Isomers: Protons are syn-periplanar (dihedral angle ≈ 0°), resulting in a smaller coupling constant.[2]

Chemical shifts (δ) also provide clues. Protons in a sterically crowded environment, often found in cis isomers, can be deshielded due to the anisotropic effects of nearby groups.[3]

Table 1: Comparative ¹H NMR Data for Cis and Trans Isomers

ParameterCis IsomerTrans IsomerKey Differentiating Feature
Vicinal Coupling Constant (³JHH) for Alkenes 6 - 12 Hz[3]12 - 18 Hz[3]Trans coupling is significantly larger than cis coupling.[4]
Chemical Shift (δ) of Vinylic Protons Can be deshielded (downfield) due to steric effects.[5]Generally less affected by steric hindrance.Differences are compound-specific but often observable.
Axial vs. Equatorial Protons (Cyclic Systems) Shows smaller Jax,eq and Jeq,eq couplings (2-5 Hz).[6]The stable diequatorial conformer shows a large Jax,ax coupling (8-13 Hz).[6]The magnitude of proton-proton coupling constants reveals substituent orientation.

¹³C NMR Spectroscopy

In ¹³C NMR, steric interactions are a key source of differentiation. The γ-gauche effect is particularly diagnostic for cyclic systems. An axial substituent in a cis isomer will cause steric compression on the γ-carbons, resulting in an upfield shift (shielding) of their resonance signal compared to the trans isomer where substituents are diequatorial.[6]

Table 2: Comparative ¹³C NMR Data for Cis and Trans Isomers

ParameterCis Isomer (Axial/Equatorial)Trans Isomer (Diequatorial)Key Differentiating Feature
Chemical Shift (δ) of γ-Carbons (Cyclic Systems) Shielded (upfield shift) due to γ-gauche effect.[6]Resonances are further downfield.[6]The presence or absence of the γ-gauche effect directly indicates stereochemistry.
Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The different symmetries of cis and trans isomers lead to distinct vibrational spectra, especially in the "fingerprint region" (< 1500 cm⁻¹).[7]

Infrared (IR) Spectroscopy

For alkenes, the most reliable diagnostic peak is the C-H out-of-plane bending (wagging) vibration. Furthermore, in molecules with a center of symmetry, certain vibrations may be IR-inactive. For example, the C=C stretch in a symmetrical trans-alkene is often very weak or absent in the IR spectrum because it produces no change in the molecular dipole moment.[8]

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to IR. Vibrations that are weak or inactive in the IR spectrum are often strong in the Raman spectrum, and vice-versa.[8] For instance, the symmetrical C=C stretch of a trans-alkene, which is weak in the IR, typically produces a strong Raman signal.[8] This technique is also highly effective for quantitative analysis of isomer mixtures, such as determining the cis/trans content in fats and oils.[9][10]

Table 3: Comparative Vibrational Spectroscopy Data for Alkene Isomers

ParameterCis IsomerTrans IsomerKey Differentiating Feature
IR: C-H Out-of-Plane Bend ~690 - 700 cm⁻¹[11]~960 - 970 cm⁻¹ (Strong)[7][11]The position of the C-H wagging band is highly characteristic.
IR: C=C Stretch ~1640 cm⁻¹ (Weak)[7]~1670 - 1690 cm⁻¹ (Often weak or absent if symmetrical)[12]Intensity differences can be diagnostic; may be IR-inactive for symmetrical trans isomers.
Raman: C=C Stretch ~1658 cm⁻¹[9]Strong signal if IR-inactive.Complementary to IR; strong where the corresponding IR band is weak/absent.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule. It is particularly useful for conjugated systems, where the planarity of the molecule affects the extent of π-electron delocalization.

Generally, trans isomers are more planar than cis isomers, which suffer from steric hindrance. This increased planarity in the trans isomer allows for more effective π-conjugation, which lowers the energy of the π → π* transition. Consequently, trans isomers typically absorb light at a longer wavelength (bathochromic or red shift) and have a higher molar extinction coefficient (ε) than their cis counterparts.[11][13]

Table 4: Comparative UV-Vis Spectroscopy Data for Stilbene Isomers

Parametercis-Stilbenetrans-StilbeneKey Differentiating Feature
λmax (in hexane) ~280 nm[11]~295 nm[11]Trans isomer shows a bathochromic (red) shift due to greater conjugation.[11]
Molar Extinction Coefficient (ε) Lower (~11,000 M⁻¹cm⁻¹)[14]Higher (~34,300 M⁻¹cm⁻¹)[14]The absorption band for the trans isomer is significantly more intense.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data to differentiate between cis and trans isomers.

Protocol 1: NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve 1-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a spectrometer (≥300 MHz is recommended). Use typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (16-32) to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[6]

  • Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak. For the ¹H spectrum, accurately measure the coupling constants (J-values) for the signals of interest. Compare the observed J-values and chemical shifts to the expected ranges for cis and trans isomers.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Acquisition: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[11]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If the sample is solid, use the pressure clamp to ensure good contact.[11]

  • Spectrum Acquisition: Record the spectrum, typically over the range of 4000-600 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. Pay close attention to the C-H out-of-plane bending region (1000-650 cm⁻¹) and compare the spectrum to reference data to identify the isomer.[15]

Protocol 3: UV-Vis Spectroscopy Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol). From the stock, prepare a dilute working solution with a concentration that results in a maximum absorbance between 0.5 and 1.0.[11]

  • Spectrometer Blank: Fill a quartz cuvette with the pure solvent to be used as a reference (blank) and use it to zero the spectrophotometer.[16]

  • Spectrum Acquisition: Rinse and fill the cuvette with the sample solution. Record the UV-Vis spectrum over the appropriate wavelength range (e.g., 200-400 nm).[11]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the absorbance value. Compare the λmax value to reference data for the suspected cis and trans isomers.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships in the spectroscopic differentiation of isomers.

G cluster_workflow Experimental Workflow for Isomer Differentiation Sample Sample with Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Sample->NMR IR FTIR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Data Analysis & Comparison to Reference Spectra NMR->Data IR->Data UV->Data ID Isomer Identification (Cis or Trans) Data->ID

Caption: General experimental workflow for spectroscopic analysis of isomers.

G cluster_logic Logical Pathway for Isomer Identification Start Start Analysis NMR_Check ¹H NMR Data Available? Start->NMR_Check Coupling_Const ³JHH > 12 Hz? NMR_Check->Coupling_Const Yes IR_Check IR Spectrum Available? NMR_Check->IR_Check No Trans_ID Identify as TRANS Coupling_Const->Trans_ID Yes Cis_ID Identify as CIS Coupling_Const->Cis_ID No IR_Band Strong band at ~965 cm⁻¹? IR_Check->IR_Band Yes UV_Check UV-Vis Data Available for Conjugated System? IR_Check->UV_Check No IR_Band->Trans_ID Yes IR_Band->Cis_ID No UV_Shift Longest λmax? UV_Check->UV_Shift Yes UV_Shift->Trans_ID Yes UV_Shift->Cis_ID No

Caption: Decision logic for identifying an isomer based on key spectroscopic data.

References

Determining the Enantiomeric Excess of 1,3-Dimethylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound characterization. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of 1,3-Dimethylcyclohexanol, a chiral cyclic alcohol. The methods discussed include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including sample volatility, the presence of other chiral compounds, required accuracy, and available instrumentation. The following table summarizes the key performance aspects of the three primary methods.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Direct separation of enantiomers on a chiral stationary phase.[1]Direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase.[2][3][4]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[5][6][7][8]
Sample Volatility High (or requires derivatization to increase volatility).Low to high.Low to high.
Sample Preparation May require derivatization to form a more volatile analyte (e.g., trifluoroacetate (B77799) ester).Direct injection or derivatization to form diastereomers (e.g., Mosher's esters).Derivatization or addition of a chiral solvating agent.
Resolution Typically high for volatile compounds.High, with a wide range of available chiral stationary phases.Dependent on the chiral agent and magnetic field strength.
Sensitivity High, especially with sensitive detectors like Flame Ionization Detector (FID).High, particularly with UV or fluorescence detectors after derivatization.[7]Generally lower than chromatographic methods.
Quantitation Integration of peak areas.Integration of peak areas.Integration of distinct NMR signals.
Instrumentation Gas chromatograph with a chiral capillary column.HPLC system with a chiral or achiral column.NMR spectrometer.
Throughput Relatively high.Moderate to high.Lower, due to longer acquisition times for high resolution.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar chiral alcohols and can be adapted for this compound.

Chiral Gas Chromatography (GC)

This method is suitable for the direct analysis of this compound, although derivatization can improve peak shape and resolution.

Protocol:

  • Sample Preparation (Direct Analysis):

  • Sample Preparation (Indirect Analysis via Derivatization):

    • To a solution of this compound in dichloromethane, add trifluoroacetic anhydride (B1165640) and a catalytic amount of pyridine.

    • Allow the reaction to proceed at room temperature to form the trifluoroacetate ester.

    • Quench the reaction and extract the ester.

  • GC Conditions:

    • Column: A chiral capillary column, such as one based on cyclodextrin (B1172386) derivatives (e.g., β-DEX™ or γ-DEX™).[1][9]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 180 °C) to ensure separation of enantiomers.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility through either direct separation on a chiral stationary phase or indirect separation of diastereomers.

Protocol (Indirect Method via Derivatization):

  • Derivatization:

    • React the this compound enantiomers with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride), to form diastereomeric esters.

  • HPLC Conditions:

    • Column: A standard achiral silica (B1680970) gel column (for separation of diastereomers).

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol. The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the diastereomers absorb (e.g., 254 nm, due to the aromatic ring of the derivatizing agent).

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents or derivatizing agents provides a powerful tool for determining enantiomeric excess without the need for chromatographic separation.

Protocol (Using a Chiral Solvating Agent):

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture. The interaction between the chiral solvating agent and the enantiomers of this compound will lead to the formation of transient diastereomeric complexes, resulting in separate signals for at least one proton of each enantiomer.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Integrate these signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each of the described methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve derivatize Optional: Derivatize (e.g., with TFAA) dissolve->derivatize inject Inject into GC dissolve->inject derivatize->inject separate Separate on Chiral Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate end Enantiomeric Excess calculate->end

Chiral Gas Chromatography Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start This compound Sample derivatize Derivatize with Chiral Agent (e.g., Mosher's Acid) start->derivatize inject Inject into HPLC derivatize->inject separate Separate Diastereomers on Achiral Column inject->separate detect Detect with UV separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate end Enantiomeric Excess calculate->end

Chiral HPLC (Indirect Method) Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire High-Resolution ¹H NMR Spectrum add_csa->acquire integrate Integrate Distinct Enantiomer Signals acquire->integrate calculate Calculate ee% integrate->calculate end Enantiomeric Excess calculate->end

References

A Comparative Analysis of Experimental and Theoretical Spectra of 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical analysis and drug development, the accurate identification and characterization of molecular structures are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide provides a detailed comparison of the experimental spectra of 1,3-Dimethylcyclohexanol with its theoretical predictions, offering valuable insights into its structural features.

Data Presentation

The following tables summarize the key spectral data for this compound, comparing experimentally observed values with theoretical predictions.

Infrared (IR) Spectroscopy
Functional GroupExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Vibrational Mode
O-H (alcohol)~3400-3200 (broad)~3600-3300Stretching
C-H (alkane)~2950-2850~3000-2850Stretching
C-O (alcohol)~1200-1000~1200-1000Stretching

Note: Experimental values are typical for cyclohexanols. Theoretical values are based on standard functional group absorption ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR

Carbon AtomExperimental Chemical Shift (ppm) (cis-isomer)Theoretical Chemical Shift (ppm)
C1 (C-OH)70.468-72
C3 (CH)35.133-37
Methyl at C129.828-32
Methyl at C322.520-24
Cyclohexane Ring CH₂22.5 - 47.920-50

Experimental data for cis-1,3-Dimethylcyclohexanol is available in public databases.[1][2][3] Theoretical values are estimated based on empirical prediction models.

¹H NMR

Proton EnvironmentTheoretical Chemical Shift (ppm)MultiplicityIntegration
OH~1.0-4.0Singlet (broad)1H
CH (at C3)~1.5-1.8Multiplet1H
CH₃ (at C1)~1.1-1.3Singlet3H
CH₃ (at C3)~0.8-1.0Doublet3H
Cyclohexane Ring CH₂~1.2-1.8Multiplets8H
Mass Spectrometry (MS)
IonExperimental m/zTheoretical m/zDescription
[M]⁺128128.12Molecular Ion
[M-CH₃]⁺113113.10Loss of a methyl group
[M-H₂O]⁺110110.11Dehydration
[C₅H₉O]⁺8585.06Fragmentation of the ring
[C₅H₉]⁺6969.07Further fragmentation

The molecular formula for this compound is C₈H₁₆O, with a molecular weight of approximately 128.21 g/mol .[1][2] Experimental GC-MS data is available from sources like the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Standard procedures for obtaining the experimental data are outlined below.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a sample cell.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr plates or the solvent is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[4]

  • Data Acquisition: The sample tube is placed in the spectrometer's probe. For ¹H NMR, the experiment is run to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.[2] A small amount of a dilute solution of the analyte is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Workflow for Spectral Comparison

The following diagram illustrates the process of comparing experimental and theoretical spectral data for structural elucidation.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparison and Elucidation Sample This compound Sample IR_exp Acquire IR Spectrum Sample->IR_exp NMR_exp Acquire NMR Spectrum Sample->NMR_exp MS_exp Acquire Mass Spectrum Sample->MS_exp Compare_IR Compare IR Data IR_exp->Compare_IR Compare_NMR Compare NMR Data NMR_exp->Compare_NMR Compare_MS Compare MS Data MS_exp->Compare_MS Structure Proposed Structure IR_pred Predict IR Spectrum Structure->IR_pred NMR_pred Predict NMR Spectrum Structure->NMR_pred MS_pred Predict Mass Spectrum Structure->MS_pred IR_pred->Compare_IR NMR_pred->Compare_NMR MS_pred->Compare_MS Elucidation Structural Elucidation Compare_IR->Elucidation Compare_NMR->Elucidation Compare_MS->Elucidation

Caption: Workflow for comparing experimental and theoretical spectra.

This guide provides a foundational comparison for the spectral analysis of this compound. For more in-depth research, consulting specialized spectral databases and computational chemistry software for more precise theoretical predictions is recommended.

References

Dehydration of Substituted Cyclohexanols: A Comparative Analysis of Kinetic and Thermodynamic Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the principles of kinetic versus thermodynamic control is paramount in predicting and manipulating reaction outcomes. The acid-catalyzed dehydration of substituted cyclohexanols serves as a classic textbook example of this principle, where reaction conditions can selectively favor the formation of different olefin isomers. This guide provides a comparative analysis of the kinetic and thermodynamic products in the dehydration of a model substituted cyclohexanol (B46403), supported by experimental data and detailed protocols.

Product Distribution: A Tale of Two Pathways

The acid-catalyzed dehydration of an alcohol proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The regioselectivity of the subsequent elimination step is governed by either kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest is favored. This is typically the less substituted alkene, as the activation energy for its formation is lower.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for equilibration. Under these conditions, the most stable product, typically the most substituted alkene (Zaitsev's rule), is favored.

In the case of 2-methylcyclohexanol, dehydration can lead to the formation of 1-methylcyclohexene (the more substituted, thermodynamic product) and 3-methylcyclohexene (B1581247) (the less substituted, kinetic product). The stereochemistry of the starting alcohol also plays a crucial role in the initial product distribution.

Comparative Analysis of Product Distribution

The following table summarizes the product distribution from the dehydration of cis- and trans-2-methylcyclohexanol (B1360119) with 60% sulfuric acid at 78-80 °C, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.[1] This data highlights how the stereochemistry of the reactant influences the product ratio.

Starting MaterialProductRelative Percentage (%)Product Type
cis-2-Methylcyclohexanol1-MethylcyclohexenePredominantThermodynamic
3-MethylcyclohexeneMinorKinetic
trans-2-Methylcyclohexanol1-MethylcyclohexeneMixtureThermodynamic
3-MethylcyclohexeneMixtureKinetic
4-MethylcyclohexeneMixtureRearrangement Product
1-EthylcyclopenteneMixtureRing Contraction Product

The data indicates that the cis-isomer predominantly forms the more stable 1-methylcyclohexene, suggesting that the transition state leading to this product is readily accessible. In contrast, the trans-isomer yields a more complex mixture, indicating competing elimination and rearrangement pathways.

Reaction Mechanism and Control

The dehydration of a substituted cyclohexanol is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the loss of water to form a carbocation intermediate. This carbocation can then undergo deprotonation to form an alkene.

Dehydration_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Alcohol Substituted Cyclohexanol Carbocation Carbocation Intermediate Alcohol->Carbocation + H+ / - H2O Kinetic_Product Kinetic Product (Less Substituted Alkene) Carbocation->Kinetic_Product Low Temp (Kinetic Control) Thermodynamic_Product Thermodynamic Product (More Substituted Alkene) Carbocation->Thermodynamic_Product High Temp (Thermodynamic Control)

Caption: General reaction pathway for the acid-catalyzed dehydration of a substituted cyclohexanol.

Experimental Protocol: Dehydration of a Substituted Cyclohexanol

This protocol is a general procedure for the acid-catalyzed dehydration of a substituted cyclohexanol, such as 2-methylcyclohexanol.

Materials:

  • Substituted cyclohexanol (e.g., 2-methylcyclohexanol)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted cyclohexanol and a few boiling chips.

  • Acid Addition: Carefully add the concentrated acid catalyst to the flask while swirling.

  • Distillation: Assemble a fractional distillation apparatus. Heat the mixture gently with a heating mantle. Collect the distillate, which is a mixture of the alkene products and water. The distillation temperature should be monitored to control the reaction.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with water.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Drying: Add anhydrous sodium sulfate to the organic layer to remove any residual water.

  • Analysis: Analyze the product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the relative percentages of the alkene isomers.

Experimental Workflow

The following diagram outlines the key steps in a typical dehydration experiment.

Experimental_Workflow Start Start: Substituted Cyclohexanol Reaction Acid-Catalyzed Dehydration (Heat) Start->Reaction Distillation Fractional Distillation Reaction->Distillation Workup Aqueous Work-up (NaHCO3, H2O) Distillation->Workup Drying Drying (Na2SO4) Workup->Drying Analysis Product Analysis (GC/GC-MS) Drying->Analysis End End: Product Ratio Determination Analysis->End

Caption: A typical experimental workflow for the dehydration of a substituted cyclohexanol.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethylcyclohexanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1,3-Dimethylcyclohexanol, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound, a combustible liquid that is also a skin, eye, and respiratory irritant. Adherence to these protocols is essential to mitigate risks and ensure responsible chemical handling.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a combustible liquid and can cause skin and eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Segregation

This compound must be managed as hazardous waste. It is crucial to prevent the mixing of this waste with other chemical waste streams to avoid unforeseen reactions. Specifically, it should be segregated as a flammable or combustible organic waste. Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.

Quantitative Waste Generation Limits

The United States Environmental Protection Agency (EPA) categorizes hazardous waste generators based on the quantity of waste produced per calendar month. These categories determine the specific regulations for on-site accumulation time and storage requirements. It is vital for each laboratory to determine its generator status to ensure compliance.

Generator StatusNon-Acutely Hazardous Waste Generation RateOn-Site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg/month Up to 90 days
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg/month Up to 180 days
Very Small Quantity Generator (VSQG) ≤ 100 kg/month No time limit, but quantity limits apply

Note: These are federal guidelines. State and local regulations may be more stringent.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[2] Laboratories should not attempt to treat or neutralize this chemical without specific protocols and safety measures in place.

Experimental Protocol: Handling and Packaging for Disposal
  • Container Selection:

    • Select a container that is chemically compatible with this compound. Borosilicate glass bottles or, for larger quantities, high-density polyethylene (B3416737) (HDPE) containers are suitable choices.[3][4] Stainless steel containers are also an excellent option.[5][6]

    • Ensure the container has a secure, leak-proof cap.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.

    • Indicate the hazards associated with the chemical: "Combustible," "Irritant."

    • As waste is added, maintain a log of the approximate quantity.

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA must be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks or spills.

    • Keep the waste container closed at all times except when adding waste.

  • Requesting Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide all necessary documentation, including the completed hazardous waste label.

Chemical Compatibility for Storage Containers

Selecting the appropriate container material is crucial to prevent leaks and reactions. The following table provides a general guideline for the compatibility of materials with cyclohexanols.

MaterialCompatibility RatingNotes
Borosilicate Glass ExcellentHighly resistant to most chemicals, but can be broken.[4]
High-Density Polyethylene (HDPE) GoodShows little to no damage after 30 days of constant exposure at 20°C.[3] Some effect may be seen after 7 days at 50°C.
304 Stainless Steel GoodMinor effect, slight corrosion or discoloration may occur.[7]
316 Stainless Steel ExcellentNo effect.[5][6]

This information is intended as a general guide. It is always recommended to perform a spot test if there is any uncertainty about the compatibility of a specific container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container (Glass, HDPE, Stainless Steel) ppe->container label Label Container with 'Hazardous Waste' & Chemical Name container->label accumulate Store in Designated Satellite Accumulation Area with Secondary Containment label->accumulate full Container Full or Project Complete? accumulate->full full->accumulate No contact_ehs Contact EHS or Licensed Waste Disposal Company full->contact_ehs Yes pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Personal protective equipment for handling 1,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dimethylcyclohexanol. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and vapors that can cause serious eye irritation.[2]
Skin and Body Protection Chemical-resistant Lab CoatA lab coat, preferably made of a flame-resistant material such as Nomex®, should be worn to protect against skin contact and in case of a small fire.[3]
Chemical-resistant GlovesNitrile gloves are recommended for protection against skin irritation.[3] Always inspect gloves for degradation or punctures before use.
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2][4]
Respirator (if necessary)If work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][6]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step 1: Pre-Handling Preparations

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[2][7]

  • Assemble PPE: Put on all required PPE as detailed in Table 1.

  • Prepare Work Area: Ensure the work area is clean and free of clutter. Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[2][8]

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Handling and Experimental Use

  • Chemical Transfer: Conduct all transfers and manipulations of this compound inside a chemical fume hood to control vapor accumulation.[2][8]

  • Avoid Ignition Sources: Do not heat the chemical with an open flame.[2][8] Use heating mantles, water baths, or oil baths for controlled heating.

  • Grounding and Bonding: For transfers between metal containers, ensure they are electrically bonded and grounded to prevent static discharge, a potential ignition source.[8]

  • Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to prevent the escape of flammable vapors.[9]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work surface and any equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and leak-proof container.[11] The container should be clearly marked as "Hazardous Waste - Flammable Liquid" and list the chemical constituents.[11]

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1][4]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and in a well-ventilated location.[1][4]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company.[1] Never pour flammable liquids down the drain.[12]

Emergency Procedures

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of a Spill: For small spills, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact the institution's emergency response team.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Clear Work Area prep3->prep4 prep5 Locate Safety Equipment prep4->prep5 handle1 Transfer in Fume Hood prep5->handle1 handle2 Avoid Ignition Sources handle1->handle2 handle3 Grounding and Bonding handle1->handle3 handle4 Keep Containers Closed handle1->handle4 emergency Emergency Procedures handle1->emergency post1 Decontaminate Surfaces handle4->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect in Labeled Container post3->disp1 disp2 Segregate Waste disp1->disp2 disp3 Store Safely disp2->disp3 disp4 Licensed Disposal disp3->disp4

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.